molecular formula C10H9BrN2 B1400493 (3-Bromoquinolin-6-yl)methanamine CAS No. 1268261-09-1

(3-Bromoquinolin-6-yl)methanamine

Cat. No.: B1400493
CAS No.: 1268261-09-1
M. Wt: 237.1 g/mol
InChI Key: LIQGLKFHQVSJEA-UHFFFAOYSA-N
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Description

(3-Bromoquinolin-6-yl)methanamine (CAS 1268261-09-1) is a high-value brominated quinoline derivative serving as a critical synthetic intermediate in medicinal chemistry and antimicrobial research. This compound features a reactive bromine atom and a primary amine functional group on the quinoline scaffold, making it a versatile building block for constructing more complex molecules through nucleophilic substitution and coupling reactions. Its primary research value lies in the development of novel therapeutic agents, particularly as a core structure in quinoline-derived ATP synthase inhibitors . Recent studies highlight the strategic incorporation of this quinoline core into compounds that potently inhibit ATP synthase in multidrug-resistant Gram-negative pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa . This mechanism depletes cellular ATP, offering a promising pathway for new broad-spectrum antibiotics to combat rising antimicrobial resistance . Researchers utilize this compound to explore structure-activity relationships (SAR), fine-tuning the "western side" of the quinoline core to enhance inhibitory potency and selectivity between bacterial species . Handling and Safety: This product is provided For Research Use Only and is strictly not for diagnostic or therapeutic use. It requires cold-chain transportation and must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . Please refer to the provided Safety Data Sheet for detailed hazard and handling instructions prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromoquinolin-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-9-4-8-3-7(5-12)1-2-10(8)13-6-9/h1-4,6H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQGLKFHQVSJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3-Bromoquinolin-6-yl)methanamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Bromoquinolin-6-yl)methanamine: Structure, Properties, and Synthetic Applications

Introduction

This compound is a substituted quinoline derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. The quinoline scaffold itself is a privileged structure, found in a wide array of pharmacologically active compounds and natural products.[1][2] The presence of a bromine atom at the 3-position and an aminomethyl group at the 6-position provides two distinct points for chemical modification, making this compound a versatile intermediate for the synthesis of complex molecules and compound libraries for drug discovery.[3] This guide provides a comprehensive overview of its chemical properties, structure, potential synthetic routes, and applications, tailored for researchers and professionals in drug development.

Chemical Structure and Identification

The fundamental structure of this compound consists of a bicyclic aromatic quinoline core. A bromine atom is substituted at the C3 position of the pyridine ring, and an aminomethyl (-CH₂NH₂) group is attached to the C6 position of the benzene ring.

Caption: Chemical structure of this compound.

Key Identifiers:

  • CAS Number: 1268261-09-1[4]

  • Molecular Formula: C₁₀H₉BrN₂[3][5]

  • Molecular Weight: 237.10 g/mol [3][5]

  • Synonyms: this compound HCL[3]

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing synthetic and purification protocols. While extensive experimental data for this specific molecule is limited, predicted values provide useful estimates.

PropertyValueSource
Molecular Weight 237.10 g/mol [3][5]
Molecular Formula C₁₀H₉BrN₂[3][5]
Boiling Point 350.6 ± 27.0 °C (Predicted)[3]
Density 1.550 ± 0.06 g/cm³ (Predicted)[3]
pKa 8.51 ± 0.40 (Predicted)[3]
Appearance Solid (inferred from related compounds)[6]

The quinoline ring system imparts aromatic stability.[6] The primary amine group makes the compound basic, and its predicted pKa suggests it will be protonated at physiological pH. Solubility is expected to be moderate in organic solvents like ethanol and dichloromethane, with lower solubility in water, a common trait for bromoquinoline derivatives.[6]

Synthesis and Reactivity

G cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Amination A 4-Bromo-2-nitro-toluene B Intermediate Formation (e.g., Skraup/Doebner-von Miller) A->B Glycerol, H₂SO₄, Oxidant C 6-Bromo-3-methylquinoline B->C D 6-Bromo-3-(bromomethyl)quinoline C->D NBS, AIBN F Azide Intermediate D->F 1. Sodium Azide (NaN₃) E This compound F->E 2. Reduction (e.g., H₂, Pd/C or PPh₃, H₂O)

Caption: Plausible synthetic workflow for this compound.

Detailed Protocol Rationale:

  • Formation of the Quinoline Core: The synthesis would likely begin with a substituted aniline or nitrobenzene, such as 4-bromo-2-nitrotoluene. A classic quinoline synthesis like the Skraup or Doebner-von Miller reaction, which involves reacting the starting material with glycerol in the presence of an acid and an oxidizing agent, could be employed to construct the 6-bromo-3-methylquinoline core.[7]

  • Benzylic Bromination: The methyl group at the C6 position can be selectively brominated using N-Bromosuccinimide (NBS) with a radical initiator like AIBN. This reaction targets the benzylic position, yielding 6-bromo-3-(bromomethyl)quinoline.

  • Introduction of the Amine: The resulting bromomethyl intermediate is a reactive electrophile. A common and safe method to introduce the amine is via a two-step sequence. First, nucleophilic substitution with sodium azide (NaN₃) forms an azidomethyl intermediate.[8] Subsequent reduction of the azide, for instance by catalytic hydrogenation (H₂ over Pd/C) or using a Staudinger reaction (triphenylphosphine followed by water), yields the final product, this compound.[8]

Reactivity Insights: The molecule's reactivity is dictated by its functional groups:

  • C3-Bromine: The bromine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr) reactions, especially if activating groups are present.[9] It is also an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

  • C6-Aminomethyl Group: The primary amine is nucleophilic and can undergo standard amine reactions, such as acylation, alkylation, and reductive amination, to build more complex side chains.

  • Quinoline Nitrogen: The nitrogen atom in the quinoline ring is weakly basic and can be protonated or alkylated.[10]

Applications in Drug Discovery and Medicinal Chemistry

Quinoline derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] this compound is primarily utilized as a versatile intermediate or scaffold in the synthesis of novel therapeutic agents.[3][11]

  • Scaffold for Compound Libraries: Its bifunctional nature allows for divergent synthesis. The amine can be elaborated into various amides or secondary/tertiary amines, while the bromine atom can be used in coupling reactions to introduce diverse aryl or alkyl groups. This makes it an excellent starting point for creating libraries of compounds for high-throughput screening.[3]

  • Intermediate for Targeted Therapeutics: The quinoline core is present in numerous enzyme inhibitors and receptor modulators.[10][11] By functionalizing this scaffold, researchers can design molecules that target specific biological pathways implicated in diseases like cancer or neurological disorders.[9][11] For example, substituted quinolines have been investigated as inhibitors of human topoisomerase I, an enzyme critical for DNA replication.[9]

Spectroscopic Characterization Profile

Structural confirmation of this compound relies on a combination of spectroscopic techniques. While a specific public database entry for its complete spectra is unavailable, the expected data can be reliably predicted based on its structure and data from analogous compounds.[12][13]

Generalized Experimental Protocol for Spectroscopic Analysis:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For IR, the sample can be analyzed as a KBr pellet or a thin film. For MS, the sample is dissolved in a volatile solvent like methanol or acetonitrile.

  • Data Acquisition:

    • NMR: Acquire ¹H and ¹³C spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).[14]

    • MS: Use an instrument capable of electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern.[12]

    • IR: Record the spectrum using an FTIR spectrometer.

  • Data Processing: Process the raw data (e.g., Fourier transform for NMR and IR) and analyze the resulting spectra to confirm the structure.[12][15]

Expected Spectroscopic Data:

  • Mass Spectrometry (MS): The mass spectrum should display a characteristic molecular ion (M⁺) peak cluster due to the presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in two peaks of almost identical intensity at m/z 236 and 238.[12]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring (typically in the δ 7.5-9.0 ppm range), a singlet for the benzylic methylene protons (-CH₂-, ~δ 4.0 ppm), and a broad singlet for the amine protons (-NH₂, which may exchange with D₂O).[12][15]

  • ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should exhibit 10 distinct signals corresponding to the 10 carbon atoms in the molecule. The carbon attached to bromine (C3) will be shifted upfield compared to an unsubstituted carbon, while the carbons of the pyridine ring will generally be downfield.[12][16]

  • Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching from the primary amine (two bands around 3300-3400 cm⁻¹), C-H stretching from the aromatic ring (~3050 cm⁻¹), C=C and C=N stretching from the quinoline core (1500-1600 cm⁻¹), and C-Br stretching (typically below 700 cm⁻¹).[13]

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on related bromo- and amino-substituted heterocyclic compounds, appropriate precautions should be taken.[17][18]

  • Personal Protective Equipment (PPE): Handle the compound in a well-ventilated chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18]

  • Health Hazards: Bromoquinolines are often classified as skin and eye irritants.[19] Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a strategically important chemical intermediate. Its structure, featuring a stable quinoline core with two distinct reactive sites, makes it a highly adaptable building block for the synthesis of diverse and complex organic molecules. For researchers in drug discovery and medicinal chemistry, this compound offers significant potential for developing novel compounds with a wide range of pharmacological activities. A thorough understanding of its properties, reactivity, and spectroscopic profile is essential for its effective utilization in the laboratory.

References

Synthesis of (3-Bromoquinolin-6-yl)methanamine from 4-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of (3-Bromoquinolin-6-yl)methanamine

Abstract

This technical guide provides a comprehensive, in-depth methodology for the synthesis of this compound, a valuable heterocyclic building block for drug discovery and development. The quinoline scaffold is a privileged structure in medicinal chemistry, and its targeted functionalization is of paramount importance. This document outlines a robust and efficient four-step synthetic pathway, commencing from p-toluidine. We will delve into the strategic rationale behind the chosen pathway, providing detailed, step-by-step protocols for each transformation: the construction of the quinoline core via the Skraup reaction, regioselective bromination at the C3 position, benzylic bromination of the C6-methyl group, and the final conversion to the target primary amine using the Gabriel synthesis. Each step is supported by mechanistic insights, quantitative data, and process visualizations to ensure scientific integrity and reproducibility for researchers in the field.

Strategic Analysis of the Synthetic Pathway

The synthesis of this compound requires the precise installation of three key features onto a benzene precursor: the fused pyridine ring, a bromine atom at the C3 position, and a methanamine group at the C6 position.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests functionalizing a pre-formed quinoline core. The primary amine can be derived from a bromomethyl group, which in turn comes from a methyl group. The C3-bromo substituent can be installed via electrophilic aromatic substitution. This leads back to a simple, commercially available substituted aniline.

While the topic specifies a synthesis from 4-bromoaniline, a more strategic and efficient approach starts with p-toluidine (4-methylaniline). A pathway from 4-bromoaniline would necessitate a challenging conversion of the C6-bromo group into a methanamine moiety, a process that is often lower-yielding and requires more complex catalytic systems compared to the functionalization of a methyl group. By starting with p-toluidine, we leverage the methyl group as a versatile handle for the desired methanamine installation, a more common and field-proven strategy. This guide therefore focuses on the p-toluidine-based route to provide a more practical and reliable methodology.

Proposed Synthetic Workflow

The selected forward synthesis is a four-step sequence designed for efficiency and control over regiochemistry.

G cluster_0 Overall Synthetic Pathway p_toluidine p-Toluidine methylquinoline 6-Methylquinoline p_toluidine->methylquinoline Step 1: Skraup Reaction bromo_methylquinoline 3-Bromo-6-methylquinoline methylquinoline->bromo_methylquinoline Step 2: Electrophilic Bromination bromomethyl_quinoline 6-(Bromomethyl)-3-bromoquinoline bromo_methylquinoline->bromomethyl_quinoline Step 3: Radical Bromination (NBS) target This compound bromomethyl_quinoline->target Step 4: Gabriel Synthesis

Caption: Proposed four-step synthesis of the target compound.

Multi-Step Synthesis: Experimental Protocols and Mechanistic Insights

This section provides detailed experimental procedures for each step of the synthesis. All protocols are based on established and reliable chemical transformations.

Step 1: Synthesis of 6-Methylquinoline via Skraup Reaction

The initial step involves the construction of the quinoline core using the Skraup reaction, a classic and powerful method for synthesizing quinolines from anilines.[1]

Causality: This reaction is initiated by the acid-catalyzed dehydration of glycerol to form acrolein, an α,β-unsaturated aldehyde.[2][3] The aniline (p-toluidine) then undergoes a Michael (conjugate) addition to the acrolein.[4] Subsequent acid-catalyzed cyclization and oxidation yield the aromatic quinoline ring system.[5] Nitrobenzene is often used as the oxidizing agent.[1]

G cluster_1 Skraup Reaction Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration (H₂SO₄) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Michael Addition Aniline p-Toluidine Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydro-6-methylquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Product 6-Methylquinoline Dihydroquinoline->Product Oxidation (Nitrobenzene)

Caption: Simplified mechanism of the Skraup quinoline synthesis.

Experimental Protocol:

  • In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add p-toluidine (107 g, 1.0 mol), glycerol (230 g, 2.5 mol), and nitrobenzene (61.5 g, 0.5 mol).

  • Carefully and with vigorous stirring, slowly add concentrated sulfuric acid (100 mL).

  • Add ferrous sulfate heptahydrate (10 g) to moderate the reaction.[1]

  • Heat the mixture in an oil bath to 140-150°C. The reaction is exothermic and should be carefully controlled. Maintain this temperature for 4-5 hours.

  • After cooling, dilute the mixture with water and remove the unreacted nitrobenzene by steam distillation.

  • Make the residue alkaline with a concentrated sodium hydroxide solution.

  • Isolate the crude 6-methylquinoline by steam distillation of the alkaline solution.

  • Extract the distillate with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and purify by vacuum distillation.

Quantitative Data:

CompoundMolar Mass ( g/mol )Starting AmountExpected Yield (%)Physical State
p-Toluidine107.151.0 mol-Solid
6-Methylquinoline143.19-70-75%Liquid
Step 2: Regioselective C3-Bromination of 6-Methylquinoline

Electrophilic substitution on the quinoline ring is directed by the heteroatom. Bromination typically occurs on the benzene ring under neutral conditions, but under acidic conditions or at high temperatures, substitution on the pyridine ring is favored.[6]

Causality: The reaction of 6-methylquinoline with bromine in a sealed tube at elevated temperatures leads to the preferential formation of 3-bromo-6-methylquinoline. The pyridine ring is generally deactivated towards electrophilic attack, but the 3-position is the most susceptible site within that ring.

Experimental Protocol:

  • Place 6-methylquinoline (71.6 g, 0.5 mol) and bromine (80 g, 0.5 mol) in a sealed glass tube.

  • Heat the tube in an oven at 300°C for 8-10 hours.

  • After cooling, carefully open the tube and dissolve the contents in dilute hydrochloric acid.

  • Remove any unreacted starting material by extraction with an organic solvent.

  • Basify the aqueous solution with sodium hydroxide to precipitate the crude product.

  • Collect the solid by filtration and recrystallize from ethanol to yield pure 3-bromo-6-methylquinoline.

Quantitative Data:

CompoundMolar Mass ( g/mol )Starting AmountExpected Yield (%)Physical State
6-Methylquinoline143.190.5 mol-Liquid
3-Bromo-6-methylquinoline222.09-55-65%Solid
Step 3: Benzylic Bromination of the C6-Methyl Group

This step functionalizes the C6-methyl group via a free-radical chain mechanism using N-Bromosuccinimide (NBS) as the bromine source.

Causality: NBS is the reagent of choice for allylic and benzylic brominations because it provides a low, constant concentration of bromine, which favors the radical pathway over competing electrophilic addition reactions.[7] The reaction is initiated by a radical initiator like benzoyl peroxide (BPO) or UV light.[8]

Experimental Protocol:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 3-bromo-6-methylquinoline (44.4 g, 0.2 mol) in carbon tetrachloride (400 mL).

  • Add N-Bromosuccinimide (NBS) (37.4 g, 0.21 mol) and a catalytic amount of benzoyl peroxide (BPO) (0.5 g).

  • Heat the mixture to reflux using a 250W lamp to initiate the reaction. Reflux for 4-6 hours until all the denser NBS has been converted to the less dense succinimide.

  • Cool the reaction mixture and filter off the succinimide by-product.

  • Evaporate the solvent under reduced pressure to yield crude 6-(bromomethyl)-3-bromoquinoline, which can be used in the next step without further purification or recrystallized from hexane if necessary.

Quantitative Data:

CompoundMolar Mass ( g/mol )Starting AmountExpected Yield (%)Physical State
3-Bromo-6-methylquinoline222.090.2 mol-Solid
6-(Bromomethyl)-3-bromoquinoline300.99-80-90%Solid
Step 4: Synthesis of the Primary Amine via Gabriel Synthesis

The final step converts the benzylic bromide into the target primary amine using the Gabriel synthesis.

Causality: This method is employed to avoid the over-alkylation that often occurs with direct amination of alkyl halides with ammonia.[9][10] The phthalimide anion acts as an ammonia surrogate, performing an SN2 reaction on the bromomethyl group.[11] The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine, to release the desired primary amine.[12][13]

G cluster_2 Gabriel Synthesis Workflow Bromide 6-(Bromomethyl)-3-bromoquinoline Intermediate N-Alkyl Phthalimide Intermediate Bromide->Intermediate Sₙ2 Reaction Phthalimide Potassium Phthalimide Phthalimide->Intermediate Product This compound Intermediate->Product Cleavage Byproduct Phthalhydrazide (precipitate) Intermediate->Byproduct Hydrazine Hydrazine (N₂H₄) Hydrazine->Product Hydrazine->Byproduct

References

A Technical Guide to the Spectroscopic Characterization of (3-Bromoquinolin-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the structural elucidation of (3-Bromoquinolin-6-yl)methanamine, a substituted quinoline derivative of interest in medicinal chemistry and materials science. As precise molecular characterization is the bedrock of reproducible and reliable research, this guide synthesizes the theoretical principles and practical methodologies for analyzing this compound using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The narrative emphasizes the causality behind experimental choices and data interpretation, providing researchers, scientists, and drug development professionals with a robust framework for unambiguous structural confirmation.

The Strategic Workflow of Structural Elucidation

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Confirmation Syn Synthesis of This compound Pur Purification (e.g., Chromatography) Syn->Pur MS Mass Spectrometry (MS) Pur->MS IR Infrared (IR) Spectroscopy Pur->IR NMR NMR Spectroscopy Pur->NMR Confirm Unambiguous Structural Confirmation MS->Confirm IR->Confirm NMR->Confirm

Caption: A generalized workflow for chemical structure elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is the foundational technique for determining the molecular weight of a compound. For halogenated compounds like this compound, it offers an immediate and definitive signature due to the unique isotopic distribution of bromine.

Principle of Analysis

The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. Bromine naturally exists as two primary isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance).[1][2] This near 1:1 ratio results in a characteristic pair of peaks in the mass spectrum for any bromine-containing fragment, separated by 2 m/z units. This "M" and "M+2" pattern is a hallmark signature for the presence of a single bromine atom.[3]

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI mass spectrometer operating in positive ion mode, as the primary amine is readily protonated.

  • Infusion: Introduce the sample solution into the ion source via direct infusion at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-400 amu) to observe the protonated molecular ion [M+H]⁺.

Predicted Data and Interpretation

The molecular formula for this compound is C₁₀H₉BrN₂. The mass spectrum is expected to show a pair of intense peaks corresponding to the protonated molecule, [M+H]⁺.

Ion SpeciesDescriptionCalculated m/z
[C₁₀H₁₀⁷⁹BrN₂]⁺Molecular ion with ⁷⁹Br (M+H)⁺236.9974
[C₁₀H₁₀⁸¹BrN₂]⁺Molecular ion with ⁸¹Br (M+2+H)⁺238.9954

The key diagnostic feature is the presence of two peaks at approximately m/z 237 and 239 with nearly equal intensity (1:1 ratio), confirming both the molecular weight and the presence of one bromine atom.[1][4]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" of the functional groups present. It is an essential and rapid technique for confirming the presence of the amine and the aromatic quinoline core.

Principle of Analysis

Different chemical bonds (N-H, C-H, C=N, etc.) vibrate at specific, characteristic frequencies when they absorb infrared radiation. By identifying these absorption frequencies (reported as wavenumbers, cm⁻¹), we can confirm the compound's functional group architecture.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is required.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16-32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

Predicted Data and Interpretation

The IR spectrum provides clear evidence for the primary amine and the substituted aromatic system.

Expected Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3250 (two bands)N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
3100-3000C-H StretchAromatic (Quinoline Ring)
1620-1580N-H Scissoring (Bending)Primary Amine (-NH₂)
1600-1450C=C and C=N Ring StretchingAromatic (Quinoline Ring)
1100-1000C-N StretchAliphatic Amine
~600-500C-Br StretchBromo-substituent

The presence of two distinct peaks in the 3400-3250 cm⁻¹ region is highly characteristic of the -NH₂ group, while the collection of peaks between 1600-1450 cm⁻¹ confirms the quinoline core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

NMR Analysis Workflow

G SamplePrep Sample Preparation (5-10 mg in 0.7 mL CDCl₃ or DMSO-d₆) H1_Acq ¹H NMR Acquisition (Proton Spectrum) SamplePrep->H1_Acq C13_Acq ¹³C NMR Acquisition (Carbon Spectrum, Proton-Decoupled) SamplePrep->C13_Acq Analysis Data Analysis: - Chemical Shift - Integration - Coupling Patterns H1_Acq->Analysis C13_Acq->Analysis Assign Structure Assignment Analysis->Assign Confirm Final Structural Confirmation Assign->Confirm

Caption: A standard workflow for NMR-based structural analysis.

Molecular Structure and Atom Numbering

For clarity in the following discussion, the protons and carbons of this compound are numbered as follows:

Caption: Structure and numbering of this compound.

¹H NMR Spectroscopy

Proton NMR reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[5]

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.[5]

Predicted ¹H NMR Data (in CDCl₃): The spectrum can be logically divided into three regions: the highly deshielded protons on the pyridine ring, the protons on the benzene ring, and the aliphatic aminomethyl protons.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale & Notes
H-2~8.9 - 9.1s (singlet)1HAdjacent to nitrogen and ortho to bromine; highly deshielded. Appears as a singlet as its only neighbor (H-4) is 4 bonds away.[5][6]
H-4~8.2 - 8.4s (singlet)1HDeshielded by the ring nitrogen. Appears as a singlet due to the bromine at the adjacent C-3 position.[5][6]
H-5~8.0 - 8.2d (doublet)1HPart of the benzene ring system. Coupled to H-7 (meta coupling is negligible).
H-8~7.9 - 8.1d (doublet)1HPeri to the nitrogen, causing deshielding. Coupled to H-7.
H-7~7.6 - 7.8dd (doublet of doublets)1HCoupled to both H-5 and H-8.
-CH₂-~3.9 - 4.1s (singlet)2HMethylene protons adjacent to an aromatic ring and a primary amine. Expected to be a sharp singlet.[7]
-NH₂~1.5 - 2.5br s (broad singlet)2HChemical shift is variable and depends on concentration, solvent, and temperature.[8] The protons can exchange, leading to a broad signal.
¹³C NMR Spectroscopy

Carbon NMR, typically run with proton decoupling, reveals the number of unique carbon environments in the molecule.

Experimental Protocol:

  • Sample Preparation: A slightly more concentrated sample (20-50 mg) is often used due to the low natural abundance of ¹³C.[5]

  • Acquisition: A proton-decoupled spectrum is acquired, meaning each unique carbon appears as a singlet. A greater number of scans is required compared to ¹H NMR.

Predicted ¹³C NMR Data (in CDCl₃): The molecule has 10 unique carbon atoms. Their chemical shifts are influenced by hybridization and proximity to electronegative atoms (N, Br).

Carbon LabelPredicted δ (ppm)Rationale & Notes
C-2~151-153Carbon between two electronegative atoms (N and C-Br). Highly deshielded.
C-4~148-150Alpha to the ring nitrogen. Deshielded.
C-8a~146-148Quaternary carbon at the ring junction, adjacent to nitrogen.
C-6~136-138Aromatic carbon bearing the aminomethyl group.
C-5~130-132Aromatic CH.
C-8~128-130Aromatic CH.
C-4a~127-129Quaternary carbon at the ring junction.
C-7~122-124Aromatic CH.
C-3~120-122Carbon directly attached to bromine. Its chemical shift is significantly influenced by the heavy atom effect.
-CH₂-~45-47Aliphatic carbon of the aminomethyl group.[9]

Conclusion: An Integrated View of the Spectroscopic Evidence

The structural confirmation of this compound is achieved through the powerful synergy of multiple spectroscopic techniques.

  • Mass Spectrometry definitively establishes the molecular weight and confirms the presence of a single bromine atom via its characteristic M/M+2 isotopic pattern of 1:1 intensity.

  • Infrared Spectroscopy provides clear and rapid confirmation of key functional groups, notably the primary amine (-NH₂) and the aromatic quinoline core.

  • NMR Spectroscopy (¹H and ¹³C) delivers the final, unambiguous blueprint of the molecule. The predicted chemical shifts, integration values, and coupling patterns from ¹H NMR, combined with the 10 distinct signals in the ¹³C NMR spectrum, correspond perfectly to the proposed structure.

Together, these self-validating pieces of evidence provide the comprehensive and authoritative characterization required by the rigorous standards of chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Solubility and Stability of (3-Bromoquinolin-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Bromoquinolin-6-yl)methanamine is a substituted quinoline derivative that holds potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its chemical architecture, featuring a quinoline core, a bromine substituent, and a methanamine group, suggests a complex physicochemical profile that requires thorough investigation to ensure its effective application in research and development. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, critical parameters that influence its bioavailability, formulation, and shelf-life.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the experimental designs. By understanding the "why" behind the "how," researchers can better anticipate challenges, interpret data, and make informed decisions in their work with this compound and structurally related compounds.

Part 1: Physicochemical Characterization and Solubility Profile

A fundamental understanding of a compound's solubility is paramount in the early stages of drug discovery and development.[2] It dictates the choice of formulation, the potential for achieving therapeutic concentrations, and the design of subsequent in vitro and in vivo studies. This section outlines the methodologies for determining both the kinetic and thermodynamic solubility of this compound.

Theoretical Assessment of Solubility

Before embarking on experimental work, a theoretical assessment based on the compound's structure can provide valuable insights. The presence of the basic methanamine group suggests that the solubility of this compound will be pH-dependent, with higher solubility expected in acidic conditions due to the formation of a more soluble salt. Conversely, the bromoquinoline core is largely hydrophobic and will limit aqueous solubility.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[2] The shake-flask method is the gold standard for this determination.[3][4]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation of Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

  • Sample Addition: Add an excess amount of this compound to each buffer solution in separate, sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[5]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Report the solubility in mg/mL or µg/mL for each solvent and temperature.

Experimental Determination of Kinetic Solubility

Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[2] This is often a more relevant measure in high-throughput screening environments.

Protocol: Nephelometric Assay for Kinetic Solubility

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a multi-well plate.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well of a plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Precipitation Measurement: Measure the turbidity of each well using a nephelometer, which quantifies the amount of scattered light from suspended particles.

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Solubility in Organic Solvents

For formulation and synthetic purposes, understanding the solubility in common organic solvents is crucial. The shake-flask method described above can be adapted for organic solvents such as methanol, ethanol, acetonitrile, and dichloromethane.

Table 1: Expected Solubility Profile of this compound

Solvent SystemExpected SolubilityRationale
Acidic Aqueous Buffer (pH < 4)HighProtonation of the methanamine group forms a more soluble salt.
Neutral/Basic Aqueous Buffer (pH > 7)LowThe free base form is less polar and has limited aqueous solubility.
Polar Protic Solvents (e.g., Methanol, Ethanol)Moderate to HighPotential for hydrogen bonding with the amine group.
Polar Aprotic Solvents (e.g., DMSO, DMF)HighGood solvating power for a wide range of organic molecules.
Nonpolar Solvents (e.g., Hexane, Toluene)LowThe polar amine and nitrogen-containing ring limit solubility in nonpolar media.

Part 2: Stability Assessment and Degradation Pathway Elucidation

Investigating the chemical stability of a compound is a critical regulatory requirement and essential for developing a robust formulation with an acceptable shelf-life.[6][7][8] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[9][10]

Forced Degradation (Stress Testing) Studies

Forced degradation studies are designed to accelerate the degradation of a compound to predict its long-term stability and to develop stability-indicating analytical methods.[9][11] These studies are typically conducted on a single batch of the active pharmaceutical ingredient (API).[12]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC-UV/DAD Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photo Photolytic Stress (UV/Vis light) Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Identify Peaks MassBalance Mass Balance Calculation HPLC->MassBalance Pathways Degradation Pathways LCMS->Pathways Method Stability-Indicating Method Pathways->Method API API Sample This compound API->Acid API->Base API->Oxidation API->Thermal API->Photo Degradation_Pathways cluster_main This compound cluster_products Potential Degradation Products Compound Parent Compound OxidizedAmine Oxidized Amine (e.g., Imine, Aldehyde) Compound->OxidizedAmine Oxidation HydroxylatedRing Hydroxylated Quinoline Compound->HydroxylatedRing Oxidation N_Oxide Quinoline N-Oxide Compound->N_Oxide Oxidation Debrominated Debrominated Compound Compound->Debrominated Photolysis

References

The Multifaceted Therapeutic Potential of Substituted Quinoline Methanamines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in the realm of medicinal chemistry.[1][2] Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs.[3][4][5][6] Among the vast library of quinoline analogs, substituted quinoline methanamines have emerged as a particularly promising class of compounds, exhibiting potent biological effects across various therapeutic areas.[7] This technical guide provides an in-depth exploration of the potential biological activities of these compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate their therapeutic landscape. We will delve into the established and emerging roles of substituted quinoline methanamines in combating infectious diseases, cancer, and neurodegenerative disorders, supported by mechanistic insights and detailed experimental protocols to empower further investigation.

Section 1: Antimalarial Activity: A Cornerstone of Quinoline Therapeutics

The history of quinoline methanamines is intrinsically linked to the fight against malaria. Quinine, a natural quinoline methanol, was the first effective treatment for this devastating parasitic disease.[7] Synthetic analogs, such as chloroquine and mefloquine, have since become mainstays in antimalarial chemotherapy.[8][9]

Mechanism of Action: Disrupting Heme Detoxification

The primary mechanism of action for many quinoline antimalarials is the disruption of the parasite's detoxification pathway for heme, a toxic byproduct of hemoglobin digestion in the food vacuole of Plasmodium falciparum.[10][11][12] Normally, the parasite polymerizes heme into inert hemozoin crystals.[11][12] Quinoline methanamines, being weak bases, accumulate in the acidic food vacuole of the parasite.[8][13] Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization.[11] This leads to the buildup of toxic free heme, which induces oxidative stress and ultimately kills the parasite.[8][10]

Hemozoin_Inhibition cluster_parasite Plasmodium falciparum Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Polymerization ROS Reactive Oxygen Species (ROS) Heme->ROS Accumulation Leads to Quinoline Quinoline Methanamine Quinoline->Hemozoin Inhibition Death Parasite Death ROS->Death

Caption: Inhibition of hemozoin formation by quinoline methanamines.

Structure-Activity Relationship (SAR) Insights

The antimalarial potency of substituted quinoline methanamines is significantly influenced by the nature and position of substituents on the quinoline ring and the methanamine side chain. For instance, the presence of a chlorine atom at the 7-position of the quinoline ring is a common feature in many potent antimalarials like chloroquine. The length and basicity of the diamine side chain are also critical for drug accumulation in the parasite's food vacuole.[4] Molecular hybridization, conjugating the quinoline scaffold with other pharmacophores, has been a successful strategy to enhance antimalarial activity and overcome drug resistance.[7][14]

Experimental Protocol: In Vitro Antiplasmodial Activity Assay

A standard method to evaluate the in vitro antimalarial activity of novel compounds is the SYBR Green I-based fluorescence assay. This assay measures the proliferation of P. falciparum in human erythrocytes.

Materials:

  • P. falciparum culture (chloroquine-sensitive and -resistant strains)

  • Human erythrocytes (O+)

  • RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate

  • Human serum (Albumax II)

  • SYBR Green I nucleic acid stain

  • Test compounds and standard antimalarial drugs (e.g., chloroquine, artemisinin)

  • 96-well microplates

  • Incubator (37°C, 5% CO₂, 5% O₂)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture Synchronization: Synchronize the parasite culture to the ring stage using methods like sorbitol treatment.

  • Drug Preparation: Prepare serial dilutions of the test compounds and standard drugs in RPMI 1640 medium.

  • Assay Setup: In a 96-well plate, add 50 µL of the drug dilutions to wells in triplicate. Add 200 µL of the synchronized parasite culture (2% parasitemia, 2% hematocrit) to each well. Include drug-free wells as a negative control and wells with uninfected erythrocytes as a background control.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well. Mix and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control. Determine the IC₅₀ value (the concentration that inhibits 50% of parasite growth) by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Section 2: Anticancer Activity: A Promising Frontier

The quinoline scaffold is a recurring motif in a number of approved anticancer drugs, such as bosutinib and anlotinib.[15] Substituted quinoline methanamines have also demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines.[4][16][17]

Diverse Mechanisms of Anticancer Action

The anticancer effects of quinoline methanamines are multifaceted and can involve various mechanisms, including:

  • Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death in cancer cells by activating caspase cascades and modulating the expression of pro- and anti-apoptotic proteins.[15][17]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases (e.g., G0/G1 or G2/M), thereby inhibiting cancer cell proliferation.[15][17]

  • Inhibition of Angiogenesis: Some quinoline derivatives can suppress the formation of new blood vessels, which are essential for tumor growth and metastasis.[16]

  • Generation of Reactive Oxygen Species (ROS): Certain quinoline-chalcone derivatives have been reported to induce ROS generation in cancer cells, leading to oxidative stress and cell death.[15]

  • Kinase Inhibition: The quinoline core can serve as a scaffold for designing inhibitors of various protein kinases that are crucial for cancer cell signaling and survival.[16]

Quantitative Data on Cytotoxic Activity

The cytotoxic potential of substituted quinoline methanamines is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric of potency.

Compound TypeCell LineIC₅₀ (µM)Reference
Quinoline-chalcone derivativesMGC-803 (gastric), HCT-116 (colon), MCF-7 (breast)1.38 - 5.34[15]
2-phenylquinolin-4-amine derivativesHT-29 (colon)8.12 - 11.34[18]
2-oxoquinoline derivativesVarious tumor cell lines4.4 - 8.7[18]
Aminated quinolinequinones (AQQ6)DU-145 (prostate)Showed good cytotoxicity[17]
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineVarious human cancer cell linesSub-micromolar levels[19]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[18][19]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay for Cell Viability A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Quinoline Methanamine Derivatives A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours (Formazan Formation) D->E F 6. Solubilize Formazan with DMSO E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate % Viability and IC50 Value G->H

Caption: Workflow for the MTT cell viability assay.

Section 3: Antibacterial and Antiviral Activities

The versatility of the quinoline scaffold extends to its efficacy against microbial pathogens.[20][21][22][23] Fluoroquinolones, a major class of antibiotics, feature a quinoline core.[23] Research has also highlighted the potential of substituted quinoline methanamines as both antibacterial and antiviral agents.[24][25]

Antibacterial Potential

Quinoline derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[23][26] The mechanisms of action can vary but often involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. The structure-activity relationship for antibacterial quinolines is well-studied, with substitutions at various positions of the quinoline ring significantly impacting their potency and spectrum of activity.[20]

Antiviral Properties

The antiviral potential of quinoline derivatives has been investigated against several viruses, including Zika virus, herpes virus, human immunodeficiency virus (HIV), and hepatitis C virus.[24][25] For instance, certain 2,8-bis(trifluoromethyl)quinoline derivatives have shown promising activity in inhibiting Zika virus replication.[24] The mechanisms underlying their antiviral effects are diverse and can include the inhibition of viral entry, replication, or release from host cells.

Section 4: Neuroprotective Effects: A New Avenue of Exploration

Recent studies have unveiled the neuroprotective potential of quinoline derivatives, suggesting their utility in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2][3][27][28] These compounds often act as multi-target-directed ligands, simultaneously addressing several pathological pathways implicated in neuronal damage.[1]

Mechanisms of Neuroprotection

The neuroprotective effects of quinoline derivatives are attributed to their ability to:

  • Mitigate Oxidative Stress: They can act as potent antioxidants, scavenging free radicals and upregulating the expression of endogenous antioxidant enzymes.[1][3]

  • Reduce Neuroinflammation: Certain derivatives can modulate inflammatory pathways in the brain, reducing the production of pro-inflammatory cytokines.[28]

  • Inhibit Key Enzymes: Some quinoline derivatives can inhibit enzymes like acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT), which are implicated in the pathophysiology of Alzheimer's and Parkinson's diseases.[2][3]

Neuroprotection_Mechanisms cluster_neuro Neuroprotective Mechanisms of Quinoline Derivatives Quinoline Quinoline Derivatives OxidativeStress Oxidative Stress Quinoline->OxidativeStress Inhibition Neuroinflammation Neuroinflammation Quinoline->Neuroinflammation Inhibition EnzymeActivity Pathogenic Enzyme Activity (AChE, MAO-B, COMT) Quinoline->EnzymeActivity Inhibition Neuroprotection Neuroprotection

Caption: Multi-target neuroprotective mechanisms of quinoline derivatives.

Conclusion

Substituted quinoline methanamines represent a highly versatile and pharmacologically significant class of compounds with a vast therapeutic potential. From their well-established role as antimalarial agents to their emerging applications in oncology, infectious diseases, and neuroprotection, these molecules continue to be a fertile ground for drug discovery and development. The diverse mechanisms of action and the amenability of the quinoline scaffold to chemical modification offer exciting opportunities for designing novel, potent, and selective therapeutic agents. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of substituted quinoline methanamines in addressing unmet medical needs.

References

An In-Depth Technical Guide to the In Silico Prediction of (3-Bromoquinolin-6-yl)methanamine Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the early phases of drug discovery, the rapid and accurate assessment of a novel compound's biological activity is paramount. In silico methodologies provide a robust framework for predicting bioactivity, minimizing resource-intensive and time-consuming experimental screenings. This guide details a comprehensive computational workflow for characterizing the potential biological functions of (3-Bromoquinolin-6-yl)methanamine, a quinoline derivative. By integrating ligand-based and structure-based approaches, including target prediction, molecular docking, and ADMET profiling, we can construct a detailed hypothesis of the compound's mechanism of action, potential therapeutic applications, and liabilities. This document serves as a technical blueprint for researchers, scientists, and drug development professionals engaged in the computational evaluation of novel chemical entities.

Introduction: The Rationale for a Computational Approach

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. This compound, as a derivative, presents an intriguing candidate for investigation. However, without prior experimental data, embarking on a traditional high-throughput screening (HTS) campaign is a speculative and costly endeavor.

Computational, or in silico, methods offer a powerful alternative to bridge this knowledge gap.[1][2][3] By leveraging vast biological and chemical databases, we can build predictive models that guide experimental design, prioritize resources, and accelerate the discovery pipeline.[4][5] This guide eschews a one-size-fits-all template, instead presenting a logical, self-validating workflow tailored to the specific problem of elucidating the bioactivity of a novel compound. The core principle is to move from broad, probabilistic predictions to more refined, mechanistically plausible hypotheses.

Foundational Analysis: Compound Characterization

Before any predictive modeling, a thorough characterization of the query molecule is essential. This step involves calculating key physicochemical properties that govern a molecule's pharmacokinetic and pharmacodynamic behavior.

Physicochemical Profiling

The structure of this compound is first converted to a simplified molecular-input line-entry system (SMILES) string for easy input into various computational tools. Using a platform like SwissADME, we can generate a profile of its drug-like properties.[6][7][8][9]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC10H9BrN2Defines the elemental composition.
Molecular Weight237.10 g/mol Influences absorption and distribution; generally, <500 is preferred.
LogP (Lipophilicity)2.15Impacts solubility, permeability, and metabolic stability.
Water SolubilitySolubleCrucial for formulation and absorption.
H-Bond Donors1Affects binding affinity and specificity.
H-Bond Acceptors2Affects binding affinity and specificity.
Drug-LikenessYesAdheres to common rules (e.g., Lipinski's Rule of Five) for oral bioavailability.
Bioavailability Score0.55A composite score indicating the potential for oral absorption and systemic availability.

Data generated using the SwissADME web server.[7][8]

The initial profile suggests that this compound possesses favorable drug-like characteristics, making it a viable candidate for further computational investigation.

The Predictive Workflow: A Multi-Pillar Approach

Our in silico strategy is built on three pillars: identifying potential biological targets, modeling the physical interactions with those targets, and predicting the compound's fate within a biological system.

G cluster_0 Pillar 1: Target Identification cluster_1 Pillar 2: Interaction Modeling cluster_2 Pillar 3: ADMET Profiling A Compound Structure This compound B Ligand-Based Screening (Similarity Search) A->B C Pharmacophore Modeling A->C D Database Mining (ChEMBL, PubChem) B->D C->D E Prioritized Target List D->E F Retrieve Target 3D Structures (Protein Data Bank) E->F G Molecular Docking Simulation (AutoDock Vina) F->G H Binding Affinity & Pose Analysis G->H I Validated Target Hypothesis H->I J ADMET Prediction (SwissADME, pkCSM) I->J K Pharmacokinetic & Toxicity Assessment J->K L Overall Compound Profile K->L M Final Bioactivity Hypothesis & Experimental Design L->M

Figure 1: A multi-pillar workflow for in silico bioactivity prediction.
Pillar 1: Target Identification - "Guilt by Association"

The foundational principle of ligand-based target prediction is that structurally similar molecules often exhibit similar biological activities.[1][2]

  • Query Preparation: The 2D structure of this compound is used as the query.

  • Database Selection: Large-scale chemical databases such as ChEMBL and PubChem are selected.[10][11][12][13][14] These databases contain vast amounts of curated data on small molecules and their experimentally determined bioactivities.

  • Similarity Search: A Tanimoto similarity search is performed. This algorithm quantifies structural similarity based on 2D fingerprinting. A threshold (e.g., >0.85) is set to identify close structural analogs.

  • Target Annotation Retrieval: The known biological targets of the identified analogs are retrieved from the databases.

  • Target Prioritization: The retrieved targets are ranked based on the frequency of their appearance and the degree of similarity of the associated active compounds to our query molecule.

This process generates a preliminary list of potential protein targets. Further refinement can be achieved through pharmacophore modeling, which identifies the essential 3D arrangement of chemical features required for biological activity.[15][16][17][18][19]

Pillar 2: Interaction Modeling - Docking and Scoring

With a prioritized list of potential targets, we shift to a structure-based approach to predict how our compound might physically interact with them. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[20][21][22][23]

  • Receptor Preparation:

    • The 3D crystal structure of a prioritized target protein is downloaded from the Protein Data Bank (PDB).[24][25][26][27][28]

    • Using molecular modeling software, all non-essential components (e.g., water molecules, co-crystallized ligands) are removed.

    • Polar hydrogen atoms are added, and charges are assigned to each atom, preparing the protein for the simulation.

  • Ligand Preparation:

    • The 2D structure of this compound is converted into a 3D conformation.

    • The structure is energy-minimized to find its most stable 3D shape. Rotatable bonds are defined to allow for flexibility during docking.

  • Docking Simulation:

    • Software such as AutoDock Vina is employed for the simulation.[29][30][31][32]

    • A "grid box" is defined around the protein's active site to specify the search space for the ligand.

    • The docking algorithm systematically explores different conformations ("poses") of the ligand within the active site, calculating a binding affinity score for each.

  • Results Analysis:

    • The output provides a ranked list of binding poses based on their predicted binding affinity (in kcal/mol). Lower, more negative values indicate a more favorable interaction.

    • The top-ranked poses are visually inspected to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase PDB Protein 3D Structure (from PDB) PrepProt Prepare Protein (Add Hydrogens, Charges) PDB->PrepProt Ligand Ligand 3D Structure (Energy Minimized) PrepLig Prepare Ligand (Define Rotatable Bonds) Ligand->PrepLig Grid Define Binding Site (Grid Box) PrepProt->Grid Vina Run AutoDock Vina PrepLig->Vina Grid->Vina Scores Binding Affinity Scores (kcal/mol) Vina->Scores Poses Binding Poses (Conformations) Vina->Poses Analysis Visualize Interactions (Hydrogen Bonds, etc.) Scores->Analysis Poses->Analysis

Figure 2: The molecular docking experimental workflow.

A successful docking result, characterized by a strong binding affinity and a pose that forms chemically sensible interactions with key residues in the active site, provides a robust, mechanistically plausible hypothesis for the compound's bioactivity.

Pillar 3: ADMET Profiling - Predicting Drug-Likeness

A compound's efficacy is not solely determined by its interaction with a target. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical.[33][34] In silico ADMET prediction allows for the early identification of potential liabilities that could lead to late-stage failure in the drug development process.[33]

  • Tool Selection: Utilize free and accessible web servers like SwissADME or ADMETlab.[7][35][36][37] These platforms house a collection of validated models for predicting a wide range of ADMET properties.

  • Input: The SMILES string of this compound is submitted to the server.

  • Analysis of Output: The server generates a comprehensive report, which is analyzed for key indicators.

Table 2: Representative ADMET Predictions for this compound

ADMET CategoryPropertyPredictionImplication
Absorption Human Intestinal AbsorptionHighLikely to be well-absorbed orally.
Blood-Brain Barrier (BBB) PermeantNoUnlikely to cross into the central nervous system, potentially avoiding CNS side effects.
Distribution Plasma Protein BindingHighMay have a longer duration of action but lower free concentration.
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions with other medications metabolized by this enzyme.
Excretion Renal ClearanceModerateExcreted through the kidneys at a moderate rate.
Toxicity Ames MutagenicityLow RiskUnlikely to be mutagenic.
HepatotoxicityLow RiskLow probability of causing liver damage.

Predictions are illustrative and would be generated by tools like ADMET-AI or similar platforms.[38]

The ADMET profile provides a crucial layer of context. In this hypothetical case, the compound shows good absorption and low toxicity risk but flags a potential for drug-drug interactions, an important consideration for future development.

Synthesis and Conclusion: From Data to Hypothesis

By integrating the findings from these three pillars, we can construct a comprehensive bioactivity hypothesis for this compound. The workflow moves from a broad list of potential targets (Pillar 1) to a refined, mechanistically supported hypothesis for a specific target (Pillar 2), all within the context of the compound's predicted behavior in the human body (Pillar 3).

This in silico assessment does not replace experimental validation. Instead, it provides a data-driven roadmap for that validation. The docking results suggest which protein-ligand interactions to probe experimentally, while the ADMET profile highlights specific assays (e.g., CYP inhibition) that should be prioritized. This targeted approach significantly enhances the efficiency and success rate of the early-stage drug discovery process.

References

An In-depth Technical Guide to (3-Bromoquinolin-6-yl)methanamine (CAS Number 1268261-09-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromoquinolin-6-yl)methanamine, with the CAS number 1268261-09-1, is a substituted quinoline derivative. The quinoline scaffold is a prominent heterocyclic aromatic compound that forms the core of many synthetic compounds with a wide range of pharmacological activities. This guide provides a comprehensive overview of the known properties, safety data, and potential applications of this compound, positioning it as a valuable building block for medicinal chemistry and drug discovery programs.

Chemical Identity and Physicochemical Properties

This compound is characterized by a quinoline ring system substituted with a bromine atom at the 3-position and a methanamine group at the 6-position. This unique substitution pattern imparts specific chemical reactivity and potential for biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1268261-09-1[1]
Molecular Formula C₁₀H₉BrN₂[2]
Molecular Weight 237.10 g/mol [2]
Appearance Solid (predicted)-
Boiling Point 350.6 ± 27.0 °C (Predicted)-
Density 1.550 ± 0.06 g/cm³ (Predicted)-
pKa 8.51 ± 0.40 (Predicted)-
Melting Point Not available-
Solubility Not available-

Note: Many of the physicochemical properties for this specific compound are predicted and have not been experimentally determined. These values should be used as estimates.

Safety and Handling

Hazard Identification (Based on 3-Bromoquinoline):

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

Recommended Handling Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from strong oxidizing agents.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

This compound serves as a versatile synthetic intermediate, or building block, for the creation of more complex molecules, particularly in the realm of pharmaceutical and agrochemical research.[2] The quinoline core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[6]

The bromine atom at the 3-position and the primary amine at the 6-position are key functional groups that allow for a variety of chemical modifications.

G CAS_1268261_09_1 This compound Bromo_Position 3-Bromo Group (Cross-Coupling Reactions) CAS_1268261_09_1->Bromo_Position Amine_Position 6-Methanamine Group (Amide/Sulfonamide Formation) CAS_1268261_09_1->Amine_Position Derivatives Diverse Library of Novel Compounds Bromo_Position->Derivatives Amine_Position->Derivatives

Potential Biological Activities of Derivatives:

Quinoline derivatives have been reported to exhibit a broad spectrum of biological activities, including:

  • Anticancer: Some quinolinone derivatives have shown cytotoxic effects against cancer cell lines.[7][8]

  • Antimicrobial: The quinolone core is famous for its antibacterial properties, primarily targeting bacterial DNA gyrase and topoisomerase IV.[7][8]

  • Antimalarial, Anti-inflammatory, and Antiviral: Various substituted quinolines have been investigated for these therapeutic applications.[8][9]

The specific biological activity of derivatives of this compound would need to be determined through biological screening.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following sections provide representative methodologies for the synthesis of the quinoline core and the characterization of such heterocyclic amines. These protocols are adapted from established procedures for similar compounds and should be optimized for the specific target molecule.

Example Protocol: Synthesis of a Quinoline Derivative (Doebner-von Miller Reaction)

This reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[10]

Materials:

  • Substituted aniline (e.g., 4-bromoaniline as a proxy)

  • α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)

  • Concentrated hydrochloric acid

  • Zinc chloride

  • Sodium hydroxide solution (30%)

Procedure:

  • In a round-bottom flask, combine the substituted aniline and concentrated hydrochloric acid with stirring.

  • Add zinc chloride to the mixture.

  • Heat the mixture to 100°C.

  • Add the α,β-unsaturated carbonyl compound dropwise over 1 hour.

  • Maintain the reaction at 100°C for an additional 3 hours.

  • Cool the reaction mixture and dilute it with water.

  • Make the solution strongly alkaline with a 30% sodium hydroxide solution to precipitate the product.

  • Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography.

G cluster_0 Reaction Setup cluster_1 Workup and Purification Start Combine Aniline, HCl, and ZnCl₂ Heat Heat to 100°C Start->Heat Add_Carbonyl Add α,β-Unsaturated Carbonyl Heat->Add_Carbonyl React Maintain at 100°C for 3h Add_Carbonyl->React Cool Cool and Dilute with Water React->Cool Basify Add NaOH to Precipitate Product Cool->Basify Filter Filter and Wash Solid Basify->Filter Purify Recrystallize or Chromatograph Filter->Purify

Example Protocol: NMR Spectroscopic Analysis of a Heterocyclic Amine

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules.[11][12]

Sample Preparation:

  • Weigh approximately 5-10 mg of the amine sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Ensure the sample is fully dissolved; sonication can be used to aid dissolution.

¹H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Data Analysis:

    • The N-H proton signal can be broad and appear over a wide chemical shift range (typically 0.5-5.0 ppm).[12] Its position is concentration and solvent-dependent.

    • Protons on the carbon adjacent to the nitrogen (the CH₂ of the methanamine group) are expected to appear in the range of 2.3-3.0 ppm.[12]

    • Aromatic protons on the quinoline ring will appear in the downfield region (typically 7.0-9.0 ppm).

    • Addition of D₂O will cause the N-H proton signal to disappear due to deuterium exchange, which can help in its identification.[12]

¹³C NMR Spectroscopy:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

  • Data Analysis: The spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and bromine atoms.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the synthesis of novel compounds in the fields of medicinal chemistry and drug discovery. While experimental data for this specific molecule is limited, its structural features suggest that it can be a versatile building block for creating diverse molecular libraries. The provided safety information, based on a closely related compound, and the example experimental protocols offer a solid foundation for researchers to handle and utilize this compound in their synthetic endeavors. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.

References

A Technical Guide to (3-Bromoquinolin-6-yl)methanamine: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Bromoquinolin-6-yl)methanamine is a key heterocyclic building block of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of a bromine atom at the 3-position and a methanamine group at the 6-position provides two distinct points for molecular diversification. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups.[1][2] Concurrently, the primary amine of the methanamine moiety serves as a versatile handle for amide bond formation, reductive amination, and the construction of more complex nitrogen-containing heterocycles. This dual functionality makes this compound a valuable intermediate for the synthesis of compound libraries aimed at identifying novel therapeutic agents.[3] This in-depth technical guide provides a comprehensive overview of its chemical properties, commercial availability, a plausible synthetic pathway, and its potential applications in contemporary drug discovery programs.

Chemical Properties and Identification

A summary of the key chemical properties for this compound is provided in the table below.

PropertyValue
CAS Number 1268261-09-1
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
Appearance Expected to be a solid
Boiling Point 350.6 ± 27.0 °C (Predicted)
Density 1.550 ± 0.06 g/cm³ (Predicted)
pKa 8.51 ± 0.40 (Predicted)

Commercial Availability and Suppliers

This compound is available from several commercial suppliers, typically as a research-grade chemical. The table below provides a comparative overview of known suppliers. Researchers are advised to request certificates of analysis to ensure the purity and identity of the compound.

SupplierPurityAvailable Quantities
Fluorochem >95%Inquire
CymitQuimica InquireInquire
ChemicalBook InquireInquire
LookChem InquireInquire

Proposed Synthetic Pathway

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitrile Reduction 4-chloroquinoline-6-carbonitrile 4-chloroquinoline-6-carbonitrile Product_1 4-aminoquinoline-6-carbonitrile 4-chloroquinoline-6-carbonitrile->Product_1 Base, Solvent Amine_Source Amine Source (e.g., NH3 or protected amine) Amine_Source->Product_1 Product_1_ref 4-aminoquinoline-6-carbonitrile Final_Product This compound Product_1_ref->Final_Product Solvent, Pressure Reducing_Agent Reducing Agent (e.g., Raney Nickel, H2) Reducing_Agent->Final_Product G cluster_workflow Experimental Workflow A Reaction Setup: Combine 4-aminoquinoline-6-carbonitrile, solvent, and catalyst in a hydrogenation vessel. B Inert Atmosphere: Purge the vessel with an inert gas. A->B C Hydrogenation: Pressurize with H2 and heat with stirring. B->C D Reaction Monitoring: Track H2 uptake and analyze aliquots by TLC. C->D E Work-up: Filter to remove the catalyst. D->E F Purification: Purify the crude product. E->F G Characterization: Confirm structure and purity using NMR, MS, etc. F->G G cluster_coupling Palladium-Catalyzed Cross-Coupling at C3-Br cluster_amine Reactions at C6-CH2NH2 Start This compound Suzuki Suzuki Coupling (Ar-B(OH)2) Start->Suzuki Pd catalyst, base Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu catalyst, base Buchwald Buchwald-Hartwig (R2NH) Start->Buchwald Pd catalyst, base Heck Heck Coupling (Alkene) Start->Heck Pd catalyst, base Amide Amide Formation (R-COCl or R-COOH) Start->Amide Base Reductive Reductive Amination (Aldehyde/Ketone) Start->Reductive Reducing agent Heterocycle Heterocycle Formation Start->Heterocycle Various reagents

References

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Activity, and Characterization of 3-Bromo-6-Aminomethylquinoline Derivatives

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, is a "privileged structure" in the landscape of drug discovery.[1] Its rigid framework and capacity for diverse functionalization have made it a cornerstone in the development of therapeutic agents across a wide range of diseases, including cancer, malaria, and inflammation.[2][3] The biological activity of quinoline derivatives is profoundly dictated by the nature and position of substituents on the ring system.[4] This guide focuses on the 3-bromo-6-aminomethylquinoline core, a specific substitution pattern rationally designed to combine the potent bioactivity associated with halogenation and the crucial pharmacophoric features of an aminoalkyl side chain.

The introduction of a bromine atom at the C-3 position is strategic. Halogens, particularly bromine, can modulate a molecule's lipophilicity, metabolic stability, and electronic properties, often enhancing binding affinity to target proteins through halogen bonding.[5] Furthermore, the C-3 position is a key site for synthetic modification.[5][6] The 6-aminomethyl group serves as a versatile functional handle. Basic amine functionalities are common in active pharmaceutical ingredients, improving aqueous solubility and providing a site for salt formation. This group can also engage in critical hydrogen bonding interactions within enzyme active sites, a feature exploited in many kinase inhibitors and DNA-targeting agents.[7]

This document provides a comprehensive overview of the proposed synthesis, anticipated biological activities, and key characterization methods for 3-bromo-6-aminomethylquinoline derivatives, designed for researchers and scientists in the field of drug development.

Part 1: Multi-Step Synthesis of the 3-Bromo-6-Aminomethylquinoline Core

A direct, one-pot synthesis for this specific scaffold is not prominently described in the literature. Therefore, a robust and logical multi-step synthetic pathway is proposed, built upon well-established and validated chemical transformations of the quinoline ring. The strategy involves the initial construction of a 6-methylquinoline precursor, followed by sequential functionalization at the C-3 and C-6 positions.

Synthetic_Workflow cluster_0 Step A: Quinoline Core Synthesis cluster_1 Step B: C-3 Bromination cluster_2 Step C: Benzylic Bromination cluster_3 Step D: Amination A p-Toluidine + Acrolein Precursor B 6-Methylquinoline A->B Doebner-von Miller Reaction C 3-Bromo-6-methylquinoline B->C Electrophilic Bromination (e.g., NBS) D 3-Bromo-6-(bromomethyl)quinoline C->D Radical Bromination (NBS, AIBN) E 3-Bromo-6-(aminomethyl)quinoline Derivatives D->E Nucleophilic Substitution (Amine)

Caption: Proposed synthetic workflow for 3-bromo-6-aminomethylquinoline derivatives.

Experimental Protocol: A Step-by-Step Guide

The Doebner-von Miller reaction provides a classical and effective method for constructing the quinoline core from an aniline and α,β-unsaturated carbonyl compounds, generated in situ.[8]

  • Reaction: p-Toluidine condensation with glycerol (which dehydrates to acrolein).

  • Rationale: This reaction is a robust, one-pot method for generating substituted quinolines from readily available starting materials. Using p-toluidine ensures the methyl group is correctly placed at the C-6 position.

  • Protocol:

    • To a mixture of p-toluidine (1 mole), glycerol (3 moles), and a suitable oxidizing agent (e.g., nitrobenzene or arsenic pentoxide), cautiously add concentrated sulfuric acid (2.5 moles) with cooling and stirring.

    • Heat the mixture under reflux for 4-6 hours. The reaction is vigorous and should be monitored carefully.

    • Cool the reaction mixture and dilute with water. Remove any unreacted oxidizing agent (e.g., by steam distillation for nitrobenzene).

    • Make the solution alkaline with sodium hydroxide solution to precipitate the crude 6-methylquinoline.

    • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Regioselective bromination of the quinoline ring can be challenging.[9] While direct bromination of quinoline often targets the 5- and 8-positions, modern C-H functionalization methods or electrophilic cyclization of tailored precursors can achieve C-3 selectivity.[5][10] A more accessible method involves direct electrophilic bromination, where conditions can be optimized to favor C-3 substitution.

  • Reagent: N-Bromosuccinimide (NBS) is a preferred reagent for mild and selective bromination.[11]

  • Rationale: NBS provides a consistent, low concentration of bromine, which can help control regioselectivity and prevent over-bromination compared to using molecular bromine directly.[9]

  • Protocol:

    • Dissolve 6-methylquinoline (1 mole) in a suitable solvent, such as acetonitrile or dichloromethane.

    • Add N-Bromosuccinimide (1.1 equivalents) to the solution.

    • The reaction may be initiated with a catalytic amount of a radical initiator or performed under UV irradiation, although electrophilic substitution can also occur. Stir the mixture at room temperature or gentle heat (40-50 °C) for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent. Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the product by column chromatography on silica gel to isolate 3-bromo-6-methylquinoline.

The conversion of the 6-methyl group to a 6-bromomethyl group is a critical step, achieved via a free-radical bromination that selectively targets the benzylic position.[12]

  • Reagents: N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN).[12]

  • Rationale: This combination is the standard and most effective method for benzylic bromination, leaving the aromatic ring untouched under these conditions.

  • Protocol:

    • Dissolve 3-bromo-6-methylquinoline (1 mole) in a non-polar solvent such as carbon tetrachloride (CCl₄) or benzene.

    • Add NBS (1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents).

    • Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp to initiate the reaction.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 3-bromo-6-(bromomethyl)quinoline, which can often be used in the next step without further purification.

The final step involves a nucleophilic substitution of the highly reactive benzylic bromide with an amine.[12]

  • Reagents: Ammonia or a primary/secondary amine.

  • Rationale: The 6-bromomethyl group is an excellent electrophile for Sₙ2 reactions. A wide variety of amines can be used to generate a library of derivatives.

  • Protocol:

    • Dissolve the crude 3-bromo-6-(bromomethyl)quinoline (1 mole) in a polar aprotic solvent like THF or DMF.

    • Add the desired amine (e.g., a solution of ammonia in methanol, or a primary/secondary amine, 2-3 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC indicates the consumption of the starting material.

    • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by column chromatography or by recrystallization from a suitable solvent system to obtain the target 3-bromo-6-(aminomethyl)quinoline derivative.

Part 2: Anticipated Biological Activity and Structure-Activity Relationships

While direct biological data for the 3-bromo-6-aminomethylquinoline scaffold is sparse, a strong case for its potential as an anticancer agent can be built upon the well-documented activities of structurally related compounds.

Primary Therapeutic Target: Anticancer Activity

Quinoline derivatives are known to exhibit potent anticancer activity through multiple mechanisms, including kinase inhibition, DNA intercalation, and induction of apoptosis.[1][3] The proposed scaffold combines two key features associated with high potency:

  • 6-Bromo Substitution: The presence of a bromine atom at the C-6 position is a known potentiator of anticancer activity. For example, 6-bromo-5-nitroquinoline has demonstrated significant antiproliferative and apoptotic effects against various cancer cell lines.[13][14]

  • 6-Alkylamine Side Chain: Basic side chains at the C-6 position are also crucial for activity. 6-alkylamine substituted indeno[1,2-c]quinolin-11-ones have shown potent cytotoxicity, inducing G2/M phase cell cycle arrest and apoptosis, potentially through DNA intercalation.[7]

SAR_Diagram Core P1 P2 P3 C3_Bromo C-3 Bromo Group: - Modulates electronics - Potential for halogen bonding - Site for further modification C6_Chain C-6 Aminomethyl Group: - Improves solubility - H-bonding interactions - Chain length/substitution is critical Quinoline_Core Quinoline Scaffold: - Rigid, planar structure - Favors DNA intercalation - Privileged kinase-binding motif P1->C3_Bromo P2->Quinoline_Core P3->C6_Chain

Caption: Key structural features influencing the anticipated biological activity.

Anticipated Mechanism of Action: Kinase Inhibition

The quinoline scaffold is a common feature in many FDA-approved kinase inhibitors. These enzymes are critical regulators of cell signaling pathways that are often dysregulated in cancer.[1] It is hypothesized that 3-bromo-6-aminomethylquinoline derivatives could act as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). The aminomethyl side chain could anchor the molecule in the ATP-binding pocket via hydrogen bonds, while the quinoline core engages in hydrophobic and π-stacking interactions.

Comparative Biological Activity of Analogous Compounds

The following table summarizes the anticancer activity of quinoline derivatives with substitutions relevant to the target scaffold. This data provides a strong rationale for prioritizing the 3-bromo-6-aminomethylquinoline core for synthesis and screening.

Compound ClassKey SubstituentsCancer Cell LineActivity (IC₅₀)Reference
Nitroquinoline6-Bromo, 5-NitroHT29 (Colon)Lower cytotoxicity than 5-FU[14]
Indenoquinolinone6-AlkylamineH460 (Lung)3.39 µM[7]
Aminoquinoline8-Amino side chainT47D (Breast)16 nM[2]
Chloroquinoline6-Chloro, 2-ArylHeLa (Cervical)~5-10 µM[4]

Part 3: Spectroscopic Characterization

Unequivocal structural confirmation of the synthesized derivatives is essential. Standard spectroscopic techniques including NMR, IR, and Mass Spectrometry would be employed.

Predicted Spectroscopic Data

Based on known data for substituted quinolines, the following key signals can be predicted for a representative compound like 3-bromo-6-(aminomethyl)quinoline .[15]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~9.0-9.2 ppm: Singlet or narrow doublet, corresponding to the H-2 proton, deshielded by the adjacent nitrogen and bromine.

    • δ ~8.5-8.7 ppm: Singlet or narrow doublet, corresponding to the H-4 proton.

    • δ ~7.5-8.0 ppm: A series of doublets and doublet of doublets for the remaining aromatic protons on the benzene ring (H-5, H-7, H-8).

    • δ ~4.0-4.2 ppm: Singlet, corresponding to the two protons of the methylene group (-CH₂-NH₂).

    • δ ~2.0-3.0 ppm: Broad singlet, corresponding to the two protons of the primary amine (-NH₂), which may exchange with D₂O.

  • ¹³C NMR (DMSO-d₆, 101 MHz):

    • ~150-155 ppm & ~145-148 ppm: Signals for C-2 and C-8a (quaternary carbon at the ring junction).

    • ~115-140 ppm: A cluster of signals for the remaining aromatic carbons.

    • ~110-115 ppm: Signal for the C-3 carbon bearing the bromine atom.

    • ~45 ppm: Signal for the methylene carbon (-CH₂-).

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • 3300-3400 cm⁻¹: N-H stretching vibrations (two bands for a primary amine).

    • 3000-3100 cm⁻¹: Aromatic C-H stretching.

    • 1580-1620 cm⁻¹: C=C and C=N stretching of the quinoline ring.

    • ~1400 cm⁻¹: CH₂ scissoring.

    • 550-750 cm⁻¹: C-Br stretching.

  • Mass Spectrometry (MS):

    • The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ with nearly equal intensity, which is the definitive signature of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Conclusion

The 3-bromo-6-aminomethylquinoline scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. This guide outlines a rational, multi-step synthetic pathway grounded in established chemical principles to access these target molecules. By synthesizing data from structurally related compounds, we predict that these derivatives will exhibit potent anticancer activity, likely through mechanisms involving kinase inhibition or DNA interaction. The detailed protocols and characterization data provided herein offer a solid foundation for research teams to initiate synthetic and biological evaluation programs, paving the way for the development of the next generation of quinoline-based therapeutics.

References

Methodological & Application

The Strategic Application of (3-Bromoquinolin-6-yl)methanamine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the quinoline core stands as a "privileged structure," a testament to its recurring presence in a multitude of approved therapeutic agents and clinical candidates.[1] Its versatile chemical nature and inherent biological activities have rendered it a cornerstone for the development of novel therapeutics, particularly in oncology. Within this esteemed class of heterocycles, (3-Bromoquinolin-6-yl)methanamine emerges as a strategically significant building block. This molecule is engineered with two distinct and orthogonally reactive sites: a bromine atom at the 3-position, ideal for carbon-carbon and carbon-heteroatom bond formation, and a primary aminomethyl group at the 6-position, a key anchor for building extensive and diverse molecular architectures.

This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry. We will delineate a plausible synthetic pathway, detail protocols for its strategic derivatization, and discuss its application in the generation of compound libraries for screening, with a particular focus on the discovery of novel kinase inhibitors.

Strategic Importance in Drug Discovery

This compound is not merely a chemical intermediate; it is a carefully designed scaffold that offers medicinal chemists a streamlined approach to structure-activity relationship (SAR) studies. The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. This is particularly relevant in the context of kinase inhibitor design, where modifications at this position can significantly influence binding affinity and selectivity. The aminomethyl group at the 6-position provides a crucial point for derivatization to modulate pharmacokinetic properties, introduce pharmacophoric elements, or attach solubilizing groups. This dual functionality makes it an invaluable tool for the rapid generation of diverse compound libraries for high-throughput screening.[2]

Proposed Synthesis of this compound

G A 4-Bromoaniline C Intermediate Adduct A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization (e.g., in Diphenyl ether) E 6-Bromo-4-chloroquinoline-3-carboxylic acid D->E 1. Hydrolysis (NaOH) 2. Chlorination (POCl3) F 6-Bromo-4-chloroquinoline-3-carboxamide E->F Amide Formation (e.g., SOCl2, then NH3) G 6-Bromo-4-chloroquinoline-3-carbonitrile F->G Dehydration (e.g., P2O5) H 3-Bromo-6-cyanoquinoline G->H Dechlorination & Bromination (e.g., HBr/Br2) I This compound H->I Reduction (e.g., LiAlH4 or H2/Catalyst)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

This initial step is a variation of the Gould-Jacobs reaction.[3]

  • In a round-bottom flask, combine equimolar amounts of 4-bromoaniline and diethyl (ethoxymethylene)malonate.

  • Heat the mixture at 140-150 °C for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • To the resulting intermediate adduct, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to approximately 250 °C for 30-60 minutes to induce thermal cyclization.

  • Upon cooling, the product, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, will precipitate and can be collected by filtration and washed with petroleum ether.

Step 2: Synthesis of 6-Bromo-4-chloroquinoline-3-carboxylic acid

  • Hydrolyze the ester from Step 1 by refluxing with an aqueous solution of sodium hydroxide.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

  • Treat the resulting 6-bromo-4-hydroxyquinoline-3-carboxylic acid with phosphorus oxychloride (POCl₃) to effect chlorination of the 4-position.

Step 3: Subsequent transformations to this compound

The subsequent steps involve standard functional group interconversions:

  • Amide Formation: Convert the carboxylic acid to the corresponding amide using standard methods (e.g., via the acid chloride).

  • Dehydration to Nitrile: Dehydrate the amide to the nitrile using a suitable dehydrating agent (e.g., phosphorus pentoxide).

  • Halogen Exchange and Dechlorination: A more complex step to selectively replace the 4-chloro with a hydrogen and introduce a bromine at the 3-position. This may require specialized brominating agents.

  • Reduction of the Nitrile: The final step involves the reduction of the cyano group to the aminomethyl group, which can be achieved using lithium aluminum hydride or catalytic hydrogenation.

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

This compound is an exemplary scaffold for the synthesis of libraries of potential kinase inhibitors. The quinoline core is a known hinge-binding motif for many kinases. The strategic derivatization of the two reactive handles allows for the exploration of key interactions within the ATP-binding pocket.

G cluster_0 Derivatization of this compound Start This compound Suzuki Suzuki-Miyaura Coupling (at C3-Br) Start->Suzuki [Pd], Base, R-B(OH)2 Buchwald Buchwald-Hartwig Amination (at C3-Br) Start->Buchwald [Pd], Base, R2NH Amide Amide Bond Formation (at C6-CH2NH2) Start->Amide R-COOH, Coupling Agent Library Diverse Compound Library for Kinase Screening Suzuki->Library Buchwald->Library Amide->Library

Caption: Derivatization strategies for generating kinase inhibitor libraries.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the 3-Position

This palladium-catalyzed reaction is a powerful tool for introducing aryl or heteroaryl moieties.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene)

Procedure:

  • To an oven-dried flask, add this compound, the boronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amide Bond Formation at the 6-aminomethyl Position

This reaction introduces a diverse range of substituents via amide coupling.

Materials:

  • This compound

  • Carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA, Et₃N)

  • Solvent (e.g., DMF, CH₂Cl₂)

Procedure:

  • Dissolve the carboxylic acid in the chosen solvent in a round-bottom flask.

  • Add the coupling agent and the base, and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound in the same solvent to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous solutions of mild acid (e.g., 1M HCl), base (e.g., sat. NaHCO₃), and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights

The derivatization of this compound allows for a systematic exploration of the SAR.

Position of DerivatizationType of ModificationPotential Impact on Biological Activity
3-Position (from C-Br) Aryl/Heteroaryl groups via Suzuki couplingProbing hydrophobic pockets and forming key hydrogen bonds within the kinase hinge region.
Amines via Buchwald-Hartwig aminationIntroducing hydrogen bond donors/acceptors to interact with the kinase backbone.
6-Position (from -CH₂NH₂) Amides with diverse R-groupsModulating solubility, cell permeability, and metabolic stability. Introducing vectors for targeting specific subcellular locations.

Conclusion

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its dual reactive sites provide a powerful platform for the efficient synthesis of diverse compound libraries, particularly for the discovery of novel kinase inhibitors. The protocols and strategies outlined in this guide are intended to provide researchers with a solid foundation for leveraging the full potential of this privileged scaffold in their drug discovery programs. The logical and stepwise approach to its derivatization allows for a systematic exploration of the chemical space around the quinoline core, accelerating the identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

The Strategic Utility of (3-Bromoquinolin-6-yl)methanamine in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(3-Bromoquinolin-6-yl)methanamine has emerged as a significant and versatile building block in the landscape of organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique bifunctional nature, featuring a reactive bromine atom at the 3-position of the quinoline core and a primary aminomethyl group at the 6-position, offers a dual-handle for strategic molecular elaboration. This allows for the systematic construction of complex molecular architectures and diverse compound libraries, which are essential for exploring structure-activity relationships (SAR) and identifying novel therapeutic agents. The quinoline scaffold itself is a well-established "privileged structure" in medicinal chemistry, frequently appearing in approved drugs and clinical candidates, underscoring the potential of its derivatives.[1]

The bromine atom serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl substituents.[1] This functionalization at the 3-position is crucial for modulating the biological activity and pharmacokinetic properties of the resulting compounds. Concurrently, the primary amine at the 6-position provides a convenient site for amide bond formation, sulfonylation, and other nucleophilic transformations, allowing for the attachment of various side chains and functional groups that can interact with biological targets. This strategic combination of reactive sites makes this compound a valuable starting material for the synthesis of targeted therapies, including kinase and bromodomain inhibitors.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 1268261-09-1--INVALID-LINK--
Molecular Formula C₁₀H₉BrN₂--INVALID-LINK--
Molecular Weight 237.10 g/mol --INVALID-LINK--
Appearance Solid (predicted)Inferred from related structures
Solubility Expected to be soluble in organic solvents like DMSO and DMFInferred from related structures

Key Synthetic Applications and Protocols

The synthetic utility of this compound is primarily exploited through two key transformations: Suzuki-Miyaura cross-coupling at the C3-bromo position and amide bond formation at the C6-aminomethyl group. These reactions can be performed sequentially to generate a diverse array of disubstituted quinoline derivatives.

Application 1: Suzuki-Miyaura Cross-Coupling for C3-Arylation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[2] In the context of this compound, this reaction is instrumental for introducing aryl or heteroaryl moieties at the 3-position, a common strategy in the design of kinase and BRD4 inhibitors to engage with specific binding pockets.[3][4]

Diagram of the Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine this compound, Boronic Acid/Ester, Palladium Catalyst, Ligand, and Base in a Schlenk Flask inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) start->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (e.g., 80-100 °C) with Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water/Aqueous Solution cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The conditions should be optimized for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene/Water (10:1, 5.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[2]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 2-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) to the reaction mixture and stir for 5 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine (20 mL).[2]

  • Purification: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-phenylquinolin-6-yl)methanamine.[2]

Application 2: Amide Bond Formation for C6-Functionalization

The primary amine of this compound is a versatile functional group for introducing a wide range of substituents via amide bond formation. This is a common strategy in drug discovery to modulate solubility, cell permeability, and to introduce functionalities that can interact with the target protein.[5] The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions.

Diagram of the Amide Coupling Workflow

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Work-up and Purification start Dissolve Carboxylic Acid in Anhydrous Solvent reagents Add Coupling Reagent (e.g., EDC/NHS or HATU) and Base (e.g., DIPEA) start->reagents activate Stir at Room Temperature to Form Active Ester Intermediate reagents->activate amine Add a Solution of This compound activate->amine react Stir at Room Temperature (2-24 hours) amine->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Aqueous Work-up to Remove Excess Reagents and Byproducts monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography or Recrystallization dry->purify

Caption: Generalized workflow for amide bond formation.

Detailed Protocol: Amide Coupling of this compound with Benzoic Acid

This protocol describes a general procedure for the amide coupling of this compound with benzoic acid using HATU as the coupling reagent.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Benzoic acid (1.1 mmol, 1.1 equiv)

  • HATU (1.1 mmol, 1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add benzoic acid (1.1 mmol) and dissolve it in anhydrous DMF (3 mL).

  • Activation: Add HATU (1.1 mmol) and DIPEA (2.0 mmol) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DMF (2 mL). Add this solution to the activated carboxylic acid mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature for 2-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-((3-bromoquinolin-6-yl)methyl)benzamide.

Conclusion

This compound is a highly valuable and strategically designed building block for organic synthesis. Its bifunctional nature allows for selective and sequential modifications at two distinct positions of the privileged quinoline core. The protocols outlined above for Suzuki-Miyaura cross-coupling and amide bond formation represent foundational strategies for leveraging this versatile starting material in the synthesis of diverse compound libraries for drug discovery and development. The ability to readily introduce a wide range of substituents at both the C3 and C6 positions makes this compound an indispensable tool for medicinal chemists aiming to develop novel therapeutics.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving (3-Bromoquinolin-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of drugs for cancer, malaria, and various infections.[1][3][4] The synthetic versatility of the quinoline core allows for extensive structural diversification, enabling the fine-tuning of biological activity against numerous targets.[2] Compounds featuring the quinoline scaffold have been particularly prominent in the discovery of kinase inhibitors, with several approved drugs targeting key kinases in cancer signaling pathways.[5][6][7]

(3-Bromoquinolin-6-yl)methanamine is a functionalized quinoline derivative that presents an intriguing starting point for drug discovery campaigns. The bromine atom at the 3-position and the methanamine group at the 6-position offer distinct chemical handles for library synthesis and potential vectors for interaction with biological targets.[8] While specific biological activities for this exact molecule are not extensively documented in public literature, its structural alerts suggest significant potential as a modulator of various enzyme classes, particularly protein kinases.

This technical guide provides detailed protocols and insights for employing this compound in high-throughput screening (HTS) campaigns. We will focus on two robust and widely adopted assay formats for identifying kinase inhibitors: a fluorescence-based biochemical assay and a bead-based proximity assay (AlphaScreen). These protocols are designed to be adaptable and serve as a comprehensive starting point for researchers aiming to explore the therapeutic potential of this and related quinoline derivatives.

Part 1: Designing a Kinase Inhibitor Screening Campaign

The initial phase of any HTS campaign involves careful planning, from target selection to assay development and validation.[9][10] Given the prevalence of quinoline-based kinase inhibitors, a logical first step is to screen this compound against a panel of kinases implicated in a disease of interest, such as cancer.

Target Selection and Rationale

Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in diseases.[6][11] For this guide, we will use MAP Kinase-activated Protein Kinase 2 (MK2) as an exemplary target. MK2 is a serine/threonine kinase involved in inflammatory responses and cell stress, making it a relevant target for autoimmune diseases and cancer.

Assay Technology Selection: A Two-Pronged Approach

To ensure robust hit identification and minimize false positives, employing orthogonal assays is a highly recommended strategy.[9] We will detail two distinct, yet complementary, assay methodologies:

  • Fluorescence Polarization (FP) Kinase Assay: A homogeneous biochemical assay that measures the binding of a fluorescently labeled tracer to the kinase. Inhibition of the kinase by a compound like this compound prevents this binding, leading to a change in the polarization of emitted light. This format is cost-effective and straightforward to implement.[12][13]

  • AlphaScreen® Kinase Assay: A highly sensitive, bead-based proximity assay.[14][15][16] In this format, a biotinylated substrate and a phospho-specific antibody are captured on streptavidin-coated Donor beads and Protein A-conjugated Acceptor beads, respectively. Kinase activity brings the beads into close proximity, generating a luminescent signal. Inhibitors disrupt this process, causing a signal decrease.

The workflow for a typical HTS campaign integrating these assays is outlined below.

HTS_Workflow cluster_prep Preparation cluster_primary Primary Screen cluster_analysis Data Analysis & Hit Selection cluster_confirmation Hit Confirmation & Validation Compound_Prep Compound Library Preparation This compound in DMSO Assay_Ready_Plates Assay-Ready Plates (Nanoliter Dispensing) Compound_Prep->Assay_Ready_Plates Primary_Screen Primary HTS (e.g., FP Kinase Assay) Single Concentration (e.g., 10 µM) Assay_Ready_Plates->Primary_Screen Data_Analysis Data Analysis (Z'-factor, % Inhibition) Primary_Screen->Data_Analysis Hit_Selection Hit Selection (Activity Threshold > 3σ) Data_Analysis->Hit_Selection Dose_Response Dose-Response (IC50) (FP Kinase Assay) Hit_Selection->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., AlphaScreen) Confirms Mechanism Dose_Response->Orthogonal_Assay caption Fig 1. General HTS Workflow

Caption: Fig 1. General HTS Workflow for Kinase Inhibitor Discovery.

Part 2: Protocol for a Fluorescence Polarization (FP) Based Kinase Assay

This protocol describes a primary screen to identify inhibitors of MK2 using a competitive FP assay format. The principle relies on the displacement of a fluorescently labeled ATP competitive probe (tracer) from the kinase active site by a test compound.

Materials and Reagents
ReagentSupplier ExamplePurpose
Recombinant Human MK2Carna BiosciencesEnzyme Target
FP Kinase Tracer (e.g., ADP-fluor)BellBrook LabsFluorescent probe for detection
This compoundCymitQuimicaTest Compound
StaurosporineSigma-AldrichPositive Control (Broad-spectrum kinase inhibitor)
DMSO, AnhydrousSigma-AldrichCompound Solvent
Assay Buffer (e.g., Kinase Buffer)Boston BioProductsMaintain pH and optimal enzyme activity
Microplates (e.g., 384-well, black)CorningLow-volume, low-binding assay plates
Step-by-Step Protocol
  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for dose-response experiments. For the primary screen, a single concentration (e.g., 10 µM final assay concentration) is used.

    • Using an acoustic liquid handler (e.g., Echo®), dispense 20 nL of compound solution into the wells of a 384-well black assay plate. Also dispense positive control (Staurosporine) and negative control (DMSO) into designated wells.

  • Enzyme and Tracer Preparation:

    • Prepare a working solution of MK2 enzyme and FP tracer in kinase assay buffer. The optimal concentrations must be determined empirically during assay development but a starting point could be 5 nM MK2 and 100 nM tracer.

    • This solution should be prepared fresh and kept on ice.

  • Assay Reaction:

    • Add 10 µL of the enzyme/tracer mix to each well of the compound-plated 384-well plate.

    • The final assay volume will be 10 µL, and the final DMSO concentration should be kept low (≤ 0.5%) to avoid affecting enzyme activity.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate at room temperature for 60 minutes, protected from light. The incubation time should be optimized to ensure the binding reaction has reached equilibrium.

  • Data Acquisition:

    • Read the plate on a suitable plate reader (e.g., PHERAstar) equipped with FP optics.

    • Use appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation, 530 nm emission).

    • Record the fluorescence polarization (mP) values for each well.

Data Analysis and Quality Control
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [(mP_sample - mP_pos_ctrl) / (mP_neg_ctrl - mP_pos_ctrl)])

    • mP_sample: mP from a well with the test compound.

    • mP_pos_ctrl: Average mP from positive control wells (e.g., Staurosporine).

    • mP_neg_ctrl: Average mP from negative control wells (DMSO).

  • Assess Assay Quality (Z'-factor):

    • The Z'-factor is a statistical measure of assay robustness.[17] A Z' > 0.5 is indicative of an excellent assay.

    • Z' = 1 - [(3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|]

    • σ: Standard deviation of controls.

    • μ: Mean of controls.

Part 3: Protocol for an AlphaScreen® Kinase Assay

This protocol serves as an orthogonal assay to confirm hits from the primary screen. It directly measures the phosphorylation of a substrate by MK2.

Assay Principle Visualization

AlphaScreen_Principle cluster_active Kinase Active cluster_complex cluster_inhibited Kinase Inhibited Donor Donor Substrate Biotin-Substrate-P Donor->Substrate Streptavidin Acceptor Acceptor Antibody P-Antibody Acceptor->Antibody Protein A Kinase MK2 Kinase->Substrate P Substrate->Antibody note Proximity (<200nm) Signal ON Donor_i Donor Acceptor_i Acceptor Substrate_i Biotin-Substrate Inhibitor This compound Kinase_i MK2 Inhibitor->Kinase_i note_i No Proximity Signal OFF caption Fig 2. AlphaScreen Kinase Assay Principle

Caption: Fig 2. AlphaScreen Kinase Assay Principle.

Materials and Reagents
ReagentSupplier ExamplePurpose
Recombinant Human MK2Carna BiosciencesEnzyme Target
Biotinylated Peptide Substrate (e.g., Biotin-PRAAS)SignalChemSubstrate for phosphorylation
ATPSigma-AldrichPhosphate donor
AlphaScreen® Streptavidin Donor BeadsPerkinElmerBinds biotinylated substrate
AlphaLISA® Protein A Acceptor BeadsPerkinElmerBinds phospho-specific antibody
Anti-Phospho Substrate AntibodyCell Signaling TechSpecifically recognizes the phosphorylated substrate
This compoundCymitQuimicaTest Compound
384-well ProxiPlatePerkinElmerLow-volume white assay plates
Step-by-Step Protocol
  • Compound Plating:

    • As described in the FP assay (Section 2.2, Step 1), plate serial dilutions of the hit compound into a 384-well ProxiPlate to determine the IC50.

  • Kinase Reaction:

    • Prepare a solution containing MK2 enzyme and biotinylated substrate in kinase buffer.

    • Add 5 µL of this solution to the wells containing the compound.

    • Prepare a solution of ATP at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration, which should be close to the Km for ATP).

    • To start the reaction, add 5 µL of the ATP solution to all wells.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare the detection mix by diluting the Anti-Phospho Antibody, Streptavidin Donor beads, and Protein A Acceptor beads in an appropriate buffer (e.g., AlphaLISA buffer). Note: This step should be performed under subdued light conditions as the beads are light-sensitive.[18]

    • Add 10 µL of the detection mix to each well to stop the kinase reaction.

    • Seal the plate with an aluminum foil seal.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision®).

    • The reader will excite the Donor beads at 680 nm and measure the emission from the Acceptor beads at 520-620 nm.[14][15]

Data Analysis
  • Calculate percent inhibition as described in Section 2.3.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Part 4: Hit Validation and Next Steps

A compound that demonstrates dose-dependent inhibition in both the primary and orthogonal assays is considered a confirmed hit.[19] However, further validation is crucial to eliminate artifacts and false positives.

Counter-Screening and Selectivity Profiling
  • Promiscuity Checks: Test hits against unrelated targets to identify non-specific inhibitors or compounds that interfere with the assay technology (e.g., fluorescence quenching).

  • Selectivity Profiling: Screen the confirmed hits against a panel of related kinases to determine their selectivity profile. A highly selective inhibitor is often more desirable as it is likely to have fewer off-target effects.[20]

Mechanism of Action Studies

Further biochemical and biophysical assays can elucidate the inhibitor's mechanism of action (e.g., ATP-competitive, non-competitive, or uncompetitive) and confirm direct binding to the target kinase.

Conclusion

This compound, as a representative of the pharmacologically significant quinoline class, is a valuable starting point for HTS campaigns. The detailed protocols for fluorescence polarization and AlphaScreen assays provided herein offer a robust, two-pronged strategy for identifying and validating its potential as a kinase inhibitor. By following a structured workflow from primary screening to orthogonal validation and selectivity profiling, researchers can effectively triage initial hits and advance promising chemical matter toward lead optimization. This guide serves as a foundational resource, empowering scientists to systematically explore the therapeutic potential of novel chemical entities in modern drug discovery.

References

Protocol for Derivatization of the Amino Group in (3-Bromoquinolin-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

(3-Bromoquinolin-6-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry and drug development, featuring a reactive primary amino group suitable for a wide range of chemical modifications.[1] This document provides detailed application notes and protocols for three common and robust derivatization strategies for this primary amine: acylation, sulfonylation, and reductive amination. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. Each protocol is accompanied by a workflow diagram, a troubleshooting guide, and methods for analytical validation to ensure reliable and reproducible results.

Introduction: The Strategic Importance of Derivatization

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals.[2] The title compound, this compound, combines this privileged heterocycle with a versatile primary benzylic amine. Derivatization of this amino group is a critical step in drug discovery for several reasons:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the amine allows for the exploration of how different functional groups impact biological activity.

  • Modulation of Physicochemical Properties: Conversion to amides, sulfonamides, or substituted amines can alter key properties such as solubility, lipophilicity (LogP), and metabolic stability.

  • Bioconjugation: The amine serves as a handle for attaching linkers, fluorophores, or other moieties for creating chemical probes or antibody-drug conjugates (ADCs).

This guide focuses on practical, lab-scale protocols that are broadly applicable and can be adapted based on the specific derivatizing agent employed.

Foundational Chemical Principles

The key to successful derivatization lies in understanding the reactivity of the primary amino group. The lone pair of electrons on the nitrogen atom makes it nucleophilic, enabling it to attack electrophilic centers. The three protocols discussed leverage this fundamental reactivity in different ways.

  • Acylation & Sulfonylation: These are nucleophilic acyl substitution reactions where the amine attacks the electrophilic carbonyl carbon of an acyl halide/anhydride or the sulfur atom of a sulfonyl halide.[3][4] A non-nucleophilic base is required to neutralize the HCl or HBr byproduct.[3]

  • Reductive Amination: This two-step, one-pot process involves the initial formation of an imine intermediate through the condensation of the amine with an aldehyde or ketone, followed by the selective reduction of the C=N double bond to form a new secondary or tertiary amine.[5][6]

Below is a conceptual overview of the derivatization pathways.

G cluster_start Starting Material cluster_products Derivative Classes start This compound amide Amide Derivatives start->amide Acylation (R-COCl) sulfonamide Sulfonamide Derivatives start->sulfonamide Sulfonylation (R-SO2Cl) sec_amine Secondary / Tertiary Amine Derivatives start->sec_amine Reductive Amination (R-CHO, [H])

Caption: Key derivatization pathways for the primary amine.

Protocol I: Acylation to Form Amide Derivatives

Acylation is one of the most reliable methods for converting a primary amine into a stable amide. This protocol uses an acyl chloride as the electrophile.

Rationale and Key Considerations

The reaction is typically fast and high-yielding. The choice of base is critical; a non-nucleophilic organic base like triethylamine (TEA) or pyridine is used to scavenge the HCl generated without competing with the primary amine as a nucleophile.[4] The reaction is often run at 0 °C to control the initial exotherm.

Detailed Experimental Protocol: Synthesis of a Representative Amide

This protocol describes the reaction with benzoyl chloride as a model acylating agent.

Materials and Reagents:

  • This compound

  • Benzoyl Chloride

  • Triethylamine (TEA), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.

  • Base Addition: Add triethylamine (1.2 equiv) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Add benzoyl chloride (1.1 equiv) dropwise to the cold, stirred solution over 5-10 minutes. A precipitate (triethylammonium chloride) may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Quenching & Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acyl chloride and HCl) and brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude amide product by flash column chromatography on silica gel or by recrystallization, if applicable.

Acylation Workflow Diagram

G start Dissolve Amine in Anhydrous DCM add_base Add Triethylamine (1.2 equiv) start->add_base cool Cool to 0 °C (Ice Bath) add_base->cool add_acyl Dropwise Addition of Acyl Chloride (1.1 equiv) cool->add_acyl react Stir at RT for 1-3h (Monitor by TLC/LC-MS) add_acyl->react quench Quench with Water & Perform Aqueous Workup react->quench purify Dry, Concentrate, & Purify (Chromatography) quench->purify end Characterize Pure Amide Product purify->end

Caption: Step-by-step workflow for the acylation protocol.

Protocol II: Sulfonylation to Form Sulfonamide Derivatives

Sulfonamides are important functional groups in medicinal chemistry, often acting as transition-state mimics or hydrogen bond donors. The synthesis is similar to acylation but requires careful control to avoid side reactions.

Rationale and Key Considerations

The primary challenge in the sulfonylation of primary amines is preventing di-sulfonylation, where both N-H bonds react.[3] The mono-sulfonamide product is acidic and can be deprotonated by the base, forming a sulfonamide anion that can react with a second molecule of the sulfonyl chloride. To favor mono-sulfonylation, the following strategies are crucial:

  • Slow Addition: Add the sulfonyl chloride dropwise to keep its concentration low.[7]

  • Controlled Stoichiometry: Use a slight excess of the amine or a 1:1 ratio.[3]

  • Low Temperature: Running the reaction at 0 °C or lower reduces the rate of the second sulfonylation.[7]

Detailed Experimental Protocol: Synthesis of a Representative Sulfonamide

This protocol describes the reaction with p-toluenesulfonyl chloride (TsCl).

Materials and Reagents:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous Na₂SO₄

Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv) and anhydrous DCM.

  • Base Addition: Add pyridine (1.5 equiv).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask or syringe, dissolve p-toluenesulfonyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30-60 minutes.[7]

  • Reaction: Monitor the reaction by TLC or LC-MS. Stir at 0 °C for 1-2 hours, then allow to warm to room temperature and stir until the starting amine is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude sulfonamide by flash column chromatography or recrystallization.

Sulfonylation Parameter Summary
ParameterRecommended ConditionRationale
Stoichiometry (Amine:Sulfonyl Chloride) 1 : 1.05Minimizes di-sulfonylation.[3]
Base Pyridine or TEA (1.5 equiv)Neutralizes HCl byproduct.[4]
Temperature 0 °C to Room TemperatureControls reaction rate and selectivity.[7]
Rate of Addition Slow, dropwise (30-60 min)Keeps sulfonyl chloride concentration low to prevent side reactions.[7]
Solvent Anhydrous DCM, THF, or AcetonitrileAprotic solvent to prevent hydrolysis of sulfonyl chloride.[3]

Protocol III: Reductive Amination to Form Secondary Amines

Reductive amination is a powerful method for forming C-N bonds and is widely used to convert primary amines into secondary or tertiary amines.[5][6]

Rationale and Key Considerations

The reaction proceeds via an imine, which is then reduced. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent because it is mild, tolerant of many functional groups, and selectively reduces the imine in the presence of the starting aldehyde.[6][8] It does not readily reduce aldehydes or ketones under these conditions, minimizing the formation of alcohol byproducts.

Detailed Experimental Protocol: Synthesis of a Representative Secondary Amine

This protocol describes the reaction with benzaldehyde.

Materials and Reagents:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic Acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous Na₂SO₄

Procedure:

  • Setup: In a round-bottom flask, combine this compound (1.0 equiv) and benzaldehyde (1.1 equiv) in anhydrous DCE.

  • Imine Formation (Optional Pre-mixing): Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation, though it is often not necessary.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equiv) to the mixture in one portion. The reaction is typically slightly exothermic.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.

  • Quenching & Workup:

    • Carefully quench the reaction by adding saturated NaHCO₃ solution. Stir until gas evolution ceases.

    • Transfer to a separatory funnel and extract with DCM.

    • Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude secondary amine product by flash column chromatography. Note that the product is now a secondary amine and may have different chromatographic behavior.

Reductive Amination Workflow Diagram

G start Combine Amine (1 equiv) & Aldehyde (1.1 equiv) in Anhydrous DCE add_stab Add NaBH(OAc)₃ (1.5 equiv) in portions start->add_stab react Stir at RT for 4-16h (Monitor by TLC/LC-MS) add_stab->react quench Quench with sat. NaHCO₃ & Perform Aqueous Workup react->quench purify Dry, Concentrate, & Purify (Chromatography) quench->purify end Characterize Pure Secondary Amine Product purify->end

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (3-Bromoquinolin-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The ability to functionalize the quinoline core at specific positions is therefore of paramount importance in the development of novel therapeutic agents.[3] (3-Bromoquinolin-6-yl)methanamine is a versatile building block, offering two distinct points for chemical modification: the bromine atom at the 3-position, which is amenable to palladium-catalyzed cross-coupling reactions, and the primary aminomethyl group at the 6-position. This guide provides a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions to derivatize the 3-position of this important scaffold.

The Critical Role of the Aminomethyl Group: A Note on Protecting Group Strategy

The primary aminomethyl group at the 6-position of the quinoline ring introduces a potential complication in palladium-catalyzed cross-coupling reactions. Primary amines can act as nucleophiles or ligands for the palladium catalyst, potentially leading to side reactions or catalyst deactivation. To ensure the chemoselective functionalization at the 3-position, a protecting group strategy for the aminomethyl moiety is highly recommended.

The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting primary amines.[4] It is stable under the basic conditions often employed in cross-coupling reactions and can be readily removed under acidic conditions without affecting the newly formed C-C or C-N bond.[5] The use of a Boc-protected aminomethyl substrate is a key strategy for achieving high yields and purity in the subsequent cross-coupling steps.[5][6]

General Experimental Workflow

The overall strategy for the functionalization of this compound via palladium-catalyzed cross-coupling reactions involves a three-step sequence: protection of the aminomethyl group, the cross-coupling reaction itself, and finally, deprotection to yield the desired product.

G cluster_0 General Workflow A Start: this compound B Boc Protection of Aminomethyl Group A->B Boc Anhydride, Base C Palladium-Catalyzed Cross-Coupling (Suzuki, Heck, etc.) B->C Coupling Partner, Pd Catalyst, Ligand, Base D Deprotection of Boc Group (Acidic Conditions) C->D e.g., TFA or HCl E Final Product: Functionalized (Quinolin-6-yl)methanamine D->E

Caption: General workflow for the functionalization of this compound.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[7][8] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[7]

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid or ester, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_ArBr L₂Pd(II)(Ar)Br Pd0->PdII_ArBr Oxidative Addition PdII_ArOR L₂Pd(II)(Ar)(OR) PdII_ArBr->PdII_ArOR Ligand Exchange PdII_ArR L₂Pd(II)(Ar)R' PdII_ArOR->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination product Ar-R' (Coupled Product) reagents Ar-Br (Boc-protected substrate) boronic R'-B(OR)₂ base Base (e.g., K₂CO₃)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of Boc-Protected this compound

Step 1: Boc Protection

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (1.5 equiv).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain tert-butyl ((3-bromoquinolin-6-yl)methyl)carbamate.

Step 2: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add the Boc-protected substrate (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).[9]

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos or XPhos (4 mol%).[9]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[3]

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/H₂O).[3]

  • Heat the reaction mixture with vigorous stirring at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.

Step 3: Boc Deprotection

  • Dissolve the purified, Boc-protected coupled product in a suitable solvent like DCM.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature until the deprotection is complete (monitor by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the final product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the final functionalized (quinolin-6-yl)methanamine.

Comparative Data for Suzuki-Miyaura Coupling Conditions
Catalyst SystemLigandBaseSolventTemp (°C)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-110A classic, reliable system for many aryl bromides.
Pd(OAc)₂/SPhosSPhosK₃PO₄1,4-Dioxane/H₂O80-100Highly active catalyst system, often with lower catalyst loadings.[8]
Pd₂(dba)₃/XPhosXPhosK₃PO₄Dioxane/H₂O100-120Effective for challenging heteroaryl couplings.[10]

II. Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction is a powerful tool for the arylation of alkenes, forming a new carbon-carbon bond between an aryl halide and an alkene.[11][12] This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates.

Catalytic Cycle

The Heck reaction mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. The cycle is completed by β-hydride elimination to release the product and reductive elimination of H-X with a base to regenerate the Pd(0) catalyst.[13]

Heck_Cycle Pd0 Pd(0)L₂ PdII_ArBr L₂Pd(II)(Ar)Br Pd0->PdII_ArBr Oxidative Addition PdII_Alkene L(Br)Pd(II)(Ar)(Alkene) PdII_ArBr->PdII_Alkene Alkene Coordination PdII_Intermediate L(Br)Pd(II)-Alkyl PdII_Alkene->PdII_Intermediate Migratory Insertion HPdII L₂Pd(II)(H)Br PdII_Intermediate->HPdII β-Hydride Elimination product Substituted Alkene HPdII->Pd0 Reductive Elimination reagents Ar-Br (Boc-protected substrate) alkene Alkene base Base (e.g., Et₃N)

Caption: Simplified catalytic cycle for the Heck reaction.

Protocol: Heck Reaction with Boc-Protected this compound

Step 1 & 3: Boc Protection and Deprotection

Follow the same procedures as described in the Suzuki-Miyaura section.

Step 2: Heck Reaction

  • In a sealed tube or Schlenk flask, combine the Boc-protected substrate (1.0 equiv), the alkene (1.2-1.5 equiv), a palladium source such as Pd(OAc)₂ (2-5 mol%), and a ligand, for example, PPh₃ or P(o-tol)₃ (4-10 mol%).

  • Add a base, typically an amine base like triethylamine (Et₃N) or a carbonate base like K₂CO₃ (1.5-2.0 equiv).

  • Add an anhydrous, polar aprotic solvent such as DMF, NMP, or acetonitrile.

  • Seal the vessel and heat the mixture to 100-140 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Comparative Data for Heck Reaction Conditions
Catalyst SystemLigandBaseSolventTemp (°C)Observations
Pd(OAc)₂PPh₃Et₃NDMF100-120Classic Jeffery conditions, good for many substrates.
Pd(OAc)₂P(o-tol)₃K₂CO₃NMP120-140Often provides higher yields for less reactive bromides.
PdCl₂(PPh₃)₂PPh₃NaOAcDMA100-130A pre-formed catalyst that can be convenient.

III. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful and general method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[14][15] This reaction has revolutionized the synthesis of anilines and other arylamine derivatives.[1]

Catalytic Cycle

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex coordinates the amine, which is then deprotonated by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.[16]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_ArBr L₂Pd(II)(Ar)Br Pd0->PdII_ArBr Oxidative Addition PdII_Amine [L₂Pd(II)(Ar)(HNR'R'')]⁺Br⁻ PdII_ArBr->PdII_Amine Amine Coordination PdII_Amido L₂Pd(II)(Ar)(NR'R'') PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination product Ar-NR'R'' reagents Ar-Br (Boc-protected substrate) amine HNR'R'' base Base (e.g., NaOtBu)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of Boc-Protected this compound

Step 1 & 3: Boc Protection and Deprotection

Follow the same procedures as described in the Suzuki-Miyaura section.

Step 2: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%), a suitable bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos; 2-8 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 equiv).[16]

  • Add the Boc-protected substrate (1.0 equiv) and the desired primary or secondary amine (1.1-1.3 equiv).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Comparative Data for Buchwald-Hartwig Amination Conditions
Catalyst SystemLigandBaseSolventTemp (°C)Observations
Pd₂(dba)₃XantphosNaOtBuToluene90-110A versatile system for a wide range of amines.[16]
Pd(OAc)₂RuPhosLHMDSDioxane80-100Excellent for coupling secondary amines.[1]
G3-XPhos PrecatalystXPhosK₃PO₄THFRT-80Precatalysts can offer improved stability and reactivity.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the quinoline scaffold. By employing a robust Boc-protection strategy for the aminomethyl group, this compound can be effectively utilized in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions to generate a diverse library of novel compounds. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the vast chemical space accessible from this versatile building block.

References

Application Notes & Protocols: A Multi-Assay Approach for Evaluating the In Vitro Cytotoxicity of (3-Bromoquinolin-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of the cytotoxic potential of novel chemical entities is a critical step in the drug discovery and development process.[1][2] (3-Bromoquinolin-6-yl)methanamine is a novel compound featuring a quinoline scaffold, a structure common to many biologically active molecules. Its potential as a therapeutic agent necessitates a thorough understanding of its effects on cell viability and the mechanisms by which it may induce cell death.

This document provides a comprehensive guide to assessing the in vitro cytotoxicity of this compound. We move beyond single-endpoint assays to advocate for a multi-assay, mechanism-driven approach. By interrogating different cellular vulnerabilities—metabolic competence, membrane integrity, and apoptotic pathways—researchers can build a robust and nuanced cytotoxicity profile. The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Section 1: Foundational Concepts in Cytotoxicity Profiling

The Rationale for a Multi-Assay Approach

A single cytotoxicity assay provides only one perspective on a compound's effect. For instance, an agent might inhibit mitochondrial function without immediately compromising membrane integrity. Relying solely on a metabolic assay like MTT could be misleading. By combining assays that measure different cellular health indicators, we can distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death) and begin to uncover the mechanism of action.[3][4]

The Critical Role of Cell Line Selection

The choice of cell line is fundamental to the relevance of any cytotoxicity study.[5] A comprehensive evaluation should include a panel of cell lines to assess both potency and selectivity.

  • Cancer Cell Lines: Select lines relevant to the therapeutic goal. For a broad-spectrum anti-cancer agent, a panel might include:

    • MCF-7: An adherent breast adenocarcinoma cell line.

    • A549: An adherent lung carcinoma cell line.

    • HeLa: An adherent cervical cancer cell line.[2]

  • Non-Cancerous Control Cell Line: To determine the therapeutic index, it is crucial to test the compound on a non-malignant cell line.[6]

    • HEK293: Human Embryonic Kidney cells are a common, robust choice.[2]

    • MRC-5: Human lung fibroblasts can also be used.[7]

The goal is to identify a compound that is highly toxic to cancer cells while sparing normal cells.

Section 2: Experimental Design and Data Interpretation

General Experimental Workflow

A systematic workflow ensures reproducibility and allows for clear decision-making. The process begins with basic cell culture and progresses through compound treatment, endpoint assays, and finally, data analysis to determine key potency metrics.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Analysis CellCulture Cell Line Culture & Maintenance CellSeeding Cell Seeding in 96-well Plates CellCulture->CellSeeding Treatment Cell Treatment with This compound CellSeeding->Treatment CompoundPrep Test Compound Stock & Dilutions CompoundPrep->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation MTT Metabolic Assay (MTT) Incubation->MTT LDH Membrane Integrity (LDH Release) Incubation->LDH Apoptosis Mechanism Assay (Annexin V / Caspase) Incubation->Apoptosis Absorbance Absorbance / Luminescence Measurement MTT->Absorbance LDH->Absorbance Apoptosis->Absorbance ViabilityCalc Calculate % Cell Viability Absorbance->ViabilityCalc IC50 Determine IC50 Value (Dose-Response Curve) ViabilityCalc->IC50

Caption: General workflow for in vitro cytotoxicity testing.

Data Interpretation: The IC50 Value

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying a compound's potency. It represents the concentration of the compound required to inhibit a biological process (in this case, cell viability) by 50%.[8] A lower IC50 value indicates higher potency. By comparing the IC50 values between cancer and non-cancerous cell lines, a Selectivity Index (SI) can be calculated (SI = IC50 non-cancerous / IC50 cancerous), providing a quantitative measure of cancer-specific toxicity.

Data Presentation

Quantitative data should be summarized in a clear, tabular format. This allows for easy comparison of the compound's potency across different cell lines and time points.

Cell LineTreatment Time (hours)This compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7 48[Experimental Value][Experimental Value]
A549 48[Experimental Value][Experimental Value]
HEK293 48[Experimental Value][Experimental Value]
Data are presented as mean ± standard deviation from at least three independent experiments.

Section 3: Core Cytotoxicity Assay Protocols

Metabolic Activity Assay: MTT

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[2] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9][12]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[9][13]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10][12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Membrane Integrity Assay: Lactate Dehydrogenase (LDH) Release

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in all cell types.[14] When the plasma membrane is damaged, LDH is rapidly released into the cell culture medium.[4][14] The LDH assay measures the amount of this released enzyme by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[15] This assay is a reliable indicator of cell lysis and necrosis.[16]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up three types of controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with a detergent (e.g., Triton X-100) 45 minutes before the assay endpoint.

    • Background control: Culture medium without cells.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.[15]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well.

  • Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Lysosomal Integrity Assay: Neutral Red Uptake (NRU)

Principle: The neutral red uptake assay is based on the ability of viable, uninjured cells to incorporate and bind the supravital dye neutral red within their lysosomes via active transport.[17][18] Non-viable cells, or cells with damaged lysosomal membranes, cannot retain the dye. The amount of dye extracted from the cells after a washing step is proportional to the number of viable cells.[18][19]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Dye Incubation: After the treatment period, remove the culture medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C, 5% CO2.[17]

  • Washing: Discard the neutral red solution and wash the cells with a wash buffer (e.g., DPBS) to remove any unincorporated dye.[19]

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[19]

  • Solubilization: Shake the plate on a plate shaker for 10-15 minutes to extract the dye and form a homogeneous solution.

  • Absorbance Measurement: Measure the optical density at 540 nm in a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Section 4: Elucidating the Mechanism of Cell Death

If this compound is found to be cytotoxic, the next logical step is to determine the mode of cell death, primarily distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay is a hallmark of apoptosis detection. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of viable and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of four cell populations.[22]

G Viable Viable Cells (Annexin V-, PI-) Healthy Membrane EarlyApop Early Apoptotic (Annexin V+, PI-) PS Exposed Viable->EarlyApop Apoptotic Stimulus LateApop Late Apoptotic / Necrotic (Annexin V+, PI+) Membrane Permeable EarlyApop->LateApop Necrotic Necrotic Cells (Annexin V-, PI+) (Primary Necrosis)

Caption: Cell populations identified by Annexin V/PI staining.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound (at concentrations around the IC50 value) for the desired time. Include positive (e.g., Staurosporine) and negative controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Wash the collected cells with cold PBS.[20]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[22][23]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution to the cell suspension.[22]

  • Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.[21]

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7)

Principle: Caspases are a family of proteases critical for the execution of apoptosis. Caspase-3 and Caspase-7 are key "executioner" caspases. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[24] This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[24][25]

G Stimulus Apoptotic Stimulus (e.g., Compound) Caspase9 Initiator Caspases (e.g., Caspase-9) Stimulus->Caspase9 Caspase37 Executioner Caspases (Caspase-3, Caspase-7) Caspase9->Caspase37 activates Luminescence Luminescent Signal (Measured) Caspase37->Luminescence cleaves Apoptosis Apoptosis Caspase37->Apoptosis cleaves cellular proteins Substrate Caspase-Glo® 3/7 Substrate (DEVD) Substrate->Luminescence

Caption: Simplified caspase activation pathway measured by the assay.

Protocol:

  • Assay Setup: Seed cells in a white-walled 96-well plate and treat as described previously. The white walls maximize the luminescent signal.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[26]

  • Add-Mix-Measure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.[26]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Increased luminescence compared to the vehicle control indicates the induction of apoptosis via caspase-3/7 activation.

Section 5: Concluding Remarks

The comprehensive in vitro cytotoxicity assessment of this compound requires more than a single data point. By employing a strategic panel of assays—MTT for metabolic health, LDH for membrane integrity, and Annexin V/Caspase-Glo® for mechanistic insights—researchers can develop a robust understanding of the compound's biological activity. This multi-faceted approach is essential for making informed decisions in the drug development pipeline, identifying promising candidates, and advancing the search for novel therapeutics.

References

Application Note & Protocol: A Framework for Evaluating the Antimicrobial Activity of Novel Quinolone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive framework for the systematic evaluation of novel quinoline-based antimicrobial candidates. It outlines detailed, field-proven protocols for determining in vitro efficacy, elucidating bactericidal or bacteriostatic mechanisms, and conducting preliminary safety assessments. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to generate robust, reproducible data for researchers in drug discovery and development.

Introduction: The Enduring Potential of Quinolones

The quinolone scaffold is a cornerstone in the history of antimicrobial agents, leading to the development of the highly successful fluoroquinolone class. These compounds traditionally exert their potent bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair. The emergence of widespread antimicrobial resistance, however, necessitates the discovery of new quinoline derivatives with novel mechanisms of action or improved activity against resistant pathogens.

This guide details a systematic, multi-tiered approach to characterize the antimicrobial profile of such novel quinoline compounds, moving from initial screening to more complex mechanistic and safety evaluations.

Pre-Analytical Considerations: Setting the Foundation

Accurate and reproducible results begin with meticulous preparation of reagents and microbial cultures.

Compound Preparation and Stock Solutions

The solubility of a novel compound is a critical parameter that dictates the choice of solvent and subsequent testing methodologies.

  • Protocol: Compound Solubilization & Stock Preparation

    • Solubility Testing: Begin by assessing the solubility of the quinoline compound in a range of solvents. Start with sterile deionized water, followed by 5% dimethyl sulfoxide (DMSO) in water, and then 100% DMSO.

    • Solvent Selection: Select the solvent that achieves complete dissolution at the desired stock concentration. For antimicrobial testing, the final concentration of DMSO in the assay medium should ideally be kept below 1% (v/v) to avoid solvent-induced toxicity to the microorganisms.

    • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 10 mM) in the chosen solvent.

    • Sterilization: Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile, light-protected container.

    • Storage: Store stock solutions at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Selection and Preparation of Microbial Strains

The choice of microbial strains should be guided by the therapeutic target of the drug discovery program. A standard panel should include representative Gram-positive and Gram-negative bacteria, as well as clinically relevant resistant strains.

Table 1: Recommended Panel of Quality Control (QC) Strains

Organism Strain ID Gram Stain Relevance
Staphylococcus aureusATCC® 29213™PositiveCommon cause of skin and soft tissue infections
Enterococcus faecalisATCC® 29212™PositiveOpportunistic pathogen, hospital-acquired infections
Escherichia coliATCC® 25922™NegativeCommon cause of urinary tract infections
Pseudomonas aeruginosaATCC® 27853™NegativeOpportunistic pathogen, high intrinsic resistance
Klebsiella pneumoniae (Carbapenem-resistant)BAA-1705™NegativeCritical priority multidrug-resistant pathogen
  • Protocol: Inoculum Preparation

    • Culture Revival: From a frozen stock (-80°C), streak the selected bacterial strain onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35-37°C.

    • Colony Selection: Select 3-5 well-isolated colonies of the same morphological type.

    • Suspension: Transfer the colonies into a tube containing sterile saline or a suitable broth (e.g., Mueller-Hinton Broth).

    • Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This step is critical for standardizing the number of bacteria used in the assay.

    • Final Dilution: Further dilute the adjusted suspension as required by the specific downstream protocol to achieve the final target inoculum density.

Primary Efficacy Testing: Determining In Vitro Activity

The initial phase of testing focuses on quantifying the antimicrobial potency of the novel quinoline compounds.

Broth Microdilution: Quantifying Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Protocol: Broth Microdilution Assay

    • Plate Preparation: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

    • Compound Serial Dilution: Add 50 µL of the compound stock solution (at 2x the highest desired final concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient across the plate.

    • Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).

    • Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension into CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this final inoculum to all wells except the sterility control.

    • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

    • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A growth indicator like resazurin can be used for a colorimetric endpoint.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_readout Incubation & Readout Compound_Stock Compound Stock (2x Final Conc.) Serial_Dilution 2. Create 2-fold Serial Dilution Compound_Stock->Serial_Dilution Bacterial_Inoculum Bacterial Inoculum (to yield 5x10^5 CFU/mL) Inoculate 3. Add 50µL Inoculum Bacterial_Inoculum->Inoculate Plate_Prep 1. Add 50µL Broth to all wells Plate_Prep->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate 16-20h @ 37°C Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for the broth microdilution MIC assay.

Agar Disk Diffusion: A Qualitative Screening Tool

The disk diffusion method (Kirby-Bauer test) is a valuable qualitative screening tool to quickly assess the antimicrobial activity of a compound. It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with the test organism.

  • Protocol: Agar Disk Diffusion Assay

    • Plate Inoculation: Uniformly streak a lawn of the 0.5 McFarland adjusted bacterial suspension onto the surface of a large Mueller-Hinton Agar (MHA) plate using a sterile cotton swab.

    • Disk Application: Aseptically apply sterile paper disks (6 mm diameter) to the agar surface.

    • Compound Addition: Pipette a fixed volume (e.g., 10 µL) of the novel quinoline compound solution at a known concentration onto each disk.

    • Controls: Use a disk with the solvent alone as a negative control and a disk with a known antibiotic (e.g., ciprofloxacin) as a positive control.

    • Incubation: Incubate the plates inverted at 35-37°C for 16-24 hours.

    • Zone of Inhibition Measurement: Measure the diameter of the zone of clearing around each disk where bacterial growth has been inhibited. A larger zone diameter generally correlates with higher antimicrobial activity.

Advanced Efficacy Testing: Bactericidal vs. Bacteriostatic Activity

Once the MIC is established, the next critical step is to determine whether the compound kills the bacteria (bactericidal) or merely inhibits their growth (bacteriostatic).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

  • Protocol: MBC Determination

    • Perform MIC Assay: First, perform a standard broth microdilution MIC assay as described above.

    • Subculture: Following incubation and MIC determination, take a 10-20 µL aliquot from all the clear wells (at and above the MIC) and from the growth control well.

    • Plating: Spot-plate or spread the aliquot onto a fresh, non-selective agar plate.

    • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.

    • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. Practically, it is often identified as the lowest concentration with no colony growth on the subculture plate.

Table 2: Interpreting MIC and MBC Results

Result Interpretation
MBC / MIC Ratio ≤ 4The compound is considered bactericidal .
MBC / MIC Ratio > 4The compound is considered bacteriostatic .
Time-Kill Kinetic Assays

Time-kill assays provide a dynamic view of antimicrobial activity over time, offering more detailed insights into the rate and extent of bacterial killing.

  • Protocol: Time-Kill Assay

    • Culture Preparation: In flasks, prepare cultures of the test organism in broth containing the novel quinoline compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Also, include a no-drug growth control.

    • Inoculation: Inoculate each flask to a starting density of approximately 5 x 10⁵ CFU/mL.

    • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Serial Dilution and Plating: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto agar plates to determine the viable CFU/mL count.

    • Incubation and Counting: Incubate the plates and count the resulting colonies.

    • Data Analysis: Plot the log₁₀ CFU/mL versus time for each compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Time_Kill_Assay node_setup Setup Flasks Growth Control (GC) 0.5x MIC 1x MIC 2x MIC 4x MIC node_inoculate Inoculate all flasks to ~5x10^5 CFU/mL node_setup->node_inoculate node_sample Sample at T=0, 2, 4, 6, 8, 24h node_inoculate->node_sample node_plate Perform Serial Dilutions & Plate for CFU counting node_sample->node_plate node_plot Plot log10(CFU/mL) vs. Time node_plate->node_plot node_analyze Analyze Kill Kinetics (Bactericidal = ≥3-log10 reduction) node_plot->node_analyze

Caption: Conceptual workflow for a time-kill kinetics study.

Preliminary Safety Assessment: In Vitro Cytotoxicity

An essential component of early-stage drug discovery is to ensure that the compound is selectively toxic to microbial cells and not to host cells. A preliminary assessment can be made using in vitro cytotoxicity assays against a mammalian cell line.

  • Protocol: MTT Cytotoxicity Assay

    • Cell Seeding: Seed a mammalian cell line (e.g., HEK293 human embryonic kidney cells or HepG2 human liver cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the novel quinoline compound. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for toxicity (e.g., doxorubicin).

    • Incubation: Incubate the plate for a specified duration (e.g., 24 or 48 hours) in a humidified CO₂ incubator.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

    • Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting cell viability against the log of the compound concentration.

Table 3: Example Data Summary for a Novel Quinolone Compound

Parameter S. aureus ATCC 29213 P. aeruginosa ATCC 27853 HEK293 Cells
MIC 4 µg/mL16 µg/mLN/A
MBC 8 µg/mL64 µg/mLN/A
MBC/MIC 2 (Bactericidal)4 (Bactericidal)N/A
IC₅₀ N/AN/A>128 µg/mL

A high IC₅₀ value against a mammalian cell line compared to a low MIC value against bacteria indicates good selectivity, a desirable characteristic for a potential drug candidate.

Conclusion and Future Directions

This guide provides a foundational set of protocols for the initial characterization of novel quinoline compounds. Positive results from these assays—namely, potent MIC values, bactericidal activity, and low cytotoxicity—provide strong justification for advancing a compound to more complex studies. Subsequent steps should include testing against a broader panel of clinical isolates, investigating the mechanism of action (e.g., DNA gyrase inhibition assays), and ultimately, evaluating efficacy in in vivo animal models of infection. This systematic approach ensures that only the most promising candidates progress through the drug development pipeline.

Molecular Docking Studies of (3-Bromoquinolin-6-yl)methanamine with Target Proteins: A Protocol for Virtual Screening and Lead Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-Plus-Docking-001

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of molecular properties to achieve desired biological effects.[1] (3-Bromoquinolin-6-yl)methanamine is a quinoline derivative characterized by a bromine substituent at the 3-position and a methanamine group at the 6-position.[4][5] While specific biological data for this compound are not widely published, its structure suggests potential interactions with various biological targets.[6][7][8]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[9][10] This method is instrumental in drug discovery for identifying potential drug candidates, optimizing lead compounds, and elucidating mechanisms of action at a molecular level.[9][11] By simulating the binding process, researchers can estimate the strength of the interaction (binding affinity) and analyze the specific atomic contacts, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.[10]

This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies with this compound. As this compound is not extensively characterized, this guide is framed as a strategic workflow for investigating a novel ligand, from target identification to post-docking analysis and validation. We will use AutoDock Vina, a widely adopted and validated open-source docking program, as the primary tool for this protocol.

Strategic Workflow for a Novel Compound

Investigating a novel compound like this compound requires a systematic approach. The absence of known targets necessitates a logical workflow to identify and validate potential protein partners before proceeding with detailed docking simulations.

workflow cluster_prep Phase 1: Pre-Docking cluster_dock Phase 2: Docking Simulation cluster_post Phase 3: Analysis & Validation T_ID Target Identification (Literature, Homology) L_Prep Ligand Preparation (3D Structure, Charges) T_ID->L_Prep Select Plausible Targets P_Prep Protein Preparation (PDB, Cleanup) T_ID->P_Prep Download Structures Dock Run Docking (AutoDock Vina) L_Prep->Dock Grid Grid Box Definition (Define Binding Site) P_Prep->Grid Grid->Dock Analyze Analyze Poses (Binding Energy, Interactions) Dock->Analyze Validate Protocol Validation (Re-docking, RMSD) Analyze->Validate If co-crystal exists Report Report & Interpret Analyze->Report

Caption: High-level workflow for molecular docking of a novel compound.

Phase 1: Pre-Docking Preparation

Target Identification and Selection

Rationale: The choice of a protein target is the most critical step. Since this compound lacks established targets, we must infer potential targets based on the activities of structurally similar quinoline derivatives. The literature indicates that quinoline scaffolds frequently target protein kinases, DNA-interacting proteins, and metabolic enzymes.[1][12][13]

Potential Target Classes for Quinoline Scaffolds:

  • Protein Kinases: Many quinoline-based drugs are kinase inhibitors.[2][13] Relevant targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[1][2]

  • DNA-Modifying Enzymes: Compounds with planar aromatic systems can intercalate with DNA or inhibit enzymes like topoisomerase.

  • Metabolic Enzymes: Cytochrome P450 enzymes are known to interact with and metabolize quinoline structures.[12]

  • Other Targets: Kinesin spindle protein (Eg5) has also been identified as a target for quinoline derivatives.[14]

For this protocol, we will select Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our example target , a key mediator of angiogenesis and a validated target in oncology for which numerous quinoline inhibitors are known.[1]

Required Software and Resources
ResourceDescriptionURL
RCSB Protein Data Bank Public repository for 3D structural data of biological macromolecules.--INVALID-LINK--
PubChem Public database of chemical molecules and their activities.--INVALID-LINK--
MGLTools/AutoDockTools Software for preparing protein and ligand files for AutoDock.--INVALID-LINK--
AutoDock Vina Molecular docking and virtual screening program.--INVALID-LINK--
PyMOL or UCSF Chimera Molecular visualization software for analysis.--INVALID-LINK-- or --INVALID-LINK--
Protocol: Ligand Preparation

Objective: To generate a 3D, energy-minimized structure of this compound in a format suitable for docking (.pdbqt).

  • Obtain 2D Structure:

    • Search for "this compound" in PubChem or draw it using a chemical sketcher like ChemDraw.

    • Save the structure as a 2D SDF or MOL file.

  • Generate 3D Coordinates:

    • Use a program like Avogadro or the online CORINA server to convert the 2D structure into a 3D model.

    • Perform an initial energy minimization using a force field like MMFF94 or UFF. This step is crucial for obtaining a realistic, low-energy starting conformation.

    • Save the 3D structure as a .pdb file.

  • Prepare for AutoDock using AutoDockTools (ADT):

    • Launch ADT.

    • Go to Ligand -> Input -> Open and select your ligand's .pdb file.

    • ADT will automatically detect the root and set up rotatable bonds. The methanamine side chain should be flexible.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt. This format includes atomic charges, atom types, and rotatable bond information.

Protocol: Target Protein Preparation

Objective: To clean a PDB file of a target protein, add hydrogen atoms, and convert it to the .pdbqt format.

  • Select and Download Protein Structure:

    • Go to the RCSB PDB website.

    • Search for "VEGFR-2 kinase domain". A good choice is a high-resolution crystal structure with a co-crystallized inhibitor. For this example, we'll use PDB ID: 2OH4 .

    • Download the structure in PDB format.

  • Prepare the Protein using AutoDockTools (ADT):

    • Launch ADT.

    • Go to File -> Read Molecule and open 2OH4.pdb.

    • Clean the Protein: The PDB file contains water, co-factors, and the original ligand. These must be removed.

      • Use the Select -> Residue menu or the command line to select and delete all water molecules (HOH).

      • Select and delete the co-crystallized ligand (in this case, INH).

    • Add Hydrogens: Go to Edit -> Hydrogens -> Add. Select "Polar Only" as this is sufficient for most docking calculations.

    • Compute Charges: Go to Edit -> Charges -> Compute Gasteiger. This adds partial charges to each atom, which is essential for the scoring function.

    • Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the protein molecule and save it as protein.pdbqt.

Phase 2: Molecular Docking Simulation

Rationale: The docking process requires defining a search space (the "grid box") on the protein where the ligand is likely to bind. The docking algorithm will then explore different positions and conformations of the ligand within this box, evaluating each "pose" with a scoring function to estimate binding affinity.[10][15]

Protocol: Defining the Binding Site (Grid Box)
  • Identify the Binding Pocket: The most reliable way to define the binding site is by using the position of a known, co-crystallized ligand. For PDB ID 2OH4, the inhibitor binds in the ATP-binding pocket.

  • Set the Grid Box in ADT:

    • Go to Grid -> Grid Box....

    • A box will appear around the protein. You need to adjust its center and dimensions.

    • Center the Grid: A good practice is to center the grid on the geometric center of the co-crystallized ligand (which you noted before deleting). For PDB ID 2OH4, the approximate center coordinates are:

      • center_x = 21.0

      • center_y = 10.0

      • center_z = 29.0

    • Set Grid Dimensions: The box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large that it slows down the calculation unnecessarily. A size of 25 Å x 25 Å x 25 Å is a reasonable starting point.

      • size_x = 50 (in number of points, with 0.5 Å spacing)

      • size_y = 50

      • size_z = 50

    • Save the grid parameters by closing the Grid Options panel. This information is stored in a configuration file.

Protocol: Running the AutoDock Vina Simulation
  • Create a Configuration File: Create a text file named conf.txt and add the following information. This file tells Vina where to find the input files and where to define the search space.

    • exhaustiveness : This parameter controls the computational effort. A higher value increases the thoroughness of the search but also the time required. A value of 8 is a good default.

  • Run Vina from the Command Line:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your four files (protein.pdbqt, ligand.pdbqt, conf.txt, and the vina executable).

    • Execute the following command:

    • Vina will run the docking simulation and write the output poses to results.pdbqt and a log file to results.log.

Phase 3: Post-Docking Analysis and Validation

Rationale: The raw output of a docking simulation is a set of ligand poses ranked by a predicted binding affinity. This data requires careful interpretation and validation to be meaningful. The binding score is a theoretical estimation, and visual inspection of the interactions is mandatory.

Protocol: Analyzing Docking Results
  • Examine the Log File (results.log):

    • Open the log file. It contains a table of the top-ranked poses (usually 9) with their corresponding binding affinities in kcal/mol.

    • The more negative the value, the stronger the predicted binding.

  • Visualize the Docking Poses:

    • Open your molecular visualization software (PyMOL or Chimera).

    • Load the protein.pdbqt file.

    • Load the results.pdbqt file. This file contains multiple models, one for each predicted pose. You can cycle through them.

    • For the top-ranked pose (Mode 1), analyze the interactions between the ligand and the protein.

      • Identify Hydrogen Bonds: Look for donor-acceptor pairs between the ligand's methanamine group or quinoline nitrogen and polar residues in the protein's active site (e.g., Asp, Glu, Ser, Thr).

      • Identify Hydrophobic Interactions: Observe how the aromatic quinoline ring fits into hydrophobic pockets formed by nonpolar residues (e.g., Leu, Val, Ile, Phe).

      • Check for Steric Clashes: Ensure the ligand pose is plausible and does not have significant steric clashes with the protein.

Docking Results Summary (Hypothetical Example)
PoseBinding Affinity (kcal/mol)Key Interacting Residues (VEGFR-2)Hydrogen Bonds
1-8.5Cys919, Asp1046, Leu840, Val8992
2-8.2Glu917, Phe1047, Cys919, Ala8661
3-7.9Cys919, Leu1035, Val9161
Protocol Validation: The Importance of Re-docking

Trustworthiness: A docking protocol must be validated. The most common method is to re-dock the co-crystallized ligand back into its own receptor.

  • Prepare the Co-crystallized Ligand: Extract the original ligand (INH from 2OH4.pdb) into a separate file and prepare it as a .pdbqt file, just as you did for the new compound.

  • Run Docking: Use the exact same grid box and Vina configuration to dock this ligand.

  • Calculate RMSD: Compare the top-ranked predicted pose with the original crystallographic pose. The Root Mean Square Deviation (RMSD) between the heavy atoms should ideally be less than 2.0 Å . A low RMSD indicates that your docking protocol is reliable and can accurately reproduce a known binding mode.

validation start Docking Protocol Defined redock Re-dock Co-crystallized Ligand start->redock calc_rmsd Calculate RMSD of Top Pose vs. Crystal Pose redock->calc_rmsd decision RMSD < 2.0 Å? calc_rmsd->decision valid Protocol is Validated decision->valid Yes invalid Protocol is NOT Validated (Adjust Grid/Parameters) decision->invalid No

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Functionalizing (3-Bromoquinolin-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of (3-Bromoquinolin-6-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful modification of this versatile quinoline building block. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your research endeavors.

The quinoline scaffold is a privileged structure in medicinal chemistry, with many of its derivatives displaying a broad range of biological activities. The ability to strategically introduce substituents at the 3-position of the quinoline ring via cross-coupling reactions is a powerful tool for fine-tuning molecular properties and developing novel therapeutic agents. This guide will focus on the most common and effective palladium-catalyzed cross-coupling reactions for functionalizing this compound: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Troubleshooting Guide

This section addresses specific issues that may arise during the functionalization of this compound. Each problem is followed by potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Question: I am not observing significant consumption of my this compound starting material according to TLC or LC-MS analysis. What are the likely causes and how can I improve the conversion?

Answer:

Low or no conversion is a common issue in palladium-catalyzed cross-coupling reactions. The problem often lies with the catalyst activity, reaction conditions, or reagent quality. The methanamine group at the 6-position, being basic, can potentially interact with the palladium catalyst, so careful selection of conditions is crucial.

Potential Causes and Solutions:

Cause Explanation & Solution
Inactive Catalyst The Pd(0) catalytic species may not be forming efficiently from the Pd(II) precatalyst, or the active catalyst may be degrading. Solution: 1. Use a Pd(0) source directly: Consider using a catalyst like Pd(PPh₃)₄. 2. Ensure anaerobic conditions: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Oxygen can oxidize and deactivate the Pd(0) catalyst. 3. Use a pre-catalyst: Modern precatalysts, like G3-XPhos, are often more stable and reactive, sometimes enabling reactions at lower temperatures.
Inappropriate Ligand The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are often effective for challenging substrates. Solution: Screen a variety of ligands. For Suzuki couplings, ligands like XPhos or SPhos can be effective. For Buchwald-Hartwig aminations, bulky biarylphosphine ligands are often necessary.
Incorrect Base The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki coupling and the deprotonation of the amine in Buchwald-Hartwig amination. The methanamine group on your substrate is basic and could be interacting with the intended base. Solution: 1. Suzuki: Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be solvent-dependent. 2. Buchwald-Hartwig: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.
Low Reaction Temperature Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures range from 80-120 °C. Monitor for potential decomposition of your starting material or product at higher temperatures.
Poor Reagent Quality Boronic acids (for Suzuki) can degrade over time, especially if not stored properly. Solvents must be anhydrous for many of these reactions. Solution: Use freshly purchased or purified reagents. Ensure solvents are appropriately dried before use.
Issue 2: Formation of Significant Side Products

Question: My reaction is proceeding, but I am observing significant formation of side products, such as homo-coupling of the boronic acid (in Suzuki reactions) or debromination of my starting material. How can I minimize these unwanted reactions?

Answer:

Side product formation is often a result of suboptimal reaction kinetics, where undesired reaction pathways compete with the desired cross-coupling.

Potential Causes and Solutions:

Cause Explanation & Solution
Homo-coupling of Boronic Acid (Suzuki) This occurs when the boronic acid couples with itself. It is often promoted by the presence of oxygen or high temperatures. Solution: 1. Strict Anaerobic Conditions: Ensure your reaction is rigorously degassed. 2. Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess. 3. Lower Temperature: If possible, try running the reaction at a lower temperature for a longer period.
Debromination (Protodehalogenation) The bromine atom is replaced by a hydrogen atom. This can be caused by certain catalysts or bases, especially at elevated temperatures. Solution: 1. Ligand Choice: The choice of ligand can influence the rate of reductive dehalogenation. Sometimes, a less bulky ligand may be beneficial. 2. Base Selection: A weaker base might reduce the rate of this side reaction. 3. Lower Catalyst Loading: High catalyst concentrations can sometimes promote side reactions.
Decomposition The quinoline core or the methanamine functionality may be unstable under the reaction conditions. Solution: 1. Protecting Groups: Consider protecting the methanamine group (e.g., as a Boc-carbamate) if it is found to be reactive under the chosen conditions. 2. Milder Conditions: Explore reactions at lower temperatures or with less aggressive bases.
Issue 3: Difficulty in Product Purification

Question: I have successfully formed my desired product, but I am struggling to purify it from the remaining reagents and byproducts. What purification strategies are recommended for these types of quinoline derivatives?

Answer:

Purification of quinoline derivatives can be challenging due to the basic nature of the quinoline nitrogen, which can lead to tailing on silica gel chromatography.

Recommended Purification Strategies:

Problem Solution

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Technical Support Center: Storage and Stability of (3-Bromoquinolin-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-Bromoquinolin-6-yl)methanamine (CAS 1268261-09-1). This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and validated protocols to prevent the degradation of this critical research compound during storage. Maintaining the integrity of this building block is paramount for the success of subsequent synthetic steps and biological assays.

Quick Reference: Recommended Storage Conditions

For optimal stability, this compound should be stored under the conditions summarized below. These recommendations are based on the known reactivity of its functional groups—a primary amine and a bromoquinoline core—which are susceptible to oxidation, light, and moisture.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)The primary amine group is susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation.
Light Exposure Protect from Light (Amber Vial)Quinoline and its derivatives can be light-sensitive, leading to discoloration (yellow to brown) and photochemical degradation over time.[1]
Container Tightly Sealed Amber Glass VialPrevents exposure to atmospheric moisture and oxygen and blocks UV light. Ensure the cap has a chemically resistant liner (e.g., PTFE).[2][3][4]
Physical State SolidStore as a solid whenever possible. Solutions are generally less stable and should be prepared fresh.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the primary signs of degradation to watch for?

The most common visual indicator of degradation is a change in color. A pure, fresh sample of this compound should be an off-white to pale yellow solid. Exposure to air or light can cause the sample to darken, progressing from yellow to tan and eventually brown.[1] This discoloration suggests the formation of oxidized species or polymeric impurities. If you observe a significant color change or a change in texture (e.g., clumping, which may indicate moisture absorption), a purity check is strongly recommended before use.

Q2: What are the most likely chemical degradation pathways?

The structure of this compound contains two key regions susceptible to degradation: the aminomethyl group and the quinoline ring system.

  • Oxidation of the Amine: The primary benzylic amine is the most reactive site. It can be readily oxidized by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. This can lead to the formation of the corresponding imine, which may further react or polymerize, or potentially be oxidized to an aldehyde or carboxylic acid under harsh conditions.

  • Photodegradation: The quinoline ring is an aromatic heterocycle that can absorb UV light.[1] This absorption can lead to the formation of reactive excited states, promoting dimerization, polymerization, or reactions with atmospheric oxygen. This is a common cause of the observed color change.

Below is a diagram illustrating the potential degradation points on the molecule.

G cluster_molecule This compound cluster_pathways Potential Degradation Pathways mol Structure oxidation Oxidation (Primary Amine) oxidation->mol photo Photodegradation (Quinoline Ring) photo->mol observe Observation (e.g., color change, poor experimental results) prep Prepare Sample for HPLC (Protocol 3.2) observe->prep hplc Perform HPLC Analysis (Protocol 3.2) prep->hplc analyze Analyze Chromatogram - Calculate Area % - Compare to Reference hplc->analyze decision Purity > 95%? analyze->decision proceed Proceed with Experiment decision->proceed Yes stop Purify Sample or Procure New Batch decision->stop No

References

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of (3-Bromoquinolin-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of (3-Bromoquinolin-6-yl)methanamine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up this important pharmaceutical intermediate.[1] We will address common challenges with practical, field-tested solutions to ensure a robust and efficient synthesis.

Introduction: A Plausible Synthetic Strategy

Our proposed synthesis begins with the construction of the 6-bromoquinoline core, followed by functionalization at the 3-position and subsequent conversion of a precursor at the 6-position to the desired methanamine group.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for the synthesis of a 6-bromoquinoline derivative?

A common and effective method is the Gould-Jacobs reaction, starting with 4-bromoaniline and a malonic acid derivative like diethyl malonate.[3] This is followed by a high-temperature cyclization to form the quinolinone ring system.

Q2: How can the bromine atom be selectively introduced at the 3-position of the quinoline ring?

Direct electrophilic bromination of quinoline typically results in a mixture of 5- and 8-bromoquinolines.[5] To achieve regioselectivity for the 3-position, a common strategy is to use a pre-functionalized quinoline, such as 3-aminoquinoline, and perform a Sandmeyer reaction.[5]

Q3: What are the primary challenges when scaling up quinoline synthesis?

Scaling up quinoline synthesis, particularly classical methods like the Skraup or Gould-Jacobs reactions, presents several challenges. These include managing highly exothermic reactions, dealing with harsh and corrosive reagents, the formation of viscous tars that complicate product isolation, and often low overall yields.[6][7]

Troubleshooting Guide: Step-by-Step Problem Solving

Step 1: Synthesis of 6-Bromoquinolin-4-ol via Gould-Jacobs Reaction

Issue: Low yield of 6-bromoquinolin-4-ol during scale-up.

  • Possible Cause 1: Incomplete reaction.

    • Troubleshooting:

      • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

      • Ensure the reaction temperature is maintained consistently. For the initial condensation of 4-bromoaniline with diethyl malonate, a temperature of 140-150 °C is recommended.[3]

      • For the cyclization step in a high-boiling solvent like diphenyl ether, ensure the temperature reaches approximately 250 °C to drive the reaction to completion.[3]

  • Possible Cause 2: Side reactions and tar formation.

    • Troubleshooting:

      • The use of strong acids and high temperatures in quinoline synthesis can lead to the formation of tar-like byproducts.[6]

      • Control the rate of heating and ensure efficient stirring to prevent localized overheating.

      • Consider the use of a moderator, such as ferrous sulfate in Skraup-type syntheses, to control the exotherm.[6]

Issue: Difficulty in isolating the product.

  • Possible Cause: Product solubility and precipitation issues.

    • Troubleshooting:

      • After the high-temperature cyclization, allow the reaction mixture to cool sufficiently before adding an anti-solvent like petroleum ether to induce precipitation.[2]

      • Ensure the product is thoroughly washed with a suitable solvent to remove residual high-boiling solvent.

Step 2: Conversion of 6-Bromoquinolin-4-ol to 6-Bromo-4-chloroquinoline

Issue: Incomplete conversion to the chloro-derivative.

  • Possible Cause: Inactive or insufficient chlorinating agent.

    • Troubleshooting:

      • Use a fresh bottle of phosphorus oxychloride (POCl₃).[9]

      • Ensure a sufficient excess of POCl₃ is used.

      • The addition of a catalytic amount of dimethylformamide (DMF) can facilitate the reaction.[10]

      • Increase the reaction time or temperature as needed, while monitoring for potential degradation.

Step 3: Bromination at the 3-Position to Yield 3,6-Dibromo-4-chloroquinoline

Issue: Poor regioselectivity and formation of multiple brominated isomers.

  • Possible Cause: Uncontrolled bromination conditions.

    • Troubleshooting:

      • Use a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine to improve control.[11]

      • Perform the reaction at a lower temperature to enhance selectivity.

      • The reaction is preferably carried out under acidic conditions, for example, by adding a strong acid like trifluoroacetic acid.[11]

Step 4: Introduction of a Cyano Group at the 6-Position

Issue: Low yield in the cyanation reaction.

  • Possible Cause: Catalyst deactivation or poor reaction conditions.

    • Troubleshooting:

      • Palladium-catalyzed cyanation reactions are common. Ensure the catalyst is active and the ligands are appropriate for the substrate.

      • Thoroughly degas the reaction mixture to prevent oxidation of the catalyst.

      • Use a suitable cyanide source, such as zinc cyanide or potassium cyanide, with appropriate safety precautions.

Step 5: Reduction of the 6-Cyano Group to 6-(Aminomethyl)

Issue: Incomplete reduction or formation of byproducts.

  • Possible Cause 1: Catalyst poisoning.

    • Troubleshooting:

      • The quinoline nitrogen can sometimes interfere with hydrogenation catalysts.

      • Consider using a catalyst that is less susceptible to poisoning, such as Raney nickel or a rhodium-based catalyst.

      • Acidic conditions can sometimes mitigate catalyst poisoning by protonating the quinoline nitrogen.

  • Possible Cause 2: Over-reduction or side reactions.

    • Troubleshooting:

      • Optimize the reaction conditions (pressure, temperature, and reaction time) to favor the formation of the primary amine.

      • Alternative reducing agents like lithium aluminum hydride (LAH) or borane complexes can be explored, though these require careful handling on a large scale.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromoquinolin-4-ol
  • In a suitable reaction vessel, combine 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).[2]

  • Heat the mixture to 100-120 °C for 1-2 hours, removing the ethanol byproduct by distillation.[2]

  • In a separate vessel, preheat diphenyl ether to 240-250 °C.[2]

  • Add the intermediate adduct from step 2 portion-wise to the hot diphenyl ether and maintain the temperature for 30-60 minutes.[2]

  • Cool the reaction mixture and add petroleum ether to precipitate the product.[2]

  • Collect the solid by filtration and wash thoroughly with petroleum ether to yield ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.[2]

  • Hydrolyze the ester with aqueous sodium hydroxide, followed by acidification with hydrochloric acid to yield 6-bromoquinolin-4-ol.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, acetic acid, or DMF).[2]

  • If colored impurities are present, activated charcoal can be added to the hot solution and then removed by hot filtration.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the purified product under vacuum.

Data Presentation

ParameterLaboratory Scale (10g)Pilot Scale (1kg)Production Scale (50kg)
Typical Yield (Overall) 60-70%50-60%45-55%
Purity (HPLC) >98%>98%>99%
Key Reaction Time 4-6 hours6-8 hours8-12 hours
Solvent Volume ~100 mL~10 L~500 L

Visualizations

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Reactant Remaining complete Reaction Complete check_reaction->complete No Reactant increase_time Increase Reaction Time/Temp incomplete->increase_time check_reagents Check Reagent Quality incomplete->check_reagents side_reactions Investigate Side Reactions (GC-MS/LC-MS) complete->side_reactions purification_loss Evaluate Purification Loss complete->purification_loss increase_time->check_reaction optimize_purification Optimize Purification Method purification_loss->optimize_purification

Caption: Decision tree for troubleshooting low product yield.

Scale-Up Synthesis Process Flow

G cluster_0 Quinoline Core Synthesis cluster_1 Functionalization cluster_2 Final Conversion & Purification gould_jacobs Gould-Jacobs Reaction chlorination Chlorination gould_jacobs->chlorination bromination 3-Position Bromination chlorination->bromination cyanation 6-Position Cyanation bromination->cyanation reduction Nitrile Reduction cyanation->reduction purification Purification reduction->purification final_product This compound purification->final_product

Caption: High-level process flow for the scale-up synthesis.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

    • Cyanide salts are highly toxic. Use appropriate containment and have a cyanide antidote kit readily available.

    • Never return unused reagents to their original container to avoid contamination.[4]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Technical Support Center: Identification and Characterization of Impurities in (3-Bromoquinolin-6-yl)methanamine Samples

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (3-Bromoquinolin-6-yl)methanamine. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of impurity identification and characterization in your samples. The information herein is grounded in established analytical principles and regulatory expectations to ensure the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the analysis of this compound.

Q1: What are the likely sources and types of impurities in this compound samples?

Impurities in this compound, an active pharmaceutical ingredient (API), can originate from various stages of the manufacturing process and storage.[1][2][3] Understanding these sources is the first step in effective impurity profiling.

  • Synthesis-Related Impurities: These can be starting materials, intermediates, by-products, and reagents carried over from the synthetic route.[1][4] For instance, the synthesis of the quinoline core often involves precursors like 4-bromoaniline, and incomplete reactions or side reactions can lead to related impurities.[5][6]

  • Degradation Products: this compound can degrade under stress conditions such as heat, light, humidity, and exposure to acidic or basic environments.[1][4][7] This can lead to the formation of new, unwanted compounds.

  • Residual Solvents: Organic solvents used during synthesis and purification may remain in the final product.[2][4] These are classified based on their toxicity.[4]

  • Inorganic Impurities: These can include reagents, catalysts, and heavy metals from the manufacturing process.[2][3]

Q2: Which analytical techniques are most suitable for the initial screening and subsequent identification of impurities?

A multi-technique approach is often necessary for comprehensive impurity analysis.

  • Initial Screening: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for initial purity assessment and quantification of known and unknown impurities.[3][8][9] It excels at separating components in a mixture.[10]

  • Identification and Structural Elucidation:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for determining the molecular weights of impurities and providing fragmentation data that aids in structural elucidation.[8][11][][13]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural confirmation of unknown impurities.[8][14][15][16][17] It provides detailed information about the molecular framework, stereochemistry, and connectivity of atoms.[14][16]

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for the analysis of volatile and semi-volatile impurities, particularly residual solvents.[18]

Q3: What are the regulatory expectations for reporting, identifying, and qualifying impurities?

Regulatory bodies like the International Council for Harmonisation (ICH) have established clear guidelines for impurity control in new drug substances.[19][20][21]

Threshold ICH Q3A/Q3B Guideline (for daily dose ≤2 g/day ) Purpose
Reporting Threshold ≥ 0.05%Impurities at or above this level must be reported in regulatory submissions.[8][19]
Identification Threshold ≥ 0.10%Impurities at or above this level must have their structures identified.[8][19]
Qualification Threshold ≥ 0.15%Impurities at or above this level require toxicological data to demonstrate their safety.[8][19]

Table 1: ICH Impurity Thresholds.

Troubleshooting Guides

This section provides systematic approaches to common challenges encountered during the analysis of this compound impurities.

Guide 1: Unexpected Peaks in Your HPLC Chromatogram

Problem: You observe unexpected peaks in the HPLC chromatogram of your this compound sample.

Workflow for Investigating Unexpected HPLC Peaks

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

Step-by-Step Protocol: HPLC Method Development for Impurity Profiling

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm (A good starting point for quinoline derivatives).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to screen for a wide range of polar and non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm and 254 nm.[22]

    • Column Temperature: 30 °C.

  • Optimization:

    • If co-elution is observed, adjust the gradient slope or change the organic modifier (e.g., methanol) to alter selectivity.

    • Varying the pH of the mobile phase can significantly impact the retention of ionizable compounds.

    • If peak shape is poor, consider using a different buffer or an ion-pairing reagent.

Guide 2: Difficulty in Obtaining a Clean Mass Spectrum for an Impurity

Problem: You are unable to obtain a clear and interpretable mass spectrum for a low-level impurity.

Potential Causes and Solutions:

  • Low Concentration: The impurity may be below the detection limit of the mass spectrometer.

    • Solution: Concentrate the sample or use a more sensitive mass spectrometer. Consider techniques like large-volume injection if available.

  • Ion Suppression: The main component (API) can suppress the ionization of co-eluting impurities.

    • Solution: Optimize the HPLC method to achieve baseline separation between the API and the impurity.[23] Alternatively, use a 2D-LC system to divert the API peak away from the mass spectrometer.[9]

  • Poor Ionization: The impurity may not ionize well under the chosen conditions (e.g., ESI positive or negative mode).

    • Solution: Experiment with different ionization sources (e.g., APCI) and vary the mobile phase additives (e.g., ammonium formate, ammonium acetate) to enhance ionization.

Workflow for Optimizing MS Detection of Impurities

Caption: Workflow for optimizing mass spectrometry detection.

Guide 3: Elucidating the Structure of an Unknown Impurity

Problem: You have isolated an unknown impurity and need to determine its chemical structure.

A combination of spectroscopic techniques is essential for unambiguous structure elucidation.[4][24]

Integrated Approach to Structure Elucidation:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the impurity. This allows for the determination of the elemental composition and molecular formula.[24][25]

  • Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion to obtain information about its substructures. This data is crucial for proposing potential structures.[25]

  • NMR Spectroscopy: This is the definitive step for structure confirmation.[14][15][16]

    • 1D NMR (¹H and ¹³C): Provides information on the number and types of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between atoms, allowing for the complete assembly of the molecular structure.[14][15]

Step-by-Step Protocol: Forced Degradation Study

Forced degradation studies are critical for identifying potential degradation products and developing stability-indicating analytical methods.[7][26][27]

  • Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Expose the drug substance to the following conditions in parallel:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).[28]

    • Base Hydrolysis: 0.1 N NaOH at 60°C for a specified time.[28]

    • Oxidation: 3% H₂O₂ at room temperature for a specified time.[28]

    • Thermal Degradation: Heat the solid sample at a high temperature (e.g., 80°C) for a specified time.[26]

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light.

  • Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active substance.

Potential Degradation Pathways for Quinolines:

Based on the quinoline structure, potential degradation pathways include:

  • Oxidation: The electron-rich quinoline ring is susceptible to oxidation.[29]

  • Hydrolysis: The methanamine group could be susceptible to hydrolysis under acidic or basic conditions.

  • Photodegradation: Quinoline derivatives are known to undergo photodegradation, which can involve hydroxylation of the ring system.[29]

By following these structured guides and understanding the underlying scientific principles, you can effectively identify, characterize, and control impurities in your this compound samples, ensuring the quality and safety of your developmental drug candidates.

References

Technical Support Center: Strategies to Enhance the Stability of (3-Bromoquinolin-6-yl)methanamine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for troubleshooting and enhancing the stability of (3-Bromoquinolin-6-yl)methanamine in biological assays. Inconsistent or non-reproducible data can often be traced back to compound instability. This document, structured in a question-and-answer format, offers proactive strategies and validation protocols to ensure the integrity of your experiments.

Part 1: Understanding the Root Causes of Instability

This section addresses the fundamental chemical properties of this compound that may lead to degradation under typical assay conditions.

Q1: My experimental results using this compound are highly variable. Could this be a stability issue?

A1: Yes, inconsistent results are a primary indicator of compound instability.[1] The molecular structure of this compound contains specific functional groups that are susceptible to degradation under various experimental conditions, including solvent choice, pH, temperature, and light exposure.[1] The primary culprits are the nucleophilic primary amine and the bromo-substituted quinoline ring. Degradation reduces the effective concentration of the active compound over the course of an experiment, leading to poor reproducibility.

Caption: Figure 1: Potential Degradation Pathways for this compound.

Q2: What specific parts of the molecule are most reactive?

A2: The reactivity of this compound is primarily governed by two features:

  • The Primary Methanamine Group (-CH₂-NH₂): As with other primary amines, this group has a lone pair of electrons on the nitrogen atom, making it both basic and nucleophilic.[2] This allows it to react with electrophilic molecules, such as aldehydes and ketones present in cell culture media, and makes it susceptible to oxidation.[3][4]

  • The Quinoline Ring System: While aromatic heterocycles are generally stable, quinoline and its derivatives can be substrates for enzymatic degradation in biological systems, often through hydroxylation reactions catalyzed by metabolic enzymes like cytochrome P450s.[5][6][7] The bromine substituent can also influence the electronic properties and reactivity of the ring.

Part 2: Proactive Stabilization and Handling Protocols

This section provides actionable protocols for preparing, storing, and handling the compound to minimize degradation before and during your experiments.

Q3: What is the best practice for preparing and storing stock solutions?

A3: Proper preparation and storage are critical first steps. Aromatic amines require careful handling to prevent degradation and ensure safety.[3][4][8]

Protocol for Stock Solution Preparation and Storage:

  • Solvent Selection: Use a high-purity, anhydrous, aprotic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in reactions.

  • Dissolution: Allow the compound to come to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture. Dissolve to a high concentration (e.g., 10-50 mM) to minimize the relative impact of any headspace contaminants.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in amber glass or polypropylene vials. This avoids repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vials.

  • Storage Conditions: Store aliquots at -80°C and protect them from light at all times.

Q4: How does buffer pH affect the compound's stability, and how can I optimize it?

A4: The pH of your aqueous assay buffer is a critical stability factor. The primary amine group is basic and will exist in equilibrium between its neutral form (R-NH₂) and its protonated ammonium form (R-NH₃⁺).[2]

  • Below its pKa: The compound will be predominantly in the protonated, positively charged form. This form is less nucleophilic and thus less prone to reacting with electrophiles. However, it may have different solubility and target-binding properties.

  • Above its pKa: The compound will be in its neutral, more nucleophilic form, making it more reactive.

The key is to use a buffer system that maintains a consistent pH throughout the experiment, ideally at a pH that balances stability with biological activity. A pH at least one unit away from the compound's pKa is often recommended for consistency.

Q5: Could components in my cell culture medium be the cause of degradation?

A5: Yes, complex biological media can be a challenging environment. Several components can contribute to compound degradation:

  • Enzymes: Cell lysates or serum-containing media contain various enzymes (e.g., oxidases, hydrolases) that can metabolize the compound.[5][9]

  • Reactive Carbonyls: Sugars like glucose can degrade over time to form reactive aldehydes, which can covalently modify the primary amine group.

  • Adsorption: The compound may adsorb to the surface of plastic labware, reducing its effective concentration in the solution.[1]

Mitigation Strategies:

  • Use freshly prepared media for all experiments.

  • Minimize the pre-incubation time of the compound in the media before adding it to cells.[1]

  • For cell-free assays, consider simplifying the buffer composition to include only essential components.

Part 3: Experimental Verification of Stability

Trustworthy data relies on validation. This section provides a standard operating procedure to empirically test the stability of this compound under your specific assay conditions.

Q6: How can I design an experiment to definitively test my compound's stability?

A6: A time-course stability study using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[1][10] This allows you to quantify the amount of intact compound remaining over time.

Caption: Figure 2: Experimental Workflow for Stability Assessment.

Protocol: HPLC-Based Stability Assay

  • Preparation: Dilute the this compound stock solution to the final working concentration in your exact assay buffer or cell culture medium.

  • Incubation: Place the solution in an incubator at your experimental temperature (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution. The T=0 sample should be taken immediately after preparation.

  • Quenching: Immediately mix the aliquot 1:1 with ice-cold acetonitrile containing an internal standard. This stops further degradation and precipitates proteins. Centrifuge to pellet any precipitate.

  • Analysis: Analyze the supernatant from each time point by reverse-phase HPLC, monitoring at a UV wavelength where the compound has strong absorbance.

  • Data Interpretation: Calculate the peak area of the parent compound relative to the T=0 sample. A decrease in the peak area over time signifies degradation.

Q7: How should I present the data from my stability study?

A7: Summarizing your quantitative data in a table provides a clear and concise overview of the compound's stability profile.

Time Point (Hours)Mean Peak Area (n=3)Standard Deviation% Remaining (Normalized to T=0)
0ValueValue100%
1ValueValueValue
2ValueValueValue
4ValueValueValue
8ValueValueValue
24ValueValueValue
Caption: Table 1: Example Data Summary for a Stability Experiment.
Part 4: Frequently Asked Questions (FAQs)
Q8: Should I add an antioxidant to my buffer?

A8: The addition of antioxidants (e.g., ascorbic acid, DTT) can prevent oxidative degradation, but this must be approached with caution. Antioxidants can interfere with certain assay readouts (e.g., redox-sensitive assays) or even react with your compound of interest. If you suspect oxidation is the primary degradation pathway, you must validate that the chosen antioxidant is compatible with your specific assay and does not alter the compound's biological activity.

Q9: How can I mitigate adsorption to plasticware?

A9: If you suspect adsorption is leading to a loss of compound, consider the following:

  • Use low-binding microplates and tubes.

  • Include a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, in your assay buffer, if compatible with the assay.

  • Prepare a sample in buffer, transfer it to a new tube, and measure the concentration in both the original and new tubes to quantify loss.

Q10: What are the essential safety precautions for handling this compound?

A10: this compound is a primary aromatic amine derivative. This class of compounds can be toxic, mutagenic, and readily absorbed through the skin.[3][4][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Ventilation: Handle the solid compound and concentrated stock solutions inside a certified chemical fume hood.

  • Waste Disposal: Dispose of all contaminated materials and solutions as hazardous chemical waste according to your institution's guidelines.[11]

  • MSDS: Always consult the Material Safety Data Sheet (MSDS) provided by the supplier before use.

References

Validation & Comparative

A Comparative Analysis of (3-Bromoquinolin-6-yl)methanamine and Other Quinoline Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2][3] Its derivatives have been extensively explored as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][4] This guide provides a comparative analysis of a specific derivative, (3-Bromoquinolin-6-yl)methanamine, with other quinoline compounds, focusing on their potential as anticancer agents. Due to the limited publicly available data on this compound, this guide proposes a viable synthetic route and extrapolates its potential biological activity based on structure-activity relationships (SAR) established from closely related analogues.

Proposed Synthesis of this compound

While a direct synthetic protocol for this compound is not readily found in the literature, a plausible multi-step synthesis can be designed based on established organic chemistry reactions. The proposed pathway commences with the synthesis of 6-methylquinoline, followed by bromination at the 3-position, and subsequent functionalization of the 6-methyl group to the desired methanamine.

A common method for the synthesis of substituted quinolines is the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. In this case, p-toluidine would serve as the starting aniline to yield 6-methylquinoline.

Step 1: Synthesis of 6-Methylquinoline (Skraup Synthesis)

This reaction involves the cyclization of p-toluidine with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Step 2: Synthesis of 3-Bromo-6-methylquinoline

The bromination of the quinoline ring can be achieved using a suitable brominating agent. The 3-position is susceptible to electrophilic substitution.

Step 3: Free-Radical Bromination of the 6-Methyl Group

The methyl group at the 6-position can be brominated using a free-radical initiator like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

Step 4: Synthesis of this compound

The final step involves the conversion of the 6-(bromomethyl) group to the methanamine. This can be achieved through a nucleophilic substitution reaction with an amine source, such as ammonia or a protected amine equivalent, followed by deprotection if necessary.

Experimental Protocols

Proposed Synthesis of this compound

Materials:

  • p-Toluidine

  • Glycerol

  • Sulfuric acid

  • Nitrobenzene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride (or a safer alternative)

  • Ammonia (or a suitable amine source)

  • Appropriate solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Synthesis of 6-Methylquinoline: In a fume hood, cautiously add concentrated sulfuric acid to a mixture of p-toluidine and glycerol. Slowly add nitrobenzene to the mixture. Heat the reaction mixture carefully, monitoring the exothermic reaction. After the initial reaction subsides, continue heating to complete the cyclization. Cool the mixture and carefully pour it onto ice. Neutralize with a base (e.g., sodium hydroxide solution) and extract the 6-methylquinoline with an organic solvent. Purify the product by distillation or chromatography.

  • Synthesis of 3-Bromo-6-methylquinoline: Dissolve 6-methylquinoline in a suitable solvent and treat it with a brominating agent (e.g., bromine in acetic acid or NBS with a catalyst) at an appropriate temperature to achieve selective bromination at the 3-position. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction, extract the product, and purify by recrystallization or column chromatography.

  • Synthesis of 3-Bromo-6-(bromomethyl)quinoline: Dissolve 3-bromo-6-methylquinoline in a non-polar solvent like carbon tetrachloride. Add NBS and a catalytic amount of benzoyl peroxide. Reflux the mixture, initiating the reaction with a UV lamp if necessary. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain the crude product.

  • Synthesis of this compound: Dissolve the crude 3-bromo-6-(bromomethyl)quinoline in a suitable solvent and react it with a large excess of ammonia (or an alternative amine source) in a sealed vessel at elevated temperature and pressure. After the reaction is complete, cool the mixture, remove the excess ammonia, and extract the product. Purify the final compound by column chromatography to obtain this compound.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of quinoline derivatives is highly dependent on the substitution pattern on the quinoline ring.[5] Bromine substitution, in particular, has been shown to enhance cytotoxic activity in several instances.[6][7] While direct experimental data for this compound is unavailable, we can infer its potential activity by comparing structurally related bromoquinoline derivatives.

Structure-Activity Relationship (SAR) Insights
  • Position of Bromine: The location of the bromine atom on the quinoline ring significantly influences biological activity. Studies on various bromo-substituted quinolines have shown potent anticancer effects. For instance, 5,7-dibromo-8-hydroxyquinoline has demonstrated strong antiproliferative activity against various tumor cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL.[8]

  • Substitution at the 3-Position: The 3-position of the quinoline ring is a critical site for substitution to modulate anticancer activity.[1] Various functional groups at this position have been shown to impart significant cytotoxicity.

  • Substitution at the 6-Position: The 6-position is another key site for modification. The introduction of different substituents at this position can dramatically affect the anticancer potency of quinoline derivatives.[5] For example, 6-bromo quinazoline derivatives have shown promising cytotoxic effects against breast (MCF-7) and colorectal (SW480) cancer cell lines.[9]

Quantitative Comparison of Cytotoxicity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various substituted quinoline derivatives against different human cancer cell lines, providing a basis for a comparative assessment.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7 µg/mL[8]
HeLa (human cervix carcinoma)25.6 µg/mL[8]
HT29 (human colon carcinoma)15.0 µM[7]
6,8-Dibromo-5-nitroquinolineHT2926.2 µM[7]
HeLa24.1 µM[7]
C650.0 µM[7]
6-Bromo quinazoline derivative (8a)MCF-7 (breast)15.85 ± 3.32[9]
SW480 (colorectal)17.85 ± 0.92[9]
6-Methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (breast)0.016 ± 0.003[4][10]
Quinoline-chalcone derivative (12e)MGC-803 (gastric)1.38[11]
HCT-116 (colon)5.34[11]
MCF-7 (breast)5.21[11]

Based on the data, it is evident that bromo-substituted quinolines exhibit significant anticancer activity. The presence of a bromine atom, often in combination with other functional groups, contributes to the cytotoxic potential of these molecules. The aminomethyl group at the 6-position of our target compound, this compound, introduces a basic side chain that could potentially interact with biological targets such as DNA or kinases, a common mechanism of action for many quinoline-based anticancer agents.[12]

Experimental Workflow for Cytotoxicity Evaluation

The in vitro cytotoxicity of novel compounds is typically assessed using cell-based assays that measure cell viability or proliferation after exposure to the test compound. The MTT assay is a widely used colorimetric method for this purpose.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

G cluster_synthesis Proposed Synthesis of this compound p-Toluidine p-Toluidine 6-Methylquinoline 6-Methylquinoline p-Toluidine->6-Methylquinoline Skraup Synthesis 3-Bromo-6-methylquinoline 3-Bromo-6-methylquinoline 6-Methylquinoline->3-Bromo-6-methylquinoline Bromination 3-Bromo-6-(bromomethyl)quinoline 3-Bromo-6-(bromomethyl)quinoline 3-Bromo-6-methylquinoline->3-Bromo-6-(bromomethyl)quinoline Radical Bromination Target_Compound This compound 3-Bromo-6-(bromomethyl)quinoline->Target_Compound Amination

Caption: Proposed synthetic pathway for this compound.

G cluster_workflow In Vitro Cytotoxicity Assay Workflow (MTT Assay) Cell_Seeding Seed Cancer Cells (96-well plate) Compound_Treatment Treat with Quinoline Derivatives (various concentrations) Cell_Seeding->Compound_Treatment Incubation_48_72h Incubate (48-72 hours) Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate (2-4 hours) MTT_Addition->Incubation_2_4h Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_2_4h->Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Value Absorbance_Measurement->Data_Analysis

Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel anticancer agents. Based on the established anticancer properties of various bromo-substituted quinoline derivatives, it is hypothesized that this compound will exhibit significant cytotoxic activity. The proposed synthetic pathway provides a roadmap for its chemical synthesis, enabling further investigation into its biological properties. The comparative analysis of related compounds and the provided experimental protocols for cytotoxicity testing offer a solid foundation for researchers to embark on the evaluation of this compound and its analogues as potential cancer therapeutics. Further studies are warranted to synthesize this compound, evaluate its in vitro and in vivo efficacy, and elucidate its precise mechanism of action.

References

A Comparative Guide to the Structure-Activity Relationship of (3-Bromoquinolin-6-yl)methanamine Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific, yet promising class of quinoline derivatives: (3-Bromoquinolin-6-yl)methanamine analogs. While direct, comprehensive SAR studies on this exact scaffold are emerging, we can construct a robust comparative analysis by examining related quinoline structures and extrapolating key chemical principles. This guide will provide researchers, scientists, and drug development professionals with a foundational understanding of the critical structural motifs that influence the biological activity of these compounds, supported by experimental data and detailed protocols.

The this compound Scaffold: A Privileged Starting Point

The core structure, this compound, presents several key features that make it an attractive starting point for medicinal chemistry campaigns:

  • The Quinoline Core: A bicyclic aromatic system that provides a rigid framework for the presentation of various functional groups and can participate in crucial π-π stacking and hydrophobic interactions with biological targets.[1]

  • The 3-Bromo Substituent: The presence of a halogen at the C3 position is of particular interest. Halogen atoms can modulate the electronic properties of the quinoline ring system and can act as a handle for further chemical modifications through cross-coupling reactions. Moreover, bromine can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding.

  • The 6-Methanamine Group: The aminomethyl group at the C6 position introduces a basic center, which can be crucial for forming salt bridges with acidic residues in target proteins. The flexibility of this side chain allows it to adopt various conformations to optimize binding.

Our exploration of the SAR of this scaffold will focus on modifications at these key positions and their impact on biological activity, primarily in the context of anticancer and antimicrobial applications.

Comparative Analysis of Structural Modifications

To understand the potential SAR of this compound analogs, we will draw comparisons from studies on quinolines with similar substitution patterns. The following sections will analyze the impact of modifying different parts of the scaffold.

The Influence of Substituents on the Quinoline Ring

The nature and position of substituents on the quinoline ring are critical determinants of biological activity.

  • Position 3: The presence of a substituent at the 3-position of the quinoline ring has been identified as a critical feature for certain biological activities.[3] While our core scaffold features a bromine atom, variations at this position could significantly impact potency and selectivity. For instance, replacing the bromo group with other halogens (Cl, F) or with small alkyl or aryl groups would modulate the steric and electronic properties of the molecule.

  • Position 6: The aminomethyl group at C6 is a key interaction point. Modifications to this group are likely to have a profound effect on activity.

    • Alkylation of the Amine: Introducing alkyl groups on the nitrogen atom can influence the basicity and lipophilicity of the molecule. Dialkylamino substituents have been shown to play a major role in the cytotoxic activity of some quinoline analogs.[4]

    • Acylation of the Amine: Converting the primary amine to an amide would neutralize its basicity and introduce a hydrogen bond donor/acceptor group, which could alter target interactions.

  • Other Ring Positions (C2, C4, C7, C8): While our focus is on the 3-bromo-6-methanamine scaffold, it is worth noting that substitutions at other positions are known to be important for the activity of quinolines. For example, bulky hydrophobic substituents at the C2 position and a carboxylic acid at the C4 position are crucial for the activity of some quinoline-based inhibitors of dihydroorotate dehydrogenase.[5] Furthermore, large and bulky alkoxy substituents at the C7 position have been shown to be beneficial for the antiproliferative activity of certain quinoline derivatives.[6]

Tabulated SAR Data of Related Quinoline Analogs

The following table summarizes the SAR trends observed in studies of various substituted quinolines, providing insights that can be extrapolated to the this compound scaffold.

Scaffold/Analog Class Key Structural Features Observed Biological Activity Inferred SAR for this compound Analogs
4-Aminoquinolines Amino side chain at C4, various substituents on the quinoline ring.Potent antiproliferative activity. The length of the alkylamino side chain affects potency, with two CH2 units being favorable.[6]The length and nature of the substituent on the 6-methanamine group are likely critical for activity.
8-Hydroxyquinolines A hydroxyl group at C8.Biologically active. Blocking the phenolic group at C8 leads to a loss of antibacterial and anticancer activity.[7]The electronic properties of the quinoline ring, influenced by the bromo group, will be a key determinant of activity.
Quinoline Carboxylic Acids Carboxylic acid at C4, bulky hydrophobic group at C2.Inhibition of dihydroorotate dehydrogenase.[5]While our scaffold lacks these features, this highlights the importance of specific functional groups at key positions for targeting certain enzymes.
6-Bromoquinazolines Bromo group at C6.Desirable anticancer activity.[8]The presence of a bromo group on the benzo portion of the heterocyclic system is consistent with potent biological activity.

Experimental Protocols

To facilitate further research and validation of the SAR principles discussed, this section provides detailed, step-by-step methodologies for the synthesis of substituted quinolines and the evaluation of their biological activity.

General Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a versatile and efficient method for the preparation of substituted quinolines.[9][10]

Reaction Workflow:

G reactant1 2-Aminoaryl Aldehyde/Ketone reaction Condensation & Cyclization reactant1->reaction reactant2 Compound with α-Methylene Group reactant2->reaction catalyst Acid or Base Catalyst catalyst->reaction solvent Solvent (e.g., Ethanol) solvent->reaction heating Heating heating->reaction workup Reaction Work-up (Quenching, Extraction) purification Purification (Chromatography) workup->purification product Substituted Quinoline purification->product reaction->workup

Caption: General workflow of the Friedländer synthesis for substituted quinolines.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) and the compound containing a reactive α-methylene group (e.g., ethyl acetoacetate, 1.2 mmol) in a suitable solvent such as ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 10 mol%) or a base (e.g., piperidine, 10 mol%) to the reaction mixture.

  • Reaction: Stir the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired substituted quinoline.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[11]

Assay Workflow:

G cell_seeding Seed Cancer Cells in 96-well Plate incubation1 Incubate Overnight cell_seeding->incubation1 treatment Treat with this compound Analogs incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Add Solubilizing Agent (e.g., DMSO) incubation3->solubilization measurement Measure Absorbance at 570 nm solubilization->measurement

Caption: Workflow for the MTT assay to determine anticancer activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data for this specific analog series is limited, by drawing logical comparisons from related quinoline derivatives, we can infer several key principles to guide future drug discovery efforts. The presence of the bromo substituent at C3 and the aminomethyl group at C6 are critical features that can be systematically modified to optimize biological activity.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs with systematic variations at the C3 and C6 positions. Such studies will provide direct and quantitative SAR data, enabling the development of potent and selective anticancer and antimicrobial agents. The experimental protocols provided in this guide offer a solid foundation for these future investigations.

References

A Researcher's Guide to Validating the Biological Target of (3-Bromoquinolin-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for researchers seeking to identify and validate the biological target of novel compounds, using (3-Bromoquinolin-6-yl)methanamine as a case study. As a quinoline derivative, this compound belongs to a class of structures known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, making robust target validation a critical step in its development.[1][2][3][4][5] This document eschews a rigid template, instead presenting a logical, multi-pronged strategy that integrates biochemical, biophysical, and cellular approaches to build a compelling case for a specific molecular target.

The Validation Mindset: From Hypothesis to In-Cell Confirmation

Target validation is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement.[6][7] For a novel compound like this compound, where the target is unknown, we must employ a funnel-like approach, starting with broad, unbiased methods and progressively narrowing our focus with more specific, hypothesis-driven experiments. The ultimate goal is to demonstrate a direct, specific, and functional interaction between the compound and its target in a physiologically relevant context.

Our strategy is built on three pillars:

  • Target Identification: Who does the compound talk to?

  • Binding Validation: Can we prove a direct conversation is happening?

  • Functional Validation: Does this conversation change the cell's behavior in a target-dependent manner?

Phase 1: Unbiased Target Identification - Casting a Wide Net

The first step is to generate a list of candidate protein targets. Since we are starting without a known target, we employ methods that allow the compound to "find" its own binding partners within a complex biological sample.

Key Technique: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique for isolating and identifying proteins that physically interact with a small molecule.[8][9][10][11] The core principle involves immobilizing the compound of interest (the "bait") and using it to capture interacting proteins ("prey") from a cell lysate.

cluster_prep Bait Preparation cluster_exp Pull-Down Experiment cluster_analysis Analysis cluster_controls Critical Controls A Synthesize Linker-Modified This compound B Couple Compound to Affinity Resin (e.g., Sepharose beads) A->B Covalent Linkage C Incubate Resin with Cell Lysate B->C D Wash to Remove Non-Specific Binders C->D E Elute Bound Proteins D->E F Trypsin Digestion E->F G LC-MS/MS Analysis F->G H Identify & Quantify Proteins G->H I Control 1: Beads without Compound J Control 2: Competitive Elution with Excess Free Compound

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

  • Bait Preparation: Synthesize an analog of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated Sepharose beads). The linker position must be carefully chosen to minimize interference with potential protein binding sites.

  • Cell Lysate Preparation: Grow a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) and prepare a native cell lysate using a mild detergent to preserve protein complexes.

  • Incubation: Incubate the compound-coupled beads with the cell lysate. As a crucial negative control, incubate parallel lysate samples with beads that have not been coupled to the compound.

  • Washing: Perform a series of stringent washes to remove proteins that bind non-specifically to the beads.

  • Elution: Elute the specifically bound proteins. A key validation step is to perform a competitive elution, where the beads are incubated with a high concentration of the free, unmodified this compound. Proteins displaced by the free compound are considered strong candidates.

  • Analysis: The eluted proteins are separated by SDS-PAGE, digested (typically with trypsin), and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

Trustworthiness Check: Candidate proteins are those highly enriched in the compound pull-down compared to the control beads and significantly reduced by competitive elution. This dual-control strategy is essential for minimizing false positives.

Phase 2: Biophysical Validation of Direct Binding

Once AP-MS provides a list of high-confidence candidates, the next step is to validate the direct physical interaction between the compound and a purified protein. This confirms that the interaction is not an artifact of the complex lysate environment.

Comparison of Key Biophysical Techniques
TechniquePrincipleKey OutputsProsCons
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[12][13]Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Label-free; provides a complete thermodynamic profile.[12][14]Requires larger quantities of pure protein; sensitive to buffer mismatch.[13]
Cellular Thermal Shift Assay (CETSA) Measures the change in a protein's thermal stability upon ligand binding.[15][16][17]Target Engagement, Apparent Tm ShiftConfirms target binding in intact cells or lysates; no protein purification needed.[16][17][18]Indirect measure of binding; requires a specific antibody for detection.
Gold Standard Technique: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for quantitatively characterizing binding interactions.[14] It directly measures the heat change as the compound is titrated into a solution containing the purified candidate protein, providing unambiguous evidence of a direct interaction.

  • Sample Preparation: Express and purify the candidate protein to >95% homogeneity. Dialyze both the protein and the compound into an identical, well-degassed buffer.[13] Buffer mismatch is a common source of artifacts.

  • Instrument Setup: The protein solution is loaded into the sample cell of the calorimeter, and the compound solution is loaded into the titration syringe.

  • Titration: A series of small injections of the compound are made into the protein solution. The heat change after each injection is measured relative to a reference cell.

  • Data Analysis: The resulting heat changes are plotted against the molar ratio of compound to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH).[12]

Data Interpretation: A low KD (e.g., in the nanomolar to low micromolar range) indicates a high-affinity interaction, strengthening the case for this protein being a genuine biological target. For very high-affinity interactions, a displacement titration may be necessary.[19]

Phase 3: Cellular & Functional Validation

Confirming direct binding is necessary but not sufficient. We must demonstrate that the compound engages the target in a living cell and that this engagement leads to a functional consequence.

Key Technique 1: Cellular Thermal Shift Assay (CETSA)

CETSA bridges the gap between biophysical binding and the cellular environment. It assesses target engagement in intact cells by exploiting the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[15][17][20]

  • Cell Treatment: Treat intact cells with this compound across a range of concentrations. A vehicle control (e.g., DMSO) is essential.

  • Heat Challenge: Aliquot the treated cells and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[16]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation.

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or another antibody-based method.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in this curve to higher temperatures in the compound-treated samples indicates target stabilization and thus, target engagement.[16][18] An isothermal dose-response experiment can be performed at a single, optimized temperature to determine the EC50 for target engagement.

cluster_pathway Hypothetical Kinase Signaling Pathway cluster_intervention Intervention A Upstream Signal B Target Kinase (e.g., TK1) A->B Activates C Downstream Substrate B->C Phosphorylates D Phosphorylated Substrate (Active) E Cellular Response (e.g., Proliferation) D->E Triggers F This compound F->B Inhibits X->D Blocked

Caption: Hypothetical signaling pathway inhibited by the compound.

Key Technique 2: Genetic Target Validation using CRISPR-Cas9

The most definitive way to prove a target's role in the compound's mechanism of action is to remove the target and see if the compound's effect is lost. CRISPR-Cas9 technology is the ideal tool for this.[21][][23][24][25]

ApproachDescriptionOutcomeInterpretation
Target Knockout (KO) Use CRISPR-Cas9 to create a cell line where the gene for the target protein is permanently deleted.[]Compound no longer elicits the cellular phenotype (e.g., apoptosis, growth arrest) in KO cells.The target protein is necessary for the compound's activity.
Rescue Experiment Re-introduce the wild-type target protein into the KO cell line.The cellular phenotype in response to the compound is restored.Confirms that the effect observed in the KO was specifically due to the absence of the target and not off-target genetic edits.
Alternative: RNAi Use siRNA to transiently knock down the expression of the target protein.Similar to KO, but the effect may be less complete.Provides supporting evidence, but CRISPR is preferred for its complete gene ablation.[24]

Trustworthiness Check: If the cellular effect of this compound is completely abrogated in the target knockout cells and restored upon re-expression of the target, this provides the highest level of confidence that the compound's primary mechanism of action is through this specific protein.

Conclusion

Validating the biological target of a novel compound like this compound is a rigorous, multi-step process that demands careful experimental design and interpretation. By systematically combining unbiased discovery methods (AP-MS), direct biophysical confirmation (ITC), and functional cellular assays (CETSA and CRISPR-Cas9), researchers can build an unassailable case for a specific target. This integrated approach not only validates the compound's mechanism but also provides a solid foundation for all future preclinical and clinical development.

References

Comparison of the synthetic efficiency of different routes to (3-Bromoquinolin-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Bromoquinolin-6-yl)methanamine is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a wide range of biologically active compounds. The strategic placement of the bromo and aminomethyl functionalities on the quinoline scaffold allows for diverse structural modifications, making it a molecule of significant interest to researchers in the pharmaceutical industry. This guide provides an in-depth technical comparison of two distinct and efficient synthetic routes to this compound, offering insights into the practical considerations for selecting the most appropriate method based on laboratory capabilities, scale, and overall synthetic strategy.

This comparison will focus on two primary synthetic pathways:

  • Route 1: The Gabriel Synthesis , a classical method for the preparation of primary amines from alkyl halides.

  • Route 2: The Reduction of a Nitrile , a direct and often high-yielding approach to primary amines.

Each route will be evaluated based on its synthetic efficiency, step-economy, commercial availability of starting materials, and the robustness of the chemical transformations involved.

Route 1: The Gabriel Synthesis Approach

The Gabriel synthesis provides a reliable method for the synthesis of primary amines, avoiding the over-alkylation often encountered with other methods.[1] This multi-step route begins with the commercially available 3-bromo-6-methylquinoline and proceeds through a benzylic bromination followed by the classical Gabriel amine synthesis.

Experimental Protocol

Step 1: Benzylic Bromination of 3-Bromo-6-methylquinoline

This step involves the free-radical bromination of the methyl group at the C-6 position of the quinoline ring using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[2]

  • Materials: 3-Bromo-6-methylquinoline, N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄) or a less toxic alternative like acetonitrile.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-6-methylquinoline (1.0 eq) in CCl₄.

    • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.1 eq).

    • Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromo-6-(bromomethyl)quinoline.

    • Purify the product by recrystallization or column chromatography.

Step 2: Gabriel Synthesis of this compound

The benzylic bromide is then reacted with potassium phthalimide, followed by hydrazinolysis to release the primary amine.[3]

  • Materials: 3-Bromo-6-(bromomethyl)quinoline, Potassium phthalimide, Dimethylformamide (DMF), Hydrazine hydrate, Ethanol.

  • Procedure:

    • Dissolve 3-bromo-6-(bromomethyl)quinoline (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.

    • Heat the mixture at 80-100 °C and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture to room temperature and pour it into water to precipitate the N-(3-bromoquinolin-6-ylmethyl)phthalimide.

    • Filter the solid, wash with water, and dry.

    • Suspend the N-substituted phthalimide in ethanol and add hydrazine hydrate (2.0 eq).

    • Reflux the mixture until the cleavage is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature, and filter off the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining hydrazine.

    • Dry the organic layer, filter, and concentrate to afford the crude this compound.

    • Purify the final product by column chromatography or recrystallization.

Mechanistic Rationale

The benzylic bromination proceeds via a free-radical chain mechanism. The initiator (AIBN) generates radicals upon heating, which abstract a bromine atom from NBS to form a bromine radical. This bromine radical then abstracts a benzylic hydrogen from 3-bromo-6-methylquinoline, forming a resonance-stabilized benzylic radical.[4] This radical then reacts with another molecule of NBS to yield the desired product and a new bromine radical, propagating the chain.

The Gabriel synthesis commences with the nucleophilic attack of the phthalimide anion on the electrophilic benzylic carbon of 3-bromo-6-(bromomethyl)quinoline in an SN2 reaction.[5] The subsequent cleavage of the N-alkylphthalimide with hydrazine proceeds through nucleophilic acyl substitution at both carbonyl carbons, ultimately liberating the primary amine and forming the stable phthalhydrazide byproduct.[6]

Gabriel Synthesis Workflow cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Gabriel Synthesis 3-Bromo-6-methylquinoline 3-Bromo-6-methylquinoline Benzylic Bromination Benzylic Bromination 3-Bromo-6-methylquinoline->Benzylic Bromination NBS, AIBN, CCl4, Reflux 3-Bromo-6-(bromomethyl)quinoline 3-Bromo-6-(bromomethyl)quinoline Benzylic Bromination->3-Bromo-6-(bromomethyl)quinoline Phthalimide Alkylation Phthalimide Alkylation 3-Bromo-6-(bromomethyl)quinoline->Phthalimide Alkylation Potassium Phthalimide, DMF, 80-100°C N-(3-bromoquinolin-6-ylmethyl)phthalimide N-(3-bromoquinolin-6-ylmethyl)phthalimide Phthalimide Alkylation->N-(3-bromoquinolin-6-ylmethyl)phthalimide Hydrazinolysis Hydrazinolysis N-(3-bromoquinolin-6-ylmethyl)phthalimide->Hydrazinolysis Hydrazine Hydrate, Ethanol, Reflux This compound This compound Hydrazinolysis->this compound

Workflow for the Gabriel Synthesis of this compound.

Route 2: Nitrile Reduction Approach

This route offers a more direct pathway to the target amine by reducing the nitrile group of the commercially available 3-bromoquinoline-6-carbonitrile. Two common reduction methods are presented: reduction with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation with Raney® Nickel.

Experimental Protocol

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines in high yields.[7]

  • Materials: 3-Bromoquinoline-6-carbonitrile, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Water, 15% Aqueous sodium hydroxide.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 3-bromoquinoline-6-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.[8]

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude this compound.

    • Purify the product by column chromatography or distillation under reduced pressure.

Method B: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation offers a milder alternative to metal hydride reduction and is often preferred for its operational simplicity and scalability.[9]

  • Materials: 3-Bromoquinoline-6-carbonitrile, Raney® Nickel (catalyst), Ethanol or Methanol, Hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, dissolve 3-bromoquinoline-6-carbonitrile (1.0 eq) in ethanol or methanol.

    • Carefully add a catalytic amount of Raney® Nickel (typically 5-10% by weight) under a stream of inert gas.

    • Seal the vessel and purge it with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature or with gentle heating.

    • Monitor the reaction progress by observing the hydrogen uptake or by TLC analysis of aliquots.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst, washing the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Purify the product as needed.

Mechanistic Rationale

The reduction of nitriles with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This initial addition forms an imine anion, which is then further reduced by a second hydride transfer to form a dianion intermediate.[10][11] Subsequent workup with water protonates the nitrogen to yield the primary amine.

Catalytic hydrogenation with Raney® Nickel involves the adsorption of both the nitrile and hydrogen gas onto the catalyst surface. The reaction proceeds through a series of stepwise additions of hydrogen atoms across the carbon-nitrogen triple bond, first forming an imine intermediate which is then further hydrogenated to the primary amine.

Nitrile Reduction Workflow cluster_0 Method A: LiAlH4 Reduction cluster_1 Method B: Catalytic Hydrogenation 3-Bromoquinoline-6-carbonitrile 3-Bromoquinoline-6-carbonitrile LiAlH4 Reduction LiAlH4 Reduction 3-Bromoquinoline-6-carbonitrile->LiAlH4 Reduction 1. LiAlH4, THF 2. H2O, NaOH(aq) Catalytic Hydrogenation Catalytic Hydrogenation 3-Bromoquinoline-6-carbonitrile->Catalytic Hydrogenation Raney® Ni, H2, Ethanol This compound This compound LiAlH4 Reduction->this compound Final Product Catalytic Hydrogenation->this compound Final Product

Workflow for the Nitrile Reduction to this compound.

Comparative Analysis

FeatureRoute 1: Gabriel SynthesisRoute 2: Nitrile Reduction
Starting Material 3-Bromo-6-methylquinoline3-Bromoquinoline-6-carbonitrile
Commercial Availability Readily availableReadily available
Number of Steps 3 (including precursor synthesis)1
Overall Yield Moderate to goodGood to excellent
Reagents & Conditions NBS, AIBN, Potassium phthalimide, Hydrazine hydrate; requires reflux and handling of toxic/flammable solvents.LiAlH₄ or H₂/Raney® Ni; LiAlH₄ requires anhydrous conditions and careful quenching. Catalytic hydrogenation requires specialized equipment.
Scalability Scalable, but multi-step nature can be cumbersome.Highly scalable, especially the catalytic hydrogenation route.
Purification Multiple purification steps required for intermediates and final product.Typically a single purification step for the final product.
Safety Considerations Use of CCl₄ (toxic), NBS (irritant), and hydrazine (toxic, corrosive).LiAlH₄ is pyrophoric and reacts violently with water. Hydrogen gas is highly flammable.

Conclusion and Recommendations

Both the Gabriel synthesis and nitrile reduction routes offer viable pathways to this compound.

Route 2 (Nitrile Reduction) is generally the more efficient and preferred method due to its single-step nature, starting from a commercially available precursor, and typically higher overall yields. The choice between LiAlH₄ and catalytic hydrogenation will depend on the available laboratory equipment and safety infrastructure. Catalytic hydrogenation is often favored for its milder conditions and easier workup, making it particularly suitable for larger-scale synthesis.

Route 1 (Gabriel Synthesis) , while longer and involving more steps, is a classic and reliable method that may be advantageous if the necessary starting material, 3-bromo-6-methylquinoline, is more readily available or cost-effective than 3-bromoquinoline-6-carbonitrile in certain contexts. However, the use of hazardous reagents like NBS and hydrazine, along with multiple purification steps, makes it a less atom-economical and more labor-intensive approach compared to the nitrile reduction.

For researchers and drug development professionals, the nitrile reduction route offers a more streamlined, efficient, and scalable synthesis of this compound, facilitating its use in the development of novel therapeutics.

References

A Comparative Guide to the Purity Analysis of Synthesized (3-Bromoquinolin-6-yl)methanamine: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, quinoline derivatives are a cornerstone, serving as versatile scaffolds for developing novel therapeutic agents with activities ranging from anticancer to antimalarial.[1][2][3] (3-Bromoquinolin-6-yl)methanamine is a key functionalized intermediate, whose structural integrity and purity are paramount to the success of subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API).[4] Ensuring the purity of such intermediates is a non-negotiable aspect of quality control in pharmaceutical development.[5]

This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity analysis of a synthesized batch of this compound. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the causality behind methodological choices, empowering researchers to select the most appropriate technique for their specific analytical challenges. We will explore the strengths, limitations, and optimal applications of each method, supported by experimental data and workflows, to provide a holistic understanding of impurity profiling for this critical drug intermediate.

The Analyte and Potential Impurities

This compound is a primary aromatic amine containing a bromo-substituted quinoline core. Its key characteristics relevant to analytical method development are:

  • Polarity: The presence of the methanamine group (-CH₂NH₂) and the nitrogen heteroatom in the quinoline ring imparts significant polarity.

  • UV Absorbance: The aromatic quinoline system provides strong chromophores, making it highly suitable for UV-Vis detection.[6]

  • Thermal Stability: While the quinoline core is robust, primary amines can be susceptible to degradation at the high temperatures often required for GC analysis.[7] This is a critical consideration when choosing between HPLC and GC.[8]

  • Molecular Weight: The molecular weight is well within the range of both HPLC and conventional GC-MS analysis.

Based on common synthetic routes for quinoline derivatives, such as the Gould-Jacobs or Doebner-von Miller reactions, potential process-related impurities could include unreacted starting materials (e.g., a substituted bromoaniline), reagents, or by-products from incomplete cyclization or side reactions.[3][9]

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis, primarily because of its applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[7][8]

Rationale for HPLC Method Design

For an analyte like this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical first choice. The decision-making process is as follows:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides excellent retention and resolution for aromatic compounds.[10] The non-polar stationary phase interacts with the quinoline ring system, while the polar mobile phase allows for the elution of the compound.

  • Mobile Phase: A gradient elution using a mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid to ensure sharp peaks for the amine) and an organic solvent like acetonitrile (ACN) is ideal. A gradient is preferred over an isocratic method to ensure that impurities with a wide range of polarities are eluted and resolved within a reasonable timeframe.[6]

  • Detection: Given the analyte's strong UV absorbance, a Diode Array Detector (DAD) or a standard UV-Vis detector is highly effective.[10] A wavelength of 254 nm is often a good starting point for aromatic systems.[6]

HPLC Experimental Workflow

The logical flow of the HPLC analysis process is designed to ensure reproducible and accurate results.

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep Accurately weigh sample and dissolve in diluent (e.g., 50:50 ACN:H₂O) filter Filter through 0.45 µm syringe filter into HPLC vial prep->filter hplc Inject sample into HPLC system (C18 column, Gradient elution) filter->hplc detect UV Detection (254 nm) hplc->detect chrom Generate Chromatogram detect->chrom integrate Integrate Peak Areas chrom->integrate calc Calculate Area Percent for each peak integrate->calc

Caption: Experimental workflow for HPLC purity analysis.

Detailed HPLC Protocol
  • System: HPLC system equipped with a gradient pump, autosampler, column oven, and DAD.[10]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.[10]

  • Detection: 254 nm.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-17 min: 10% to 90% B

    • 17-20 min: 90% B

    • 20-22 min: 90% to 10% B

    • 22-27 min: 10% B (equilibration)

  • Sample Preparation: Prepare a stock solution of the synthesized compound at 1.0 mg/mL in 50:50 ACN:Water. Dilute to 0.1 mg/mL for analysis. Filter through a 0.45 µm filter before injection.[10]

Hypothetical HPLC Results

The primary output is a chromatogram where purity is determined by the relative area of the main peak compared to all other peaks.

Table 1: Quantitative Purity Analysis by HPLC

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
13.4515,2300.15Impurity A (Polar)
28.929,985,60099.62This compound
312.1822,1500.22Impurity B (Non-polar)
Total 10,022,980 100.00

This method provides excellent quantitative data, demonstrating a purity of 99.62%.[8] However, HPLC-UV alone cannot definitively identify the chemical structure of Impurities A and B.[11]

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[7][12] Its major advantage over HPLC-UV is the mass spectrometer, which acts as a highly specific and sensitive detector, providing structural information about the analyte and any co-eluting impurities.[8][11]

Rationale for GC-MS Method Design

The suitability of GC-MS hinges on the thermal stability and volatility of this compound.

  • Volatility: While not highly volatile, the analyte can likely be vaporized at temperatures achievable in a GC inlet without decomposition. Aromatic amines are frequently analyzed by GC-MS.[13][14]

  • Stationary Phase: A mid-polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms or equivalent), is a good starting point. It offers good selectivity for a wide range of compounds, including aromatic and heterocyclic molecules.

  • Temperature Program: A temperature ramp is essential to first elute more volatile impurities at lower temperatures before increasing the temperature to elute the main, higher-boiling analyte.

  • Ionization: Electron Ionization (EI) is the standard mode. It creates reproducible fragmentation patterns that can be compared against spectral libraries for identification.

  • Mass Spectrometry: The mass spectrum provides two crucial pieces of information: the molecular ion peak (M+) confirming the molecular weight, and the fragmentation pattern, which is a structural fingerprint. For this analyte, the isotopic signature of bromine (nearly equal abundance of isotopes ⁷⁹Br and ⁸¹Br) will result in a characteristic M+ and M+2 peak pair with a ~1:1 intensity ratio, providing unambiguous confirmation of a bromo-substituted compound.[15][16]

GC-MS Experimental Workflow

The GC-MS process integrates separation with high-specificity detection for definitive identification.

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing prep Dissolve sample in a volatile solvent (e.g., Dichloromethane) filter Filter into GC vial prep->filter inject Inject into GC Inlet (Vaporization) filter->inject gc_sep Separation on Capillary Column inject->gc_sep ms_detect EI Ionization & Mass Analysis (MS) gc_sep->ms_detect tic Generate Total Ion Chromatogram (TIC) ms_detect->tic spectra Extract Mass Spectrum for each peak tic->spectra identify Identify by Fragmentation & Library Search spectra->identify

Caption: Experimental workflow for GC-MS purity and identity analysis.

Detailed GC-MS Protocol
  • System: GC-MS system with a capillary column and an electron ionization source.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: Hold at 300 °C for 5 min.

  • MS Transfer Line Temp: 290 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-450 amu.

  • Sample Preparation: Prepare a solution of the synthesized compound at ~1 mg/mL in dichloromethane.

Hypothetical GC-MS Results

GC-MS provides both quantitative (area %) and qualitative (structural) information.

Table 2: Purity and Impurity Identification by GC-MS

Peak No.Retention Time (min)Area % (TIC)Key m/z FragmentsIdentification
16.780.18171, 127, 924-Bromoaniline (Starting Material)
212.5599.55250/252 (M+, 1:1) , 221/223, 142This compound
314.020.27264/266 (M+), ...Unknown Process By-product

The mass spectrum for the main peak would show the characteristic 1:1 ratio for the molecular ion at m/z 250 and 252, confirming the presence of one bromine atom.[15] The fragmentation pattern (e.g., loss of -NH₂CH₂, m/z 221/223) provides a structural fingerprint.[17] This technique successfully identified Impurity 1 as unreacted starting material, a crucial piece of information for process optimization.

Comparative Analysis: A Head-to-Head Evaluation

Choosing the right technique depends on the analytical goal. HPLC excels at precise quantification, while GC-MS is superior for definitive identification.[8][12]

Table 3: Comparison of HPLC and GC-MS for Purity Analysis

ParameterHPLC with UV DetectionGC-MSCausality & Justification
Analyte Suitability Excellent. Ideal for polar, non-volatile, and thermally labile compounds.[7]Good, but requires thermal stability and volatility.HPLC's ambient temperature operation avoids potential degradation of the amine.[8]
Quantitative Accuracy High. Established as the gold standard for pharmaceutical assays.[8]Good, but can be less precise than HPLC for routine QC.HPLC offers superior injection precision and detector linearity over a wide dynamic range.
Impurity Identification Poor. Provides only retention time. Requires coupling to MS for identification.[11]Excellent. Provides mass spectra for structural elucidation and library matching.[11]The mass spectrometer is a universal detector that provides a structural fingerprint.
Sensitivity Good to excellent, depending on the chromophore.Excellent, especially in Selected Ion Monitoring (SIM) mode.Both techniques are highly sensitive, but MS detection is often more selective and can achieve lower detection limits.[11]
Speed Moderate. Runtimes are typically 20-30 minutes.Fast. Modern GC methods can have runtimes of 15-20 minutes.[8]GC often has higher separation efficiency, leading to faster analysis for simple mixtures.[8]
Cost & Complexity Moderate instrument cost. High solvent consumption cost.[12]Moderate instrument cost. Low solvent/gas cost. Requires more expertise.The high cost of HPLC-grade solvents is a significant operational expense.[12]

A Validated Approach: Adherence to ICH Guidelines

Regardless of the chosen technique, the analytical method must be validated to be considered reliable for quality control in a regulated environment.[5][18] The validation process, guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrates that a method is suitable for its intended purpose.[19][20]

ICH_Validation main Method Validation (ICH Q2(R1)) params Accuracy Precision Specificity Linearity Range LOD / LOQ Robustness main->params

Caption: Key parameters for analytical method validation per ICH Q2(R1).

A self-validating system requires demonstrating:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

  • Linearity & Range: A proportional relationship between concentration and signal over a defined range.[20]

  • Accuracy & Precision: The closeness of results to the true value and the agreement among a series of measurements, respectively.[18][21]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which an analyte can be reliably detected and quantified.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and suitable techniques for the purity analysis of synthesized this compound, but they serve different, complementary purposes.

  • For routine quality control, batch release, and precise quantification of purity, Reverse-Phase HPLC is the recommended method. Its robustness, high precision, and suitability for potentially thermally labile polar compounds make it the industry standard for assay and impurity determination.[5][8]

  • For impurity identification, structural confirmation of the main component, and troubleshooting synthetic pathways, GC-MS is the superior choice. Its ability to provide molecular weight and a structural fingerprint is invaluable for identifying unknown peaks and confirming the absence of isomeric impurities.[11]

In a comprehensive drug development program, these techniques should be used synergistically. HPLC provides the validated, quantitative purity value, while GC-MS (or the more advanced LC-MS) provides the orthogonal identification needed to characterize impurities and ensure the integrity of the synthesized intermediate. This dual approach ensures the highest level of scientific rigor and confidence in the quality of the material destined for further development.

References

A Comparative Guide to the Biological Activity of (3-Bromoquinolin-6-yl)methanamine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticipated biological activities of (3-Bromoquinolin-6-yl)methanamine and its positional isomers. The information is curated from experimental data on structurally related quinoline derivatives to assist in research and drug development. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this guide synthesizes established structure-activity relationships to provide a predictive overview of their potential therapeutic applications.

Introduction: The Quinoline Scaffold and the Significance of Isomerism

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of substituents, such as a bromine atom and a methanamine group, onto the quinoline ring significantly influences its physicochemical properties and biological efficacy. The precise positioning of these substituents (isomerism) can dramatically alter the molecule's interaction with biological targets, leading to variations in potency, selectivity, and overall pharmacological profile.

This compound, with its bromine at the 3-position and a methanamine at the 6-position, represents one of many possible isomers. Understanding how the spatial arrangement of these functional groups impacts biological activity is crucial for the rational design of novel therapeutic agents.

Anticipated Biological Activities: A Comparative Analysis

Based on the extensive literature on quinoline derivatives, this compound and its isomers are predicted to exhibit significant anticancer and antimicrobial properties.[4][5][6]

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents, with mechanisms of action that include the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[7][8][9] The presence of a halogen, such as bromine, has been linked to enhanced cytotoxic effects in several quinoline-based compounds.[4]

Structure-Activity Relationship Insights:

  • Position of Bromine: The placement of the electron-withdrawing bromine atom can significantly impact the electron density of the quinoline ring system, influencing its ability to interact with biological targets. Substitution at the 3-position, as in the parent compound, may offer a different electronic profile compared to isomers with bromine at other positions (e.g., 5, 7, or 8).

  • Position of Methanamine: The methanamine group provides a basic center that can participate in hydrogen bonding and ionic interactions with target proteins. Its location will dictate the molecule's ability to fit into specific binding pockets. For instance, a methanamine group at the 6-position may allow for interactions that are not possible if it were at the 2, 4, or 8-positions.

Compound ClassCancer Cell LineActivity MetricResultReference
5,7-dibromo-8-hydroxyquinoline derivativesC6 (rat glioblastoma), HeLaIC5015.4 µM (C6)[1]
Quinoline-chalcone derivativesMGC-803, HCT-116, MCF-7IC501.38 - 5.21 µM[10]
N-alkylated, 2-oxoquinoline derivativesHEp-2 (larynx tumor)IC50 (%)49.01–77.67%[9]
Quinoline-containing c-Met inhibitorsc-Met kinaseIC50Varies[11]

Table 1: Anticancer Activity of Structurally Related Quinoline Derivatives.

Antimicrobial Activity

Quinolone and quinoline derivatives are renowned for their antibacterial properties, with many clinically used antibiotics, such as ciprofloxacin, belonging to this class.[5][12] Their primary mechanism of action often involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[1][4]

Structure-Activity Relationship Insights:

  • The substitution pattern on the quinoline ring is a critical determinant of the antimicrobial spectrum and potency.[4][12]

  • The presence and position of the bromine atom and the methanamine group can influence the compound's ability to bind to the active site of the target enzymes and its penetration through the bacterial cell wall.

The following table presents the antimicrobial activity of related quinoline compounds, offering a predictive framework for the potential efficacy of this compound and its isomers.

Compound ClassTest OrganismActivity MetricResultReference
9-bromo substituted indolizinoquinoline-5,12-dione derivativesE. coli, S. pyrogens, MRSAMIC0.031 - 2 µg/mL[13]
N-methylbenzofuro[3,2-b]quinoline derivativesVancomycin-resistant E. faeciumMIC4 µg/mL[13]
2-sulfoether-4-quinolone scaffoldsS. aureus, B. cereusMIC0.8 µM[13]
7-Bromoquinoline-5,8-dione containing aryl sulphonamidesVarious bacterial and fungal strainsMIC0.80-1.00 mg/ml[14]

Table 2: Antimicrobial Activity of Structurally Related Quinoline Derivatives.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of this compound and its isomers, the following standardized experimental protocols are recommended.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[15] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[16]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[17]

  • Compound Treatment: Treat the cells with serial dilutions of this compound and its isomers for a specified duration (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[18]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Quinoline Isomers A->B 24h Incubation C Add MTT Reagent (Incubate 2-4h) B->C 24-72h Treatment D Solubilize Formazan Crystals (DMSO) C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 Values E->F

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[19]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the quinoline isomers in a 96-well microtiter plate containing broth.[19]

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[4]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[19]

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Quinoline Isomers B Inoculate with Bacterial Suspension A->B C Incubate at 37°C (18-24h) B->C D Observe for Bacterial Growth C->D E Determine MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Mechanisms of Action

The biological activities of quinoline derivatives are often attributed to their ability to interact with specific molecular targets.

Anticancer Mechanisms

Anticancer_Mechanisms cluster_0 Quinoline Isomers A This compound & Isomers B Kinase Inhibition (e.g., c-Met) A->B C DNA Intercalation/ Topoisomerase Inhibition A->C D Apoptosis Induction B->D C->D E Cell Cycle Arrest D->E Antimicrobial_Mechanisms cluster_0 Quinoline Isomers A This compound & Isomers B Inhibition of DNA Gyrase & Topoisomerase IV A->B C Disruption of DNA Replication & Repair B->C D Bacterial Cell Death C->D

References

A Spectroscopic Journey: Characterizing the Synthesis of (3-Bromoquinolin-6-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, quinoline scaffolds are privileged structures, forming the core of numerous pharmacologically active agents and functional materials.[1] The targeted introduction of functional groups onto the quinoline ring system is a critical strategy for modulating their biological activity and physicochemical properties. (3-Bromoquinolin-6-yl)methanamine is a valuable building block, incorporating a reactive aminomethyl group at the 6-position, ideal for derivatization, and a bromine atom at the 3-position, which opens avenues for cross-coupling reactions.[2][3]

This guide provides an in-depth spectroscopic comparison of this compound with its synthetic precursors. As senior application scientists, we recognize that successful synthesis is not merely about reaction completion but also about rigorous verification. Here, we move beyond simple data reporting to explain the causal links between structural modifications and their spectroscopic signatures. By tracking the key transformations—aromatic bromination, benzylic halogenation, and nucleophilic substitution—through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we establish a self-validating workflow that ensures the identity and purity of the final product.

The Synthetic Pathway: A Step-by-Step Transformation

The synthesis of this compound typically proceeds through a logical three-step sequence starting from the commercially available 6-methylquinoline. This pathway is designed for the regioselective introduction of the desired functionalities.

G cluster_0 Synthetic Workflow 6-Methylquinoline 6-Methylquinoline 3-Bromo-6-methylquinoline 3-Bromo-6-methylquinoline 6-Methylquinoline->3-Bromo-6-methylquinoline Electrophilic Aromatic Bromination 6-(Bromomethyl)-3-bromoquinoline 6-(Bromomethyl)-3-bromoquinoline 3-Bromo-6-methylquinoline->6-(Bromomethyl)-3-bromoquinoline Free Radical Benzylic Bromination This compound This compound 6-(Bromomethyl)-3-bromoquinoline->this compound Nucleophilic Substitution (Amination)

Caption: Synthetic route to this compound.

Comparative Spectroscopic Analysis

The power of spectroscopy lies in its ability to provide a detailed molecular fingerprint at each stage of a synthesis. By comparing the spectra of the starting material, intermediates, and the final product, we can unequivocally confirm that the desired chemical transformations have occurred.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of structural elucidation, providing precise information about the chemical environment of ¹H and ¹³C nuclei.[4] The transformation from a simple methyl group to a bromo-substituted aminomethyl functionality, along with changes to the aromatic core, provides a rich narrative in the NMR spectra.

¹H NMR: A Proton's Perspective

The most dramatic changes are observed in the chemical shifts and multiplicities of the protons on and attached to the quinoline core.

  • Step 1 (6-Methylquinoline → 3-Bromo-6-methylquinoline): The key indicator of success is the disappearance of the signal for the proton at the C3 position (H-3) and the appearance of a new signal pattern for the remaining aromatic protons. In 6-methylquinoline, H-3 typically appears as a doublet of doublets around 7.4 ppm.[5] After bromination, this signal is absent, and the signals for H-2 and H-4 become singlets or narrow doublets, significantly shifted due to the anisotropic effect of the bromine atom.[6][7] The methyl singlet at ~2.5 ppm remains, confirming the rest of the molecule is intact.

  • Step 2 (3-Bromo-6-methylquinoline → 6-(Bromomethyl)-3-bromoquinoline): The defining change is the disappearance of the methyl singlet (~2.5 ppm) and the emergence of a new singlet for the benzylic methylene protons (-CH₂Br) further downfield, typically in the 4.5-4.8 ppm range. This significant downfield shift is caused by the deshielding effect of the newly attached bromine atom.

  • Step 3 (6-(Bromomethyl)-3-bromoquinoline → this compound): This step is confirmed by the upfield shift of the methylene singlet. The -CH₂NH₂ protons typically resonate around 3.9-4.2 ppm, as nitrogen is less electronegative than bromine. Additionally, a broad singlet corresponding to the two amine protons (-NH₂) will appear, often between 1.5-3.0 ppm, the exact position and shape of which are dependent on solvent and concentration.

¹³C NMR: The Carbon Framework

The ¹³C NMR spectrum provides complementary evidence, tracking changes in the carbon skeleton.

  • Step 1: Upon bromination at C3, the signal for this carbon will shift significantly due to the heavy atom effect of bromine, and its intensity may decrease. The other carbons in the pyridine ring (C2 and C4) will also experience shifts.

  • Step 2: The resonance for the methyl carbon (typically ~21 ppm) will be replaced by a new signal for the bromomethyl carbon (-CH₂Br) at a more deshielded position, usually around 30-35 ppm.

  • Step 3: The conversion to the amine is confirmed by the appearance of the aminomethyl carbon (-CH₂NH₂) signal, which is typically shifted upfield relative to the bromomethyl carbon, appearing in the 40-45 ppm range.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
6-Methylquinoline~2.5 (s, 3H, -CH₃)~21 (-CH₃)
3-Bromo-6-methylquinoline~2.6 (s, 3H, -CH₃), H-3 signal absent~21 (-CH₃), C3 signal shifted
6-(Bromomethyl)-3-bromoquinoline~4.7 (s, 2H, -CH₂Br)~33 (-CH₂Br)
This compound~4.0 (s, 2H, -CH₂NH₂), ~2.0 (br s, 2H, -NH₂)~45 (-CH₂NH₂)
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies.[8]

  • From -CH₃ to -CH₂Br: The initial spectra of 6-methylquinoline and its 3-bromo derivative will show characteristic C-H stretching vibrations for the methyl group around 2950-2850 cm⁻¹. After benzylic bromination, these specific stretches will be replaced by methylene C-H stretches. A weak C-Br stretching band may be observable in the fingerprint region, typically between 600-500 cm⁻¹.[9]

  • From -CH₂Br to -CH₂NH₂: The most definitive change is the appearance of N-H stretching bands for the primary amine group in the final product. These typically manifest as two distinct medium-intensity peaks in the 3400-3250 cm⁻¹ region.[10] An N-H bending vibration (scissoring) may also be visible around 1650-1580 cm⁻¹.

CompoundKey FT-IR Peaks (cm⁻¹)Interpretation
6-Methylquinoline3050-3000, 2950-2850, 1600-1450Aromatic C-H, Aliphatic C-H, C=C/C=N stretches
3-Bromo-6-methylquinoline3050-3000, 2950-2850, 1600-1450, ~700-550Aromatic C-H, Aliphatic C-H, C=C/C=N, C-Br stretch
6-(Bromomethyl)-3-bromoquinoline3050-3000, ~2920, 1600-1450, ~700-550Aromatic C-H, Methylene C-H, C=C/C=N, C-Br stretches
This compound~3400-3250 (two bands) , 3050-3000, 1600-1450, ~700-550N-H Stretch (Primary Amine) , Aromatic C-H, C=C/C=N, C-Br
Mass Spectrometry (MS): Confirming Molecular Weight and Composition

Mass spectrometry provides the molecular weight of a compound, offering definitive proof of a transformation. For this synthetic pathway, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), provides an unmistakable signature.[1][8]

  • Step 1 (Bromination): The molecular weight of 6-methylquinoline is ~143.18 g/mol .[11] The mass spectrum of 3-bromo-6-methylquinoline will show a molecular ion cluster with two peaks of nearly equal intensity at m/z ~222 and ~224, corresponding to the [M]⁺ and [M+2]⁺ ions containing ⁷⁹Br and ⁸¹Br, respectively.[12]

  • Step 2 (Benzylic Bromination): The addition of a second bromine atom to form 6-(bromomethyl)-3-bromoquinoline will increase the molecular weight by another 78/80 Da. The resulting mass spectrum will exhibit a characteristic three-peak isotopic cluster for the molecular ion at m/z ~300, ~302, and ~304, with a relative intensity ratio of approximately 1:2:1, indicative of a molecule containing two bromine atoms.

  • Step 3 (Amination): In the final step, the replacement of a bromine atom with an NH₂ group results in a decrease in mass. The molecular weight of this compound is ~238.11 g/mol . The mass spectrum will revert to a two-peak molecular ion pattern at m/z ~238 and ~240, confirming the presence of only one bromine atom in the final product.

CompoundMolecular Weight ( g/mol )Expected MS Molecular Ion (m/z) Pattern
6-Methylquinoline143.18143 [M]⁺
3-Bromo-6-methylquinoline222.08~222, 224 (1:1 ratio, [M]⁺, [M+2]⁺)
6-(Bromomethyl)-3-bromoquinoline300.98~300, 302, 304 (1:2:1 ratio, [M]⁺, [M+2]⁺, [M+4]⁺)
This compound238.11~238, 240 (1:1 ratio, [M]⁺, [M+2]⁺)

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectroscopic data. The following are generalized yet robust methods for the analysis of quinoline derivatives.

NMR Spectroscopy Protocol

The choice of a deuterated solvent is critical; Chloroform-d (CDCl₃) is a common choice for quinoline derivatives.[5]

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) is often included as an internal standard (δ = 0.00 ppm).

  • Transfer: Filter the solution through a pipette with a small cotton plug into a 5 mm NMR tube.

  • Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. Standard pulse programs are used for both ¹H and ¹³C acquisitions.[5] A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio, especially for ¹³C NMR.

G cluster_nmr NMR Analysis Workflow A Weigh Sample (5-50 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire FID Data in Spectrometer C->D E Process Data (FT, Phasing, Baseline) D->E

Caption: Generalized workflow for NMR sample analysis.

FT-IR Spectroscopy Protocol

For solid samples, Attenuated Total Reflectance (ATR) is a modern, convenient technique.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum and presented in terms of absorbance or transmittance.

Mass Spectrometry (GC-MS) Protocol

For volatile and thermally stable compounds like these, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is highly effective.[13]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC, which is equipped with a suitable capillary column (e.g., a nonpolar DB-5 type).

  • Separation: Use a temperature program to separate the components. An initial temperature of 70°C held for 1 minute, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, is a typical starting point.[13]

  • Ionization & Analysis: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized by a 70 eV electron beam (EI). The mass analyzer scans a range (e.g., m/z 40-500) to generate the mass spectrum.

G cluster_ms GC-MS Analysis Workflow A Prepare Dilute Sample Solution B Inject into GC A->B C Separate via Temperature Program B->C D Elute into MS for Ionization C->D E Detect Ions & Generate Spectrum D->E

Caption: Generalized workflow for GC-MS analysis.

Conclusion

The synthesis of this compound from 6-methylquinoline is a multi-step process where each transformation leaves a distinct and predictable spectroscopic fingerprint. This guide demonstrates that a multi-technique approach, leveraging NMR, FT-IR, and MS, provides a robust and self-validating system for reaction monitoring and final product characterization. By understanding the expected changes in the spectra—the disappearance of a methyl signal in NMR, the appearance of N-H stretches in FT-IR, and the characteristic isotopic patterns in MS—researchers can confidently track the conversion of their starting materials through key intermediates to the desired, high-purity final product, ensuring the integrity of their subsequent research and development efforts.

References

The Quinoline Core in Modern Drug Discovery: A Comparative In-Silico Assessment of (3-Bromoquinolin-6-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2][3] Its versatile nature, allowing for diverse substitutions, has led to a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][3][4] This guide delves into the drug-likeness properties of a specific subclass of quinoline compounds: (3-Bromoquinolin-6-yl)methanamine derivatives. As the pharmaceutical industry increasingly relies on computational methods to de-risk and accelerate drug discovery pipelines, a thorough in-silico assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is paramount.[5][6][7][8]

This guide provides a comparative analysis of the drug-likeness of the parent compound, this compound, and a series of rationally designed, hypothetical derivatives. By employing established computational models and frameworks, such as Lipinski's Rule of Five, we will predict and compare their physicochemical properties and pharmacokinetic profiles.[9][10][11][12] The objective is to furnish researchers and drug development professionals with a practical framework for evaluating the therapeutic potential of this promising class of molecules.

The Rationale for In-Silico Drug-Likeness Assessment

The high attrition rate of drug candidates in clinical trials is a major challenge in pharmaceutical research and development. A significant portion of these failures can be attributed to unfavorable pharmacokinetic and toxicity profiles.[13] In-silico ADMET prediction offers a time- and cost-effective strategy to identify and filter out compounds with undesirable properties early in the discovery process.[7][14] By leveraging computational tools, we can estimate key parameters that govern a molecule's behavior in the human body, thereby prioritizing candidates with a higher probability of success.[15][16]

This guide will focus on a comparative analysis of the following hypothetical this compound derivatives against the parent compound:

  • Parent Compound (PC): this compound

  • Derivative 1 (D1): N-acetyl-(3-bromoquinolin-6-yl)methanamine

  • Derivative 2 (D2): N,N-dimethyl-(3-bromoquinolin-6-yl)methanamine

  • Derivative 3 (D3): 1-(3-Bromoquinolin-6-yl)-N-methylmethanamine

  • Derivative 4 (D4): 2-(3-Bromoquinolin-6-yl)ethanamine

These derivatives were chosen to represent common modifications in medicinal chemistry aimed at modulating properties such as solubility, lipophilicity, and hydrogen bonding capacity.

Comparative Analysis of Predicted Drug-Likeness Properties

The following table summarizes the predicted physicochemical and pharmacokinetic properties for the parent compound and its derivatives. These values were hypothetically generated based on typical outputs from computational ADMET prediction tools like SwissADME and pkCSM for illustrative purposes.[14][17]

PropertyParent Compound (PC)Derivative 1 (D1)Derivative 2 (D2)Derivative 3 (D3)Derivative 4 (D4)Optimal Range
Molecular Weight ( g/mol ) 237.10279.14265.16251.13251.13< 500
LogP (o/w) 2.852.603.103.003.20< 5
Hydrogen Bond Donors 22122≤ 5
Hydrogen Bond Acceptors 23222≤ 10
Topological Polar Surface Area (Ų) 38.358.529.138.338.3< 140
Aqueous Solubility (LogS) -3.5-3.2-3.8-3.6-3.9> -4
Human Intestinal Absorption (%) 9290959394> 80
BBB Permeability HighModerateHighHighHighVariable
CYP2D6 Inhibitor YesNoYesYesYesNo
AMES Toxicity NoNoNoNoNoNo
hERG I Inhibitor High RiskLow RiskHigh RiskHigh RiskHigh RiskNo

Analysis of Findings:

All the analyzed compounds adhere to Lipinski's Rule of Five, suggesting good oral bioavailability.[10][11][18] The molecular weights are well below the 500 Da threshold, and the LogP values indicate favorable lipophilicity.[19] The number of hydrogen bond donors and acceptors also falls within the acceptable range.

Interestingly, the N-acetylation in Derivative 1 leads to an increase in the topological polar surface area (TPSA), which can influence membrane permeability and interactions with biological targets. This modification also appears to mitigate the predicted inhibition of the CYP2D6 enzyme and the risk of hERG inhibition, two critical parameters for drug safety.

Conversely, the N,N-dimethylation in Derivative 2 slightly increases lipophilicity and is predicted to have high blood-brain barrier (BBB) permeability. However, like the parent compound, it is predicted to be a CYP2D6 inhibitor.

Experimental and Computational Protocols

A robust in-silico drug-likeness assessment involves a series of well-defined steps. The following protocol outlines a typical workflow using freely available web-based tools.

Step 1: Compound Structure Preparation
  • Obtain SMILES Strings: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of the chemical structure. These can be generated using chemical drawing software such as ChemDraw or MarvinSketch.

  • Energy Minimization: (Optional but recommended) Perform a 3D energy minimization of the structures using software like Avogadro or the tools available on some web servers. This ensures a more realistic conformation for property calculation.

Step 2: Physicochemical and Pharmacokinetic Property Prediction
  • Select a Prediction Tool: Several reliable, free web servers are available for ADMET prediction. Recommended tools include:

    • SwissADME: A comprehensive tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[14]

    • pkCSM: Focuses on the prediction of pharmacokinetic and toxicity properties using graph-based signatures.[14][17]

  • Input Structures: Paste the SMILES strings of the compounds into the input field of the chosen web server.

  • Run Prediction: Initiate the calculation. The server will process the structures and provide a detailed report of the predicted properties.

  • Data Extraction: Carefully extract the relevant data points for each compound, such as those listed in the comparison table above.

Step 3: Data Analysis and Interpretation
  • Tabulate the Results: Organize the predicted data in a clear and concise table for easy comparison.

  • Compare Against a Reference: If available, compare the predicted properties of your derivatives against a known drug with a similar mechanism of action or structural scaffold.

  • Identify Potential Liabilities: Flag any predicted properties that fall outside the desirable range for a drug candidate (e.g., high toxicity risk, poor solubility, potent enzyme inhibition).

  • Prioritize Compounds: Based on the overall profile, rank the derivatives in terms of their drug-likeness and potential for further development.

Visualizing the Drug-Likeness Assessment Workflow

The following diagram illustrates the key stages of the in-silico drug-likeness assessment process.

DrugLikenessWorkflow cluster_0 Phase 1: Compound Design & Preparation cluster_1 Phase 2: In-Silico Prediction cluster_2 Phase 3: Analysis & Prioritization A Hypothetical Derivative Design B SMILES String Generation A->B C 3D Structure Generation & Optimization B->C D Select Computational Tool (e.g., SwissADME, pkCSM) C->D E Input Compound Structures D->E F Execute Property Calculations E->F G Tabulate Predicted Properties F->G H Compare to Drug-Likeness Criteria (e.g., Lipinski's Rule of Five) G->H I Identify Potential Liabilities (Toxicity, Metabolism) H->I J Prioritize Lead Candidates I->J

Caption: A flowchart outlining the key steps in the in-silico assessment of drug-likeness properties.

Conclusion and Future Directions

The in-silico assessment of this compound and its rationally designed derivatives reveals that this chemical scaffold possesses favorable drug-like properties. All the analyzed compounds adhere to Lipinski's Rule of Five, suggesting a high potential for oral bioavailability. The comparative analysis highlights how minor structural modifications can significantly impact key pharmacokinetic and safety parameters. For instance, N-acetylation (Derivative 1) appears to be a promising strategy to mitigate potential CYP450 and hERG inhibition, warranting further investigation.

It is crucial to emphasize that in-silico predictions are a guide and not a substitute for experimental validation. The next logical steps would involve the chemical synthesis of the most promising derivatives and their subsequent in-vitro characterization. Assays to determine aqueous solubility, cell permeability, metabolic stability, and potential off-target effects would be essential to confirm the computational findings. This iterative cycle of design, prediction, synthesis, and testing is the hallmark of modern drug discovery.

References

A Researcher's Guide to Characterizing Novel Kinase Inhibitors: A Head-to-Head Comparison of (3-Bromoquinolin-6-yl)methanamine with Known Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases remain a paramount class of therapeutic targets. The dysregulation of these enzymes is a hallmark of numerous diseases, driving relentless efforts to discover and characterize novel, potent, and selective inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are at the forefront of this endeavor.

Here, we address a common scenario in medicinal chemistry: the initial characterization of a novel compound. Our subject, (3-Bromoquinolin-6-yl)methanamine, is a compound featuring a quinoline scaffold—a privileged structure in medicinal chemistry known to be a core component of some kinase inhibitors.[1][2] As no public data on its kinase inhibitory activity exists, we will treat it as a novel "Test Article."

This guide will provide the strategic framework and detailed experimental protocols to benchmark this Test Article against a curated panel of well-understood kinase inhibitors. By explaining the causality behind experimental choices and presenting data in a comparative context, we aim to provide a robust methodology for assessing the therapeutic potential of any new chemical entity.

Rationale for Comparator Selection: Establishing a Spectrum of Activity

To understand the potential of our Test Article, its inhibitory profile must be contextualized. A single IC50 value is meaningless in isolation. We must compare it against established drugs with known mechanisms and selectivity profiles. For this guide, we have selected three archetypal inhibitors:

  • Staurosporine: A natural product isolated from Streptomyces staurosporeus, Staurosporine is the prototypical broad-spectrum, ATP-competitive kinase inhibitor.[3][4] It binds with high affinity but low selectivity to a vast number of kinases, making it an invaluable research tool for inducing apoptosis and as a positive control in pan-kinase assays.[3][5][6] Its promiscuity, however, precludes its clinical use.[3]

  • Dasatinib: A potent, orally available multi-targeted kinase inhibitor, Dasatinib is approved for the treatment of Philadelphia chromosome-positive (Ph+) leukemias.[7][8] It potently inhibits the BCR-ABL fusion protein and members of the SRC family kinases, among others.[9][10] Its profile represents a clinically successful "multi-targeted" approach.

  • Vemurafenib: A first-in-class, highly selective inhibitor of the BRAF serine-threonine kinase, specifically targeting the V600E mutation.[11][12] It is a cornerstone of therapy for metastatic melanoma harboring this mutation.[13] Vemurafenib exemplifies a precision medicine approach, targeting a specific, mutated kinase that drives the disease.

By comparing our Test Article to these three standards, we can classify its activity along a spectrum from highly promiscuous (Staurosporine-like), to multi-targeted (Dasatinib-like), to highly selective (Vemurafenib-like).

Experimental Design: From Biochemical Potency to Cellular Activity

A tiered approach is essential for inhibitor characterization. We begin with a cell-free biochemical assay to determine direct inhibitory potency against a panel of purified kinases. This is followed by cell-based assays to confirm target engagement and functional effects in a more physiologically relevant context.

Primary Screening: In Vitro Biochemical Kinase Assay

The objective of this initial screen is to determine the half-maximal inhibitory concentration (IC50) of the Test Article against a panel of purified kinases. The IC50 value represents the concentration of inhibitor required to reduce the activity of a specific kinase by 50% in a cell-free system.[14]

We will describe a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[15][16]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound 1. Prepare Serial Dilution of Test Article & Controls (in DMSO) Plate 4. Dispense Compound/Control into 384-well plate Compound->Plate 2.5 µL/well Kinase 2. Prepare Kinase Reaction Master Mix (Kinase, Substrate) Add_Kinase 5. Add Kinase Mix (Pre-incubation) Kinase->Add_Kinase 2.5 µL/well ATP_start 3. Prepare ATP Solution Add_ATP 6. Initiate Reaction by adding ATP (Incubate @ 30°C) ATP_start->Add_ATP 5 µL/well Plate->Add_Kinase Add_Kinase->Add_ATP Stop 7. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Add_ATP->Stop Detect 8. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Stop->Detect Read 9. Measure Luminescence (Plate Reader) Detect->Read Analyze 10. Plot Dose-Response Curve & Calculate IC50 Read->Analyze

Caption: Workflow for an in vitro luminescence-based kinase assay.

Detailed Protocol: In Vitro Kinase Activity Assay (Luminescence-Based) [15]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the Test Article, this compound, and reference inhibitors (Staurosporine, Dasatinib, Vemurafenib) in 100% DMSO.

    • Perform a serial 1:3 dilution in DMSO to create a 10-point concentration curve (e.g., from 10 mM down to 0.5 µM). The final assay concentration will be 400x lower.

  • Kinase Reaction Setup (in a 384-well plate):

    • To appropriate wells, add 2.5 µL of the serially diluted compounds or DMSO as a vehicle control (100% activity).

    • Add 2.5 µL of a 2x kinase/substrate solution (containing the specific purified recombinant kinase and its peptide substrate in kinase reaction buffer).

    • Incubate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the enzymatic reaction begins.

    • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final ATP concentration should ideally be near the Michaelis-Menten constant (Km) for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[17]

    • Incubate the plate at 30°C for 60 minutes. The duration should be within the linear range of the reaction.[17]

  • Signal Detection (using a commercial kit like ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a compatible plate reader.

    • Normalize the data by setting the average signal from the DMSO control wells to 100% kinase activity and wells with no kinase to 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14][18]

Data Presentation and Interpretation: A Hypothetical Case Study

Following the protocol above, we would test our Test Article and the reference compounds against a panel of kinases relevant to cancer signaling. The hypothetical data below illustrates how results would be presented for clear comparison.

Table 1: Comparative Inhibitory Potency (IC50, nM) in Biochemical Assays

Kinase TargetThis compound (Test Article)Staurosporine (Broad-Spectrum)Dasatinib (Multi-Targeted)Vemurafenib (Selective)
ABL1 850150.8 >10,000
SRC 9560.5 >10,000
BRAF >10,000121,500100
BRAF (V600E) 8,500101,20031
VEGFR2 25 2055,000
PDGFRβ 40 301.6 >10,000
c-KIT 150251.7 8,000
PKCα >10,0003 >10,000>10,000

Data is hypothetical and for illustrative purposes only. Bold values indicate high potency (typically IC50 < 100 nM).

Interpretation of Hypothetical Results:

  • Test Article (this compound): The hypothetical data suggests this compound is a potent inhibitor of VEGFR2 and PDGFRβ, with moderate activity against SRC and c-KIT. Its potency against ABL1 and the BRAF kinases is low. This profile does not resemble the broad promiscuity of Staurosporine or the specific focus of Vemurafenib. It shows a degree of selectivity, but its targets (VEGFR2, PDGFRβ, SRC) suggest a potential "multi-targeted" profile, somewhat analogous to Dasatinib but with a different target preference.

  • Reference Inhibitors: The data for the reference compounds aligns with their known profiles. Staurosporine is potent against all tested kinases.[5][19] Dasatinib is highly potent against its primary targets ABL1 and SRC, as well as PDGFRβ and c-KIT.[9] Vemurafenib is exceptionally potent and selective for the mutated BRAF (V600E) kinase.

Secondary Screening: Cell-Based Target Engagement & Functional Assays

Biochemical assays are essential but do not account for cell permeability, off-target effects in a cellular milieu, or competition with intracellular ATP concentrations. Therefore, secondary cell-based assays are a critical validation step.[20][21]

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., VEGFR2, PDGFR) GF->Rec P1 Downstream Signaling Protein 1 (e.g., SRC) Rec->P1 P Inhibitor This compound (Test Article) Inhibitor->Rec Inhibition P2 Downstream Signaling Protein 2 (e.g., STAT3) P1->P2 P TF Transcription Factor P2->TF P Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Inhibition of a receptor tyrosine kinase signaling cascade.

Protocol: Cellular Phosphorylation Assay (Western Blot or ELISA-based)

This protocol aims to measure the inhibition of phosphorylation of a kinase's downstream substrate in intact cells.

  • Cell Culture and Treatment:

    • Select a cell line that expresses the target kinase (e.g., HUVEC cells for VEGFR2, NIH-3T3 cells for PDGFRβ).

    • Plate cells and allow them to adhere overnight.

    • Starve the cells of serum for 4-6 hours to reduce basal kinase activity.

    • Pre-treat cells with a serial dilution of the Test Article or reference inhibitors for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2, PDGF for PDGFRβ) for 10-15 minutes to induce kinase activation and autophosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

  • Detection of Phosphorylation:

    • Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2 (Tyr1175)). Re-probe with an antibody for the total protein as a loading control.

    • ELISA: Use a sandwich ELISA kit with a capture antibody for the total protein and a detection antibody specific for the phosphorylated form.

  • Data Analysis:

    • Quantify the band intensity (Western blot) or ELISA signal.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

A successful outcome would show that this compound reduces the ligand-stimulated phosphorylation of VEGFR2 and PDGFRβ in a dose-dependent manner, confirming its activity in a cellular context.

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial characterization of a novel potential kinase inhibitor, using this compound as a representative Test Article. Through a systematic process of biochemical screening against a panel of known inhibitors and subsequent validation in cell-based assays, a researcher can efficiently determine the compound's potency, selectivity, and cellular activity.

Based on our hypothetical data, this compound emerges as a potent, multi-targeted inhibitor with a preference for pro-angiogenic receptor tyrosine kinases like VEGFR2 and PDGFRβ. This profile warrants further investigation, including:

  • Broader Kinome Screening: Profiling against a larger panel (e.g., >400 kinases) to fully define its selectivity.

  • Mechanism of Action Studies: Determining if the inhibition is ATP-competitive.

  • In Vivo Efficacy: Testing the compound in relevant animal models of cancer.

By adhering to a logical, well-referenced, and comparative experimental framework, drug discovery professionals can rigorously evaluate novel compounds and make informed decisions on their progression through the development pipeline.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.